molecular formula C7H10N2O B1396603 1-(Prop-2-yn-1-yl)piperazine-2-one CAS No. 1340102-42-2

1-(Prop-2-yn-1-yl)piperazine-2-one

Número de catálogo: B1396603
Número CAS: 1340102-42-2
Peso molecular: 138.17 g/mol
Clave InChI: VCKBIHFIJZFNKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Prop-2-yn-1-yl)piperazine-2-one is a specialized organic compound featuring a piperazin-2-one core functionalized with a prop-2-yn-1-yl (propargyl) group. This structure combines a saturated heterocycle with a reactive alkyne, making it a valuable intermediate in synthetic and medicinal chemistry research. The propargyl group is a versatile handle for further chemical modification via click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently conjugate the molecule to azide-containing biomolecules or other scaffolds, facilitating the development of chemical probes and libraries for drug discovery. While a structure-activity relationship (SAR) for this specific molecule is not fully established, piperazine derivatives are well-known for their broad pharmacological profiles and are frequently explored as serotonin receptor modulators . Related naphthyl and pyridyl piperazine compounds, for instance, are investigated for their affinity at 5-HT1, 5-HT2, and 5-HT3 receptor families . The "2-one" (lactam) moiety in its structure is a common feature in bioactive molecules and can influence the compound's hydrogen-bonding capacity and metabolic stability. As a key synthon, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and biochemical assays. This product is intended for research purposes only. It is not intended for human consumption, diagnostic use, or any therapeutic application. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-prop-2-ynylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKBIHFIJZFNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(prop-2-yn-1-yl)piperazine-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers in the field.

Chemical Identity and Structure

This compound is a derivative of piperazin-2-one, characterized by the presence of a propargyl group attached to the nitrogen atom at position 1. This terminal alkyne moiety is a key functional group that allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-(prop-2-yn-1-yl)piperazin-2-one
CAS Number 1340102-42-2[1]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [1]
InChI Key VCKBIHFIJZFNKN-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are limited in the current scientific literature. However, data for the closely related compound, 1-(prop-2-yn-1-yl)piperazine, is available and can serve as a useful reference point. It is important to note that the presence of the carbonyl group in the piperazin-2-one ring will influence properties such as melting point, boiling point, and solubility.

Table 2: Physicochemical Data

PropertyValueNotes
Melting Point No data availableFor the related compound, 1-(prop-2-yn-1-yl)piperazine, the melting point is 58-62 °C.[3][4]
Boiling Point No data availableFor the related compound, 1-(prop-2-yn-1-yl)piperazine, the boiling point is 90 °C at 7 mmHg.[3][4]
Solubility No data availableThe related compound, 1-(prop-2-yn-1-yl)piperazine, is soluble in methanol.[4]
Appearance No data availableThe related compound, 1-(prop-2-yn-1-yl)piperazine, is a white to light yellow crystalline powder.[4]

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Signals for the propargyl group (a triplet for the acetylenic proton around δ 2.2-2.5 ppm and a doublet for the methylene protons) and complex multiplets for the protons on the piperazinone ring.[1]
¹³C NMR A characteristic signal for the lactam carbonyl carbon (C=O) is expected around δ 165-170 ppm.[1] Signals for the alkyne carbons and the carbons of the piperazinone ring would also be present.
Mass Spec. For the hydrochloride salt, predicted m/z values for various adducts have been calculated, including [M+H]⁺ at 139.08660.[2]

Synthesis and Experimental Protocols

The most direct route for the synthesis of this compound is the N-alkylation of piperazin-2-one.[1] This involves the reaction of the secondary amine of the piperazin-2-one ring with a propargyl electrophile, such as propargyl bromide or chloride, in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-alkylation methods for similar heterocyclic compounds.

Materials:

  • Piperazin-2-one

  • Propargyl bromide (or propargyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5-2.0 eq). Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation: To the stirred suspension, add propargyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Piperazin-2-one + Propargyl Bromide + K2CO3 in CH3CN ReactionMixture Stirring and Heating Reactants->ReactionMixture 1. Alkylation Filtration Filtration ReactionMixture->Filtration 2. Cooling Concentration1 Concentration Filtration->Concentration1 Extraction Extraction (DCM/NaHCO3) Concentration1->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration2 Concentration Drying->Concentration2 Purification Column Chromatography Concentration2->Purification FinalProduct Pure 1-(prop-2-yn-1-yl) piperazine-2-one Purification->FinalProduct 3. Isolation

Caption: Synthetic workflow for this compound.

Biological and Pharmacological Context

While there is no specific biological data for this compound, the piperazine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-fungal, anti-bacterial, and anti-inflammatory properties.

Furthermore, the propargyl group is of significant interest in medicinal chemistry. It is a key component of several marketed drugs and clinical candidates. The terminal alkyne can act as a bioisostere for other functional groups and is a versatile handle for "click chemistry" reactions, enabling the synthesis of more complex molecules. Additionally, propargylamines are known to exhibit neuroprotective effects and can act as inhibitors of enzymes such as monoamine oxidase (MAO). For instance, certain compounds with a propargylamino moiety have shown high affinity for sigma receptors, which are implicated in various neurological disorders.

Given the combination of the privileged piperazine scaffold and the reactive propargyl group, this compound represents a promising starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.

Potential Signaling Pathway Involvement

Due to the lack of direct biological studies on this compound, a specific signaling pathway cannot be definitively described. However, based on the activities of related compounds, one could hypothesize potential interactions. For example, if derivatives of this compound were found to have anti-cancer properties, a logical workflow for investigating their mechanism of action would be as follows:

Biological_Investigation_Workflow Compound This compound Derivative CellViability Cell Viability Assay (e.g., MTT, SRB) Compound->CellViability Treat Cancer Cell Lines ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) CellViability->ApoptosisAssay If Cytotoxic PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) ApoptosisAssay->PathwayAnalysis Investigate Mechanism TargetIdentification Target Identification (e.g., Pull-down, Thermal Shift) PathwayAnalysis->TargetIdentification Identify Molecular Target

Caption: A logical workflow for investigating the potential anti-cancer mechanism of action.

Conclusion

This compound is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is currently sparse, this guide provides a solid foundation based on its chemical structure, data from related compounds, and established chemical principles. The presence of both the piperazin-2-one core and the versatile propargyl group makes it an attractive candidate for further investigation and development in the pursuit of novel therapeutic agents. Researchers are encouraged to use the provided information as a starting point for their own experimental work in synthesizing and characterizing this and related compounds.

References

An In-depth Technical Guide to 1-(Prop-2-yn-1-yl)piperazine-2-one (CAS Number: 1340102-42-2): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Prop-2-yn-1-yl)piperazine-2-one, registered under CAS number 1340102-42-2, is a heterocyclic organic compound that serves as a valuable and versatile building block in medicinal chemistry and drug discovery. While direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural features—a piperazine-2-one core and a terminal alkyne functionality—position it as a key intermediate for the synthesis of a wide array of potentially bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthetic utility, and potential applications in the development of novel therapeutics, based on the well-established pharmacology of related compounds.

Core Chemical Features and Synthetic Potential

This compound possesses two key structural motifs that are of significant interest to medicinal chemists: the piperazine-2-one scaffold and the propargyl group.

The Piperazine-2-one Scaffold:

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Antipsychotic, antidepressant, and anxiolytic properties are common among piperazine-containing compounds.[1]

  • Anticancer Activity: Numerous piperazine derivatives have been investigated as potent anti-proliferative agents.

  • Anti-inflammatory and Antihistamine Effects: The piperazine moiety is a key component in several anti-inflammatory and antihistaminic drugs.

  • Antimicrobial and Antiviral Properties: This scaffold has been successfully incorporated into agents targeting various pathogens.

The piperazine-2-one modification provides a lactam function, which can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability compared to a simple piperazine.

The Propargyl Group and its Role in "Click Chemistry":

The propargyl group, containing a terminal alkyne, is a highly versatile functional handle in modern organic synthesis. Its primary utility lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.

The presence of the propargyl group on the piperazine-2-one core enables the straightforward conjugation of this scaffold to a wide variety of azide-containing molecules, including peptides, polymers, and other small-molecule fragments. This modular approach is exceptionally powerful for generating large libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery.

Synthetic Pathways and Methodologies

The primary route for the synthesis of this compound is the direct N-alkylation of piperazin-2-one with a propargyl halide, such as propargyl bromide or chloride. The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the piperazine nitrogen onto the electrophilic propargyl carbon.

Hypothetical Experimental Protocol for Synthesis:

  • Materials: Piperazin-2-one, propargyl bromide, potassium carbonate, acetonitrile.

  • Procedure: To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add propargyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The true synthetic utility of this compound is realized in its subsequent reactions. The following diagram illustrates a generalized workflow for creating a library of novel compounds using this building block via the CuAAC click reaction.

G A This compound E Click Reaction (CuAAC) A->E B Azide-Containing Building Blocks (R-N3) B->E C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->E D Solvent (e.g., tBuOH/H2O) D->E F Library of 1,2,3-Triazole-Linked Piperazine-2-one Derivatives E->F G Purification F->G H Biological Screening G->H

Figure 1. General workflow for the synthesis of a chemical library.

Potential Therapeutic Applications and Associated Signaling Pathways

Given the diverse biological activities of piperazine derivatives, novel compounds synthesized from this compound could be screened against a multitude of therapeutic targets. The table below summarizes potential applications and the corresponding signaling pathways that are often implicated.

Therapeutic AreaPotential Molecular Target(s)Key Signaling Pathways
Oncology Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., BRAF, MEK), PI3K/Akt/mTOR pathway componentsMAPK/ERK Pathway, PI3K/Akt/mTOR Pathway, Apoptosis Pathways (e.g., Bcl-2 family regulation)
CNS Disorders Dopamine Receptors (e.g., D2), Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Monoamine Oxidase (MAO)Dopaminergic Signaling, Serotonergic Signaling, GPCR Signaling Cascades
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine receptors (e.g., TNF-α receptor), Janus Kinases (JAKs)NF-κB Signaling Pathway, JAK-STAT Signaling Pathway, Pro-inflammatory Cytokine Signaling
Infectious Diseases Viral proteases, Viral polymerases, Bacterial cell wall synthesis enzymesViral Replication Machinery, Bacterial Peptidoglycan Biosynthesis

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel kinase inhibitor derived from this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Novel Piperazine-2-one Derivative Novel Piperazine-2-one Derivative Novel Piperazine-2-one Derivative->RAF Inhibition

Figure 2. Potential inhibition of the MAPK/ERK signaling pathway.

Illustrative Data and Experimental Protocols

While specific quantitative data for derivatives of this compound are not available, the following tables provide an illustrative example of how such data would be presented for a hypothetical series of compounds targeting a specific enzyme, for instance, Monoamine Oxidase A (MAO-A).

Table 1: In Vitro MAO-A Inhibitory Activity of Hypothetical Derivatives

Compound IDR Group (from R-N3)IC50 (µM) for MAO-ASelectivity (MAO-B IC50 / MAO-A IC50)
PZ-T-001 4-Fluorobenzyl0.52>100
PZ-T-002 3-Chlorobenzyl0.89>80
PZ-T-003 2-Pyridylmethyl1.25>50
PZ-T-004 Phenyl3.40>30
Reference Clorgyline0.01>1000

Experimental Protocol: In Vitro MAO-A Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A.

  • Materials: Human recombinant MAO-A, kynuramine (substrate), potassium phosphate buffer, test compounds dissolved in DMSO, 96-well microplates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

    • In a 96-well plate, add 20 µL of each compound dilution to the appropriate wells.

    • Add 160 µL of MAO-A enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the kynuramine substrate.

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This compound (CAS 1340102-42-2) is a strategically designed chemical intermediate with significant potential for the development of novel therapeutic agents. Its piperazine-2-one core provides a proven pharmacophore, while the propargyl group enables facile diversification through click chemistry. Researchers and drug development professionals can leverage this building block to rapidly generate and screen libraries of compounds against a wide range of biological targets, accelerating the discovery of new medicines for various diseases. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Structure Elucidation of 1-(prop-2-yn-1-yl)piperazine-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(prop-2-yn-1-yl)piperazine-2-one, a heterocyclic compound of interest in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[1][2][3][4] The incorporation of a propargyl group offers a versatile handle for further chemical modifications, such as click chemistry, making this compound a valuable building block for the synthesis of more complex molecules. This document details the synthetic strategy, spectroscopic characterization, and logical workflow for confirming the molecular structure of this compound.

Chemical Structure and Properties

This compound is a derivative of piperazin-2-one, featuring a propargyl group attached to the nitrogen atom at position 1.

Identifier Value
IUPAC Name 1-(prop-2-yn-1-yl)piperazin-2-one
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 1340102-42-2
SMILES C#CCN1CCNCC1=O
InChIKey VCKBIHFIJZFNKN-UHFFFAOYSA-N

Synthesis

The most direct method for the synthesis of this compound is the N-alkylation of piperazin-2-one with a propargyl halide. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperazin-2-one, thereby enhancing its nucleophilicity for attack on the electrophilic propargyl bromide or chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperazin-2-one

  • Propargyl bromide (or propargyl chloride)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Structure Elucidation Workflow

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

structure_elucidation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis N-Alkylation of Piperazin-2-one purification Column Chromatography synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight ir Infrared (IR) Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Connectivity confirmation This compound ms->confirmation ir->confirmation nmr->confirmation

Caption: Logical workflow for the synthesis and structure elucidation of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Technique Ion Expected m/z
ESI-MS[M+H]⁺139.0866
ESI-MS[M+Na]⁺161.0685
HRMS (ESI)[M+H]⁺Calculated for C₇H₁₁N₂O: 139.0866
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
~3290C-H stretchTerminal Alkyne (≡C-H)
~2120C≡C stretchAlkyne
~1650C=O stretchAmide (Lactam)
2850-3000C-H stretchAliphatic (CH₂)
~1250C-N stretchAmine/Amide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule, allowing for unambiguous structure determination.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.45t, J = 5.2 Hz2HH-5
~3.30s2HH-3
~3.25d, J = 2.4 Hz2HH-1'
~2.90t, J = 5.2 Hz2HH-6
~2.25t, J = 2.4 Hz1HH-3'

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~168.0C-2 (C=O)
~78.5C-2' (C≡CH)
~72.0C-3' (C≡CH)
~53.0C-3
~48.0C-6
~46.5C-5
~42.0C-1'

Biological Activity

While specific biological studies on this compound are not extensively reported, the piperazine moiety is a well-established pharmacophore. Piperazine derivatives exhibit a broad range of biological activities, including anthelmintic, anti-inflammatory, antimicrobial, and anticancer effects. The presence of the propargyl group allows for its use in click chemistry to generate libraries of triazole-containing compounds, which have also shown significant pharmacological potential. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis via N-alkylation and comprehensive spectroscopic analysis. The characteristic signals in mass spectrometry, IR, and NMR spectroscopy provide unambiguous evidence for the connectivity and functional groups present in the molecule. This technical guide provides researchers with the necessary information to synthesize and characterize this versatile building block for applications in drug discovery and medicinal chemistry.

References

1H NMR characterization of 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the 1H NMR Characterization of 1-(prop-2-yn-1-yl)piperazine-2-one

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation to aid in the interpretation of the results.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the analysis of the chemical structure and typical chemical shift values for protons in similar electronic environments.

Proton Assignment (Label) Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-a~2.25Triplet (t)~2.51H
H-b~3.40Doublet (d)~2.52H
H-c~3.30Singlet (s)-2H
H-d~2.80Triplet (t)~5.52H
H-e~3.50Triplet (t)~5.52H
H-f (NH)Broad Singlet--1H

Structural Diagram with Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled corresponding to the data in the table above.

G This compound cluster_piperazinone Piperazin-2-one Ring cluster_propargyl Prop-2-yn-1-yl Group N1 N C2 C=O N1->C2 C7 CH2 (b) N1->C7 C3 CH2 (c) C2->C3 N4 NH (f) C3->N4 C5 CH2 (e) N4->C5 C6 CH2 (d) C5->C6 C6->N1 C8 C C7->C8 C9 CH (a) C8->C9

Caption: Chemical structure of this compound with proton labels.

Experimental Protocol for 1H NMR Spectroscopy

This section details a standard methodology for the acquisition and processing of a 1H NMR spectrum for this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) may also be used depending on the sample's solubility.[1]

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] If not pre-added by the solvent manufacturer, a small drop can be added to the sample.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and resolution.[2][3]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide adequate resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range of protons in organic molecules.[1]

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm. If a residual solvent peak is used for referencing, its known chemical shift should be used (e.g., CHCl3 at 7.26 ppm).[3]

  • Integration: The relative area under each peak is integrated to determine the ratio of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is determined.

  • Coupling Constant Measurement: The splitting patterns of multiplets are analyzed to measure the coupling constants (J-values) in Hertz (Hz).[2]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the 1H NMR spectrum of this compound.

G A Acquire 1H NMR Spectrum B Process Spectrum (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., to TMS at 0.00 ppm) B->C D Integrate Signals C->D E Determine Chemical Shifts (δ) C->E G Assign Signals to Protons in the Molecular Structure D->G F Analyze Multiplicities and Measure Coupling Constants (J) E->F F->G H Confirm Structure G->H

Caption: Workflow for 1H NMR spectral analysis.

References

An In-depth Technical Guide on the 13C NMR Data for 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for the compound 1-(prop-2-yn-1-yl)piperazine-2-one. Due to the absence of experimentally derived spectral data in publicly accessible databases, this document presents a high-quality predicted spectrum. This information is valuable for the identification and characterization of this compound in various research and development settings.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on a large database of known chemical structures and their experimental NMR data, providing a reliable estimation of the spectral properties.

The predicted data is summarized in the table below for easy reference and comparison. The carbon atoms in the molecule are numbered as illustrated in the following diagram:

Figure 1. Numbering of carbon atoms in this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carbonyl)~165 - 175
CH (alkyne)~75 - 85
C (alkyne)~70 - 80
CH2 (piperazinone ring)~45 - 55
CH2 (piperazinone ring)~40 - 50
CH2 (propargyl)~35 - 45

Disclaimer: The 13C NMR data presented is predicted and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of an organic compound such as this compound.

Sample Preparation
  • Sample Quantity: Weigh approximately 10-50 mg of the purified compound.

  • Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD). The choice of solvent can slightly affect the chemical shifts.

  • Procedure:

    • Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • If necessary, add a small amount of an internal standard, such as Tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is adequate for the spectrometer's detector (typically around 4-5 cm).

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Typical Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and the spectrometer's sensitivity.

    • Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm.

    • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

Data Processing and Analysis
  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical 13C NMR experiment.

G Workflow for 13C NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experimental Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Interpretation reference->analyze report report analyze->report Final Report

Figure 2. A flowchart of the key steps in a 13C NMR experiment.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(prop-2-yn-1-yl)piperazine-2-one, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this guide presents a predictive analysis based on the well-established fragmentation patterns of related piperazine derivatives.[1][2] The methodologies and expected outcomes detailed herein are intended to serve as a valuable resource for researchers engaged in the structural elucidation and analytical characterization of this and similar molecules.

Predicted Mass Spectral Data

The structural features of this compound, including the piperazinone core, the propargyl group, and the amide functionality, will dictate its fragmentation behavior under mass spectrometric conditions. The predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 153.0971 Da. The following table summarizes the predicted key fragment ions based on common fragmentation pathways observed for piperazine-containing compounds.[2]

Predicted Fragment Ion (m/z) Proposed Structure/Formula Fragmentation Pathway
153.0971[C₈H₁₃N₂O]⁺Protonated molecular ion
124.0811[C₇H₁₀N₂]⁺Loss of formaldehyde (CH₂O) from the piperazinone ring
113.0597[C₅H₇N₂O]⁺Cleavage of the propargyl group
95.0651[C₅H₇N₂]⁺Cleavage of the C-N bond between the piperazine ring and the propargyl group, with subsequent loss of the carbonyl group
83.0500[C₄H₅N₂]⁺Ring opening and fragmentation of the piperazine core
68.0500[C₄H₆N]⁺Fragmentation of the piperazine ring
56.0498[C₃H₆N]⁺Common fragment from piperazine ring cleavage[2]
39.0230[C₃H₃]⁺Propargyl cation

Experimental Protocols

A robust and reliable mass spectrometry analysis of this compound can be achieved using the following experimental protocol. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for LC-MS analysis to a final concentration range of 1-10 µg/mL.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[3][4]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for piperazine derivatives.[2]

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (Nitrogen) Pressure: 30 - 40 psi

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Mass Range: m/z 50 - 500

  • Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes. For MS/MS, select the protonated molecular ion [M+H]⁺ as the precursor ion and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Acquisition & Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution hplc HPLC Separation (C18 Column) working->hplc ms Mass Spectrometry (ESI+) hplc->ms Elution full_scan Full Scan MS ms->full_scan msms Tandem MS (MS/MS) ms->msms analysis Data Analysis & Interpretation full_scan->analysis msms->analysis Fragmentation Pathway M [M+H]⁺ m/z 153.0971 F1 [C₇H₁₀N₂]⁺ m/z 124.0811 M->F1 - CH₂O F2 [C₅H₇N₂O]⁺ m/z 113.0597 M->F2 - C₃H₃ F4 [C₃H₃]⁺ m/z 39.0230 M->F4 - C₅H₉N₂O F3 [C₅H₇N₂]⁺ m/z 95.0651 F2->F3 - CO F5 [C₃H₆N]⁺ m/z 56.0498 F3->F5 - C₂H

References

An In-depth Technical Guide to 4-(Prop-2-yn-1-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical compound 4-(prop-2-yn-1-yl)piperazin-2-one, a heterocyclic molecule with potential applications in medicinal chemistry and drug development. The document covers its chemical identity, synthesis protocols, and key reactivity, with a focus on its utility as a synthetic building block. While specific biological data for this compound is not extensively published, this guide discusses the known biological activities of related piperazine-containing molecules and presents a hypothetical mechanism of action. All quantitative and qualitative data are presented in structured formats, and key processes are visualized using standardized diagrams to facilitate understanding for research and development purposes.

Chemical Identity and Properties

The compound specified, 1-(prop-2-yn-1-yl)piperazine-2-one, is more precisely named in IUPAC nomenclature as 4-(prop-2-yn-1-yl)piperazin-2-one . This nomenclature clarifies that the propargyl (prop-2-yn-1-yl) group is attached to the nitrogen atom at position 4 of the piperazin-2-one ring, which is the secondary amine, rather than the amide nitrogen at position 1. This is the common product of the direct N-alkylation of piperazin-2-one.[1][2]

The core structure combines a piperazinone ring, a privileged scaffold in medicinal chemistry, with a terminal alkyne functionality. This alkyne group serves as a versatile chemical handle for further molecular elaboration via reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling.[1][3][4]

Table 1: Physicochemical Properties of 4-(prop-2-yn-1-yl)piperazin-2-one

Property Value Source
IUPAC Name 4-(prop-2-yn-1-yl)piperazin-2-one PubChemLite[2]
CAS Number 1340102-42-2 Benchchem[1]
Molecular Formula C₇H₁₀N₂O PubChemLite[2]
Molecular Weight 138.17 g/mol Benchchem[1]
Monoisotopic Mass 138.07932 Da PubChemLite[2][5]

| InChI Key | VCKBIHFIJZFNKN-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and Experimental Protocols

The most direct and common method for synthesizing 4-(prop-2-yn-1-yl)piperazin-2-one is the nucleophilic substitution reaction between piperazin-2-one and a propargyl halide.[1]

General Synthesis Workflow: N-Alkylation

The synthesis involves the deprotonation of the secondary amine of piperazin-2-one by a base, creating a more nucleophilic species that subsequently attacks the electrophilic carbon of propargyl bromide.

G cluster_reactants Inputs R1 Piperazin-2-one Mix Mix Reactants & Heat R1->Mix 1. Reaction R2 Propargyl Bromide R2->Mix 1. Reaction Base Base (e.g., K₂CO₃) Base->Mix 1. Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Mix 1. Reaction Workup Aqueous Workup & Extraction Mix->Workup 2. Quenching & Isolation Purify Purification (Column Chromatography) Workup->Purify 3. Purification Product 4-(prop-2-yn-1-yl)piperazin-2-one Purify->Product

Caption: General workflow for the synthesis of 4-(prop-2-yn-1-yl)piperazin-2-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard N-alkylation methods for secondary amines.

  • Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate, 2.0-3.0 eq).

  • Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 4-(prop-2-yn-1-yl)piperazin-2-one.

Spectroscopic Characterization

While a dedicated, published spectroscopic analysis for this specific molecule is scarce, the expected NMR data can be predicted based on its chemical structure and data from analogous compounds.[1]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Description
Propargyl (≡C-H) δ 2.2-2.5 (t, J ≈ 2.5 Hz) δ 70-75 Terminal alkyne proton, appears as a triplet due to coupling with methylene protons.
Propargyl (-CH₂-) δ 3.2-3.4 (d, J ≈ 2.5 Hz) δ 45-50 Methylene protons adjacent to the alkyne and nitrogen.
Propargyl (C≡) N/A δ 75-80 Quaternary alkyne carbon.
Piperazinone (C=O) N/A δ 165-170 Lactam carbonyl carbon, highly deshielded.

| Piperazinone Ring | δ 2.8-3.6 (multiplets) | δ 40-60 | Protons and carbons of the piperazinone ring (positions C3, C5, C6). Signals may be broad at room temperature due to ring conformational dynamics.[1] |

Reactivity and Potential Applications in Drug Development

The primary utility of 4-(prop-2-yn-1-yl)piperazin-2-one in drug development lies in its function as a versatile synthetic intermediate.

  • Click Chemistry: The terminal alkyne is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates. This is a powerful strategy for linking the piperazinone core to other pharmacophores, peptides, or imaging agents.

  • Scaffold for Library Synthesis: The piperazine moiety is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological systems.[6][7] The propargyl group enables rapid diversification of the piperazinone core to generate libraries of compounds for high-throughput screening.

  • Potential Biological Activity: Piperazine derivatives have been investigated as anticancer, antifungal, antibacterial, and antimalarial agents.[6] The propargyl group itself is found in molecules with neuroprotective properties and can act as an inhibitor of enzymes like monoamine oxidase (MAO).[8]

Hypothetical Biological Mechanism of Action

A comprehensive search of scientific literature did not yield specific studies on the biological activity or mechanism of action for 4-(prop-2-yn-1-yl)piperazin-2-one. However, based on the known activities of other novel piperazine derivatives, a potential mechanism in cancer cells could involve the induction of apoptosis.[6] Many small-molecule anticancer agents function by triggering either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic pathways.

The following diagram illustrates a conceptual signaling pathway by which a hypothetical piperazine-based drug candidate could induce apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Drug Hypothetical Piperazine Compound DeathR Death Receptor (e.g., Fas, TRAIL-R) Drug->DeathR Binds/Activates Bax Bax/Bak Activation Drug->Bax Induces DISC DISC Formation DeathR->DISC Casp8 Pro-Caspase-8 → Active Caspase-8 DISC->Casp8 Casp8->Bax Cross-talk (via Bid) Casp3 Pro-Caspase-3 → Active Caspase-3 Casp8->Casp3 Activates Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Pro-Caspase-9 → Active Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A conceptual diagram of apoptotic signaling pathways potentially targeted by a piperazine-based compound.

Conclusion

4-(Prop-2-yn-1-yl)piperazin-2-one is a valuable chemical entity for drug discovery and development. Its straightforward synthesis and the presence of a reactive alkyne handle make it an excellent building block for creating diverse chemical libraries. While its specific biological profile remains to be elucidated, the established importance of the piperazinone scaffold suggests that derivatives of this compound could exhibit interesting pharmacological properties. Future research should focus on synthesizing derivatives via its propargyl group and screening them for activity in relevant biological assays to unlock its full therapeutic potential.

References

In-Depth Technical Guide: Solubility of 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(prop-2-yn-1-yl)piperazine-2-one is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs: a piperazinone core, which is a common scaffold in various biologically active compounds, and a terminal alkyne group that allows for facile modification via click chemistry. A thorough understanding of its solubility is paramount for its advancement as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and overall drug efficacy.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of specific experimental data in publicly available literature, this document outlines detailed experimental protocols for determining its solubility, discusses computational approaches for solubility prediction, and presents this information in a structured format to aid researchers in their investigations.

Physicochemical Properties (Predicted)

Due to the lack of experimentally determined data, the physicochemical properties of this compound are predicted based on its chemical structure. These predictions are valuable for initial assessment and for designing solubility experiments.

PropertyPredicted Value/InformationSource
Molecular FormulaC₇H₁₀N₂O-
Molecular Weight138.17 g/mol -
XLogP3-AA-0.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count2PubChem
pKa (most basic)4.5 (Predicted)ChemAxon
pKa (most acidic)16.5 (Predicted)ChemAxon

Experimental Determination of Solubility

The following sections detail standardized experimental protocols that can be employed to determine the aqueous and non-aqueous solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic solubility.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

    • Ensure a solid excess of the compound remains to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully collect the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended.

  • Quantification:

    • Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is often used in early drug discovery for rapid screening.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

  • Addition to Aqueous Buffer:

    • Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Detection:

    • Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Computational Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility. These methods are based on the molecule's structure and physicochemical properties.

MethodDescription
Quantitative Structure-Property Relationship (QSPR) These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility data for a large set of compounds. The resulting models can then be used to predict the solubility of new compounds.
Thermodynamic Cycle-Based Methods These physics-based methods calculate the free energy of solvation, which is directly related to solubility. This involves calculating the free energy of the solid state and the free energy of the molecule in solution.

Visualizations

Experimental Workflow for Thermodynamic Solubility

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Phase Separation (Centrifugation/Filtration) B->C D Collect Supernatant C->D E Quantify Concentration (HPLC/LC-MS) D->E F Determine Solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Signaling Pathway Involvement

Given that many piperazine-containing compounds exhibit activity at G-protein coupled receptors (GPCRs), the following diagram illustrates a hypothetical scenario where this compound acts as an antagonist at a GPCR.

G cluster_0 Cell Membrane Ligand Ligand GPCR GPCR Ligand->GPCR Binds & Activates G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers Compound This compound Compound->GPCR Antagonizes

Caption: Hypothetical GPCR Antagonism.

Conclusion

While experimental solubility data for this compound is not currently available, this guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocols and considering the principles of computational prediction, a comprehensive solubility profile can be established. This information will be invaluable for the rational design of future experiments, the development of suitable formulations, and the overall progression of this compound in the drug discovery pipeline.

Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of N-propargyl piperazin-2-one compounds. Due to the limited availability of specific stability data for this class of molecules, this document outlines the probable degradation pathways based on the chemical nature of the piperazin-2-one core and the N-propargyl substituent. It further details the experimental protocols and analytical methodologies that are essential for conducting robust stability studies, in line with regulatory expectations.

Introduction to the Stability of Piperazine Derivatives

The piperazine ring is a common scaffold in a multitude of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties.[1] The stability of piperazine derivatives is a critical parameter in drug development, influencing formulation, storage, and ultimately, therapeutic efficacy and safety.[2] Degradation can occur through various mechanisms, including hydrolysis, oxidation, and photolysis, leading to a loss of potency and the formation of potentially toxic impurities.[3] Understanding the inherent stability of a drug candidate is therefore a fundamental aspect of its development.

The piperazin-2-one moiety, a lactam, introduces a site susceptible to hydrolysis. The N-propargyl group, containing a terminal alkyne, presents a unique chemical handle that can also influence the molecule's stability and degradation profile.

Predicted Degradation Pathways of N-propargyl piperazin-2-one Compounds

Based on the functional groups present, N-propargyl piperazin-2-one compounds are likely to undergo degradation through several key pathways. These predictions are essential for designing appropriate stress testing conditions and for the identification of potential degradants.

A probable pathway of chemical degradation for a novel phenylpiperazine derivative has been designated based on kinetic parameters and product identification by chromatographic methods.[2] The active compounds have diverse molecular structures and are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, and photodegradation.[4]

Hydrolytic Degradation

The amide bond within the piperazin-2-one ring is a primary site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of an amino acid derivative. The rate of hydrolysis is dependent on pH and temperature.[2] Lactams, in general, are susceptible to hydrolysis, with the reactivity being influenced by ring size.[5]

Oxidative Degradation

The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The tertiary amine is particularly prone to oxidation. Furthermore, the propargyl group could potentially undergo oxidative cleavage or other reactions under oxidative stress.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. The specific pathway will depend on the full chemical structure of the molecule, including any chromophores present. Common photodegradation reactions for nitrogen-containing heterocycles can involve ring cleavage or rearrangements.

Data Presentation: Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[3] The following tables summarize typical conditions for conducting these studies.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 80°CAmide hydrolysis of the piperazin-2-one ring.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 80°CAmide hydrolysis of the piperazin-2-one ring.
Oxidation 3% to 30% H₂O₂, room temperatureFormation of N-oxides, potential reactions at the propargyl group.
Thermal Degradation Dry heat (e.g., 60-80°C)General decomposition, potential for polymerization or rearrangement.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, rearrangements, or oxidation.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. Below are representative protocols for a forced degradation study and the development of a stability-indicating HPLC method.

Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the N-propargyl piperazin-2-one compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl. Keep the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH. Keep the solution at 60°C for a predetermined time. At each time point, withdraw a sample, neutralize it with 0.2 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂. Keep the solution at room temperature, protected from light, for a predetermined time. At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for a predetermined period. Also, store a solution of the compound at 80°C. At specified time points, dissolve the solid sample or dilute the solution with the mobile phase.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

Protocol for a Stability-Indicating HPLC Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector and a mass spectrometer (MS) can be used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the parent compound and its degradation products. A PDA detector is useful for monitoring multiple wavelengths.

    • Injection Volume: Typically 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability to resolve the parent drug from its degradation products and any excipients.

  • Peak Purity Analysis: Use a PDA detector to assess peak purity of the parent compound in stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.

Table 2: Common Analytical Techniques for Stability Testing

Analytical TechniqueApplication in Stability Studies
High-Performance Liquid Chromatography (HPLC) with UV/PDA detection Primary method for separation and quantification of the parent drug and its degradation products.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of changes in functional groups.[6]

Visualization of Pathways and Workflows

Signaling Pathways Involving Piperazine Derivatives

Many piperazine derivatives exert their pharmacological effects by modulating central nervous system pathways, particularly those involving monoamine neurotransmitters.[1][7] For instance, some act as antagonists or agonists at serotonin (5-HT) and dopamine (D2) receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling cascade initiated by the activation of a Gq-coupled receptor, a common mechanism for some piperazine-based drugs.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., 5-HT2A) G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Ligand Piperazine Derivative Ligand->Receptor Binds Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Stress Testing Execution cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Reporting Define_Protocol Define Stability Protocol Prepare_Samples Prepare Drug Substance/Product Samples Define_Protocol->Prepare_Samples Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prepare_Samples->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS for Degradant ID HPLC_Analysis->LCMS_Analysis If unknowns > threshold Data_Analysis Analyze Degradation Data (Kinetics, Mass Balance) HPLC_Analysis->Data_Analysis Characterization Structure Elucidation (NMR, etc.) LCMS_Analysis->Characterization Identify_Pathways Identify Degradation Pathways Characterization->Identify_Pathways Data_Analysis->Identify_Pathways Report Generate Stability Report Identify_Pathways->Report

References

In-Depth Technical Guide: 1-(Prop-2-yn-1-yl)piperazine-2-one for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sourcing, synthesis, and potential applications of the chemical compound 1-(prop-2-yn-1-yl)piperazine-2-one (CAS Number: 1340102-42-2). This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its unique structural features: a piperazin-2-one core and a terminal alkyne group. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, while the propargyl group offers a versatile handle for further chemical modifications via "click chemistry" and other coupling reactions.

Commercial Suppliers and Procurement

Identifying reliable commercial suppliers is a critical first step in any research project. For this compound, several chemical suppliers offer this compound, primarily for research and development purposes. Below is a summary of potential vendors and the typical data available. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Data Presentation: Commercial Supplier Overview

SupplierCatalog NumberPurityAvailable QuantitiesNotes
BenchchemB1396603Not specifiedInquireResearch use only.[1]
Key OrganicsMFCD18843712Not specifiedInquireBuilding block for synthesis.
Sigma-Aldrich (Merck)-VariesCustom synthesis may be availableA major supplier of research chemicals, may offer through their custom synthesis services.[2]
Acros Organics (Thermo Fisher Scientific)-VariesCustom synthesis may be availableOffers a broad portfolio of chemical building blocks.[2]
CDH Fine Chemical-VariesInquireSpecializes in piperazine derivatives.[3]
Moltus Research Laboratories-VariesInquireManufacturer of piperazine derivatives.

Note: The availability and product specifications are subject to change. It is recommended to verify the information with the respective suppliers.

The following diagram illustrates a logical workflow for the procurement of this research chemical.

G A Identify Potential Suppliers (e.g., Benchchem, Key Organics) B Request Quotations (Specify Quantity & Purity) A->B C Evaluate Supplier Credentials (Lead Time, CoA, MSDS) B->C D Select Supplier & Place Order C->D E Receive & Verify Compound (QC Check, Documentation) D->E

Caption: A typical workflow for the procurement of a research chemical.

Synthesis and Experimental Protocols

The most direct and commonly cited method for the synthesis of this compound is the N-alkylation of a piperazin-2-one scaffold.[1] This reaction involves the nucleophilic attack of the secondary amine of piperazin-2-one on an electrophilic propargyl source, such as propargyl bromide.

General Experimental Protocol: N-Alkylation of Piperazin-2-one

This protocol is a representative procedure based on established N-alkylation methodologies for piperazine derivatives.[4]

Materials:

  • Piperazin-2-one

  • Propargyl bromide (or propargyl chloride)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add piperazin-2-one and the chosen anhydrous solvent.

  • Addition of Base: Add the base to the stirred suspension. The amount of base should be sufficient to deprotonate the secondary amine of the piperazin-2-one.

  • Addition of Alkylating Agent: Slowly add the propargyl bromide to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the mixture is typically filtered to remove the base. The solvent is then removed under reduced pressure. The residue is redissolved in a suitable organic solvent and washed with water or brine to remove any remaining inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reactants: Piperazin-2-one Propargyl Bromide Base B N-Alkylation Reaction (in Anhydrous Solvent) A->B C Reaction Work-up (Filtration, Extraction) B->C D Crude Product C->D E Column Chromatography D->E F Pure Product: This compound E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis and purification of the title compound.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable building block in medicinal chemistry. The piperazine ring is a "privileged scaffold" known to interact with a variety of biological targets.[5] The terminal alkyne of the propargyl group is particularly useful for derivatization using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This allows for the efficient synthesis of libraries of 1,2,3-triazole-containing compounds, which can be screened for various biological activities.

The following diagram depicts a potential signaling pathway where a derivative of this compound could act as an inhibitor.

G Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Inhibitor Derivative of This compound Inhibitor->KinaseB

Caption: Hypothetical signaling pathway with a potential point of inhibition.

References

The Piperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one nucleus, a six-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the piperazin-2-one core, detailing its synthesis, biological activities, and mechanisms of action across various disease areas, with a focus on oncology and virology.

The Significance of the Piperazin-2-one Scaffold

The versatility of the piperazin-2-one scaffold stems from several key features. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This adaptability has been exploited to develop compounds with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system effects.[3][4]

Synthesis of Piperazin-2-one Derivatives

A variety of synthetic routes to the piperazin-2-one core and its derivatives have been developed. A common and efficient method involves the cyclization of an N-substituted ethylenediamine with an α-halo-ester.

General Experimental Protocol: Synthesis of 1-Aryl-piperazin-2-ones

A widely employed synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride, followed by cyclization with a second amine.

Step 1: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide

To a solution of 3-chloroaniline (1 eq) in a suitable solvent such as dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Step 2: Synthesis of 1-(3-chlorophenyl)piperazin-2-one

The 2-chloro-N-(3-chlorophenyl)acetamide (1 eq) is reacted with an appropriate amine, such as aminoacetonitrile, in the presence of a base like potassium carbonate in a solvent such as acetonitrile. The mixture is heated to reflux for 12-16 hours. The solvent is then evaporated, and the residue is purified by column chromatography to yield the desired 1-(3-chlorophenyl)piperazin-2-one.[5]

Anticancer Activity of Piperazin-2-one Derivatives

The piperazin-2-one scaffold is a prominent feature in a multitude of potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of various piperazin-2-one derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
7g HT-29 (Colon Cancer)<2[5]
7g A549 (Lung Cancer)<2[5]
PCC SNU-475 (Liver Cancer)6.98 ± 0.11[6]
PCC SNU-423 (Liver Cancer)7.76 ± 0.45[6]
Compound 2 Various Human Cancer Cell Lines10[7]
Compound 6h Various Human Cancer Cell Lines10[7]
C-4 A-549 (Lung Cancer)33.20[8]
C-5 A-549 (Lung Cancer)21.22[8]
C-14 MIAPaCa-2 (Pancreatic Cancer)<1[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[5][9]

  • Compound Treatment: The cells are then treated with various concentrations of the piperazin-2-one derivatives and incubated for another 48-72 hours.[5][9]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.[9]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[9]

Mechanism of Action: Inhibition of Signaling Pathways

Many piperazin-2-one-based anticancer agents function by inhibiting critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain piperazine derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.[10]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Activation PDK1->Akt Phosphorylation (Thr308) mTORC2->Akt Phosphorylation (Ser473) Piperazin2one Piperazin-2-one Derivative Piperazin2one->PI3K Inhibition Piperazin2one->Akt Inhibition MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (c-Myc, c-Fos) ERK->TranscriptionFactors Activation Piperazin2one Piperazin-2-one Derivative Piperazin2one->Raf Inhibition Piperazin2one->MEK Inhibition GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

Methodological & Application

Application Notes and Protocols: 1-(prop-2-yn-1-yl)piperazine-2-one in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(prop-2-yn-1-yl)piperazine-2-one is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a terminal alkyne group makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are known to be important pharmacophores with a wide range of biological activities. The piperazine-2-one scaffold itself is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The combination of these two moieties through a stable triazole linker allows for the creation of diverse molecular libraries for high-throughput screening and the development of novel therapeutic agents.

These application notes provide an overview of the utility of this compound in click chemistry, along with detailed experimental protocols for the synthesis of triazole derivatives and their potential applications, particularly in the discovery of anticancer and antimicrobial agents.

Key Applications in Drug Discovery

The primary application of this compound in click chemistry is the synthesis of novel piperazine-1,2,3-triazole hybrids. These compounds have been investigated for a variety of therapeutic targets:

  • Anticancer Agents: The 1,2,3-triazole ring can act as a bioisostere for an amide bond, and its derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines. By coupling this compound with a library of functionalized azides, novel compounds can be rapidly synthesized and screened for their anticancer potential. For instance, certain triazole-piperazine conjugates have been shown to induce apoptosis and inhibit tubulin polymerization in cancer cells.[1]

  • Antimicrobial Agents: The triazole moiety is a key component of several antifungal drugs. The synthesis of novel triazole-piperazine derivatives offers a promising avenue for the development of new antibacterial and antifungal agents to combat drug-resistant pathogens.

  • Enzyme Inhibitors: The rigid triazole linker can effectively position pharmacophoric groups within the active site of an enzyme. This has been exploited in the design of inhibitors for various enzymes, including those involved in viral replication and other disease processes. For example, miniaturized click chemistry has been used to discover potent inhibitors of the SARS-CoV-2 main protease (Mpro).[2][3]

  • Molecular Probes and Diagnostics: The click reaction's high efficiency and biocompatibility make it suitable for the development of molecular probes for imaging and diagnostic applications.

Data Presentation

Table 1: Exemplary Anticancer Activity of Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives
Compound IDR (Substitution on Benzyl Ring)Cancer Cell LineIC₅₀ (µM)[4]
10ec 4-CF₃BT-4740.99 ± 0.01
10ec 4-CF₃HeLa1.12 ± 0.02
10ec 4-CF₃MCF-71.21 ± 0.03
10ec 4-CF₃NCI-H4601.58 ± 0.04

Note: Data for closely related piperazine-triazole structures is presented to illustrate the potential of this chemical class.

Table 2: Characterization Data for an Exemplary 1,2,3-Triazole-Piperazin-Benzo[b][2][5]thiazine 1,1-dioxide Derivative (6a)[6]
Spectroscopic DataValues
¹H-NMR (500 MHz, CDCl₃) δ (ppm) 8.03 (s, 1H, tri-H), 7.91 (d, J = 8.0 Hz, 1H), 7.72 (d, J = 8.0 Hz, 1H), 7.66 (d, J = 8.0 Hz, 2H), 7.61–7.57 (m, 1H), 7.46 (d, J = 8.0 Hz, 2H), 7.41–7.37 (m, 1H), 5.25 (s, 2H, N–CH₂), 4.31 (s, 2H, SO₂–CH₂), 3.77 (t, J = 4.0 Hz, 4H, 2N–CH₂), 3.55 (t, J = 4.0 Hz, 4H, 2N–CH₂), 2.31 (s, 3H, –CH₃)
¹³C-NMR (126 MHz, CDCl₃) δ (ppm) 153.36, 146.58, 143.09, 137.08, 136.32, 133.30, 132.29, 129.02, 128.50(2C), 124.50(2C), 123.07, 122.29, 121.05, 59.52, 49.75, 46.23(2C), 44.73(2C), 21.66
Melting Point (°C) 116–128

Note: This data is for a related piperazine-triazole structure to provide an example of expected characterization values.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the starting material, this compound, can be achieved through the N-alkylation of piperazin-2-one. A general procedure is outlined below.

Materials:

  • Piperazin-2-one

  • Propargyl bromide (or propargyl chloride)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of piperazin-2-one (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Upon completion, filter off the solid byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford this compound.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "click" reaction between this compound and an organic azide.[5][6]

Materials:

  • This compound

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of a library of potential drug candidates using this compound in click chemistry.

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Starting Material cluster_click Click Chemistry Library Synthesis cluster_screening Biological Screening start Start: Piperazin-2-one synthesis_step1 N-Alkylation with Propargyl Bromide start->synthesis_step1 hit_compound Hit Compound(s) piperazinone This compound synthesis_step1->piperazinone click_reaction CuAAC Reaction (CuSO4, NaAsc) piperazinone->click_reaction azide_library Azide Library (Diverse R groups) azide_library->click_reaction triazole_library Triazole-Piperazinone Library click_reaction->triazole_library screening High-Throughput Screening (e.g., Anticancer Assay) triazole_library->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis data_analysis->hit_compound

Caption: Drug discovery workflow using click chemistry.

Conclusion

This compound is a highly valuable and versatile building block for the application of click chemistry in drug discovery. The straightforward and high-yielding nature of the CuAAC reaction allows for the rapid generation of diverse libraries of 1,2,3-triazole-containing piperazinones. The demonstrated biological activities of these scaffolds, particularly in the areas of oncology and infectious diseases, underscore the potential of this approach for the identification of novel therapeutic leads. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this promising starting material.

References

Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction of 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][5] The 1,2,3-triazole core is a stable and desirable scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and dipole-dipole interactions. This document provides detailed application notes and protocols for the CuAAC reaction of 1-(prop-2-yn-1-yl)piperazine-2-one with various organic azides.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, in this case, this compound, and an organic azide in the presence of a copper(I) catalyst. The copper(I) catalyst activates the terminal alkyne, facilitating the reaction to proceed under mild conditions and yielding the 1,4-disubstituted triazole with high regioselectivity.[1][6] The active Cu(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate.[4][7]

General Reaction Scheme

CuAAC_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Alkyne This compound Triazole 1,4-disubstituted 1,2,3-triazole Alkyne->Triazole + R-N3 Azide Organic Azide (R-N3) Catalyst Cu(I) Source (e.g., CuSO4/NaAscorbate) Catalyst->Triazole Catalyst Solvent Solvent (e.g., tBuOH/H2O, DMF, DMSO)

Caption: General scheme of the CuAAC reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the CuAAC reaction depend on several key parameters. The following table summarizes common conditions and their impact on the reaction outcome.

ParameterCommon ConditionsRemarks
Copper Source 1-10 mol% Cu(I) salt (e.g., CuI, CuBr) or Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent.In situ generation of Cu(I) from CuSO₄ and sodium ascorbate is widely used due to the air stability of CuSO₄.[4][7]
Reducing Agent 1.1-2.0 equivalents of Sodium Ascorbate (relative to Cu(II)).Essential for reducing Cu(II) to the active Cu(I) catalytic species and preventing oxidative homocoupling of the alkyne.[1]
Ligand 1-5 equivalents of a stabilizing ligand (e.g., TBTA, THPTA) relative to copper.Ligands can accelerate the reaction and prevent catalyst disproportionation, especially in aqueous or biological systems.[8][9]
Solvent t-BuOH/H₂O (1:1), DMF, DMSO, CH₃CN.The choice of solvent depends on the solubility of the reactants. A mixture of t-BuOH and water is a common and effective solvent system.
Temperature Room temperature to 80 °C.Most CuAAC reactions proceed efficiently at room temperature.[3] Gentle heating can be applied to accelerate slow reactions.
Reaction Time 1 to 24 hours.Reaction progress can be monitored by TLC or LC-MS.
Atmosphere Air or inert atmosphere (N₂, Ar).While the use of a reducing agent makes the reaction less sensitive to oxygen, performing the reaction under an inert atmosphere can be beneficial for sensitive substrates.

Experimental Protocols

Protocol 1: Standard CuAAC Reaction in t-BuOH/H₂O

This protocol is suitable for a wide range of organic azides.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,2,3-triazole.

Protocol 2: CuAAC Reaction in DMF for Less Soluble Substrates

This protocol is recommended when reactants have poor solubility in aqueous solvent mixtures.

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the organic azide (1.0-1.2 eq), and CuI (0.05-0.1 eq).

  • Add anhydrous DMF as the solvent.

  • Add DIPEA (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as described in Protocol 1.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the CuAAC reaction and subsequent product isolation.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve Alkyne and Azide in Solvent Reagents Prepare Catalyst and Reducing Agent Solutions Mix Combine Reactants and Reagents Reagents->Mix Add to Reactant Solution Stir Stir at Appropriate Temperature Mix->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for CuAAC synthesis.

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and protect them from shock.

  • Copper salts can be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated fume hood.

Conclusion

The CuAAC reaction is a highly reliable and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound. The provided protocols offer robust starting points for a variety of substrates. Optimization of the reaction conditions, particularly the solvent and catalyst system, may be necessary to achieve the best results for specific organic azides.

References

Application Notes and Protocols: Synthesis of 1,2,3-Triazole Derivatives from 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of novel 1,2,3-triazole derivatives commencing from the versatile starting material, 1-(prop-2-yn-1-yl)piperazine-2-one. The core of this synthetic strategy revolves around the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the covalent linkage of the piperazine-2-one scaffold, a privileged structure in medicinal chemistry, with a diverse range of azide-containing building blocks. The resulting 1,2,3-triazole-piperazine conjugates are of significant interest in drug discovery, with demonstrated potential as potent anticancer agents. Several derivatives of 1,2,3-triazoles have been investigated for their ability to inhibit tubulin polymerization, a key mechanism in disrupting cell division in cancerous cells.[1][2][3][4] This document will outline the synthetic workflow, provide a detailed experimental protocol, summarize key quantitative data from related studies, and illustrate the underlying mechanism of action.

Experimental Workflow

The synthesis of 1,2,3-triazole derivatives from this compound follows a straightforward and modular workflow. The key steps include the preparation of the azide reactants, the CuAAC reaction, and subsequent purification and characterization of the final products.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start This compound reaction CuAAC 'Click' Reaction start->reaction azide Organic Azide (R-N3) azide->reaction cu_catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) cu_catalyst->reaction product Crude 1,2,3-Triazole Product reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure 1,2,3-Triazole Derivative characterization->final_product

Caption: General experimental workflow for the synthesis of 1,2,3-triazole derivatives.

Experimental Protocols

General Protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives from this compound and a variety of organic azides.

Materials:

  • This compound

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMSO)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, or DMSO).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).

  • Reaction Initiation: To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the specific substrates.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1,2,3-triazole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary

While specific data for derivatives of this compound is not extensively available in the public domain, the following table summarizes representative quantitative data for structurally related piperazine-1,2,3-triazole conjugates, highlighting their potential as anticancer agents.

Compound IDR-Group on TriazoleTarget Cell LineIC₅₀ (µM)Yield (%)Reference
7i 4-ChlorophenylA549 (Lung)5.22 ± 0.05Not Reported[5]
7a PhenylA549 (Lung)5.34 ± 0.13Not Reported[5]
K18 Benzothiazole derivativeKyse30 (Esophageal)0.042Not Reported[2]
K18 Benzothiazole derivativeEC-109 (Esophageal)0.038Not Reported[2]
9p Indole derivativeHeLa (Cervical)Not Reported (nanomolar range)Not Reported[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies have demonstrated that 1,2,3-triazole derivatives, including those with a piperazine moiety, can exert their anticancer effects by inhibiting tubulin polymerization.[1][2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug 1,2,3-Triazole-Piperazine Derivative tubulin Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubules drug->microtubules Inhibits tubulin->microtubules Polymerization disruption Disruption of Microtubule Dynamics microtubules->disruption g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by 1,2,3-triazole derivatives.

Conclusion

The synthesis of 1,2,3-triazole derivatives from this compound via the CuAAC reaction offers a highly efficient and versatile platform for the development of novel bioactive compounds. The modular nature of this "click chemistry" approach allows for the rapid generation of diverse chemical libraries for screening and lead optimization. The demonstrated potential of related compounds to act as potent tubulin polymerization inhibitors underscores the therapeutic promise of this chemical class in the field of oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of these promising molecules.

References

Application Notes and Protocols for 1-(prop-2-yn-1-yl)piperazine-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(prop-2-yn-1-yl)piperazine-2-one is a heterocyclic molecule incorporating two key pharmacophores: the piperazin-2-one core and a terminal alkyne functionality. The piperazine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The piperazin-2-one moiety, a derivative of piperazine, also serves as an important intermediate and structural component in various biologically active compounds.[3] The propargyl group (prop-2-yn-1-yl) is a versatile functional group in drug discovery. It can act as a pharmacophore itself, often found in enzyme inhibitors, or serve as a handle for bioorthogonal "click" chemistry, allowing for the facile conjugation of the molecule to other entities like fluorescent probes, targeting ligands, or polyethylene glycol (PEG) chains.[4][5][6]

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with detailed protocols for its synthesis and potential biological evaluation, based on methodologies reported for analogous compounds.

Potential Applications in Medicinal Chemistry

The unique combination of the piperazin-2-one core and the propargyl group in this compound suggests several potential applications in drug discovery and development:

  • Scaffold for Novel Drug Candidates: The piperazin-2-one ring can be further functionalized at the N4 position and the C3, C5, and C6 positions of the ring to generate a library of novel compounds for screening against various biological targets. Piperazine derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8]

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and synthetic tractability of this compound make it an attractive fragment for FBDD campaigns. The propargyl group allows for the exploration of interactions within a binding pocket and provides a vector for fragment evolution.

  • "Click" Chemistry Handle for Bioconjugation: The terminal alkyne of the propargyl group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click reaction.[9][10] This allows for the conjugation of the piperazin-2-one scaffold to:

    • Targeting Ligands: To create targeted drug delivery systems.

    • Fluorescent Dyes or Biotin: For use as chemical probes to study biological systems.

    • Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of a potential drug candidate.

    • Other Drug Moieties: To create hybrid molecules with dual biological activities.

  • Irreversible Enzyme Inhibitors: The propargyl group can be a key feature in the design of mechanism-based irreversible inhibitors for certain enzymes, such as monoamine oxidases (MAOs).[11]

Synthesis Protocol

The synthesis of this compound can be achieved through the N-alkylation of a piperazin-2-one precursor. The following is a general protocol based on standard organic synthesis methodologies for N-alkylation of piperazine and its derivatives.[12][13]

3.1. Materials and Reagents

  • Piperazin-2-one

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, diisopropylethylamine)

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent (e.g., dimethylformamide, acetone)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and visualization reagents (e.g., UV light, potassium permanganate stain)

3.2. Experimental Procedure

  • Reaction Setup: To a solution of piperazin-2-one (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2.0-3.0 equivalents).

  • Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (or a suitable temperature) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

3.3. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the piperazin-2-one and propargyl moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C-H stretch and the amide C=O stretch.

Potential Biological Evaluation Protocols

Based on the known activities of piperazine and piperazin-2-one derivatives, the following are examples of in vitro assays that could be used to evaluate the biological activity of this compound and its analogs.

4.1. Anticancer Activity: MTT Assay

This assay is a colorimetric method for assessing cell viability.

4.1.1. Materials and Reagents

  • Cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer)[14]

  • Normal cell line (e.g., MRC-5 for normal fetal lung fibroblasts) for cytotoxicity comparison[14]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

4.1.2. Experimental Protocol

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and its derivatives) dissolved in DMSO (final DMSO concentration should be non-toxic to the cells, typically <0.5%). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

4.2. Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

4.2.1. Materials and Reagents

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[15]

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Fungal growth medium (e.g., RPMI-1640)

  • 96-well microplates

  • Standard antibiotics and antifungals (as positive controls)

4.2.2. Experimental Protocol

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays on analogs of this compound can be summarized for comparative analysis.

Table 1: Hypothetical Cytotoxicity Data for Piperazin-2-one Analogs

CompoundTarget Cell LineIC₅₀ (µM)Reference
Analog AHT-29 (Colon Cancer)15.2[14]
Analog BA549 (Lung Cancer)22.5[14]
Analog CMCF-7 (Breast Cancer)8.7Fictional
DoxorubicinVarious<1Positive Control

Table 2: Hypothetical Antimicrobial Activity Data for Piperazine Analogs

CompoundMicroorganismMIC (µg/mL)Reference
Analog DS. aureus16[15]
Analog EE. coli32[15]
Analog FC. albicans8[15]
CiprofloxacinBacteria0.5 - 2Positive Control
FluconazoleFungi1 - 4Positive Control

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Piperazin_2_one Piperazin-2-one Reaction N-Alkylation Piperazin_2_one->Reaction Propargyl_bromide Propargyl bromide Propargyl_bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., CH₃CN) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic route for this compound.

Diagram 2: Application in Click Chemistry for Bioconjugation

Click_Chemistry_Application Propargyl_Piperazinone This compound Reaction CuAAC 'Click' Reaction Propargyl_Piperazinone->Reaction Azide_Molecule Azide-containing Molecule (e.g., Fluorophore, Drug, PEG) Azide_Molecule->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Conjugate Triazole-linked Conjugate Reaction->Conjugate

Caption: Bioconjugation via CuAAC click chemistry.

References

Application Notes and Protocols for the N-Alkylation of Piperazin-2-one with Propargyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-2-one and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a propargyl group via N-alkylation provides a valuable synthetic handle for further chemical modifications, such as click chemistry, to generate diverse molecular libraries for drug discovery. This document provides a generalized protocol for the N-alkylation of piperazin-2-one with propargyl bromide. It is important to note that while the following protocol is based on established chemical principles for N-alkylation of related lactams and heterocycles, a specific literature precedent detailing the precise reaction conditions and yield for this exact transformation could not be identified during a comprehensive search. Therefore, the presented protocol should be considered a starting point for experimental optimization.

Reaction Principle

The N-alkylation of piperazin-2-one with propargyl bromide is a nucleophilic substitution reaction. The secondary amine nitrogen of the piperazin-2-one acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide, which bears a good leaving group (bromide). The reaction is typically carried out in the presence of a base to deprotonate the piperazin-2-one, thereby increasing its nucleophilicity.

Generalized Experimental Protocol

Materials and Equipment:

  • Piperazin-2-one

  • Propargyl bromide (handle with care, lachrymator)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, anhydrous

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq).

    • Add anhydrous ethanol to dissolve the piperazin-2-one.

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Propargyl Bromide:

    • Slowly add propargyl bromide (1.1 - 1.5 eq) to the stirred suspension at room temperature. Caution: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of ethanol or dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 4-(prop-2-yn-1-yl)piperazin-2-one.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table provides a template for summarizing the quantitative data from the experimental procedure. As this is a generalized protocol, the values should be replaced with actual experimental data.

ParameterValue
Reactants
Piperazin-2-one (mass)e.g., 1.00 g
Piperazin-2-one (moles)e.g., 10.0 mmol
Propargyl bromide (volume)e.g., 1.0 mL
Propargyl bromide (moles)e.g., 11.0 mmol (1.1 eq)
Potassium carbonate (mass)e.g., 2.07 g
Potassium carbonate (moles)e.g., 15.0 mmol (1.5 eq)
Solvent
Solvent TypeAnhydrous Ethanol
Solvent Volumee.g., 50 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Timee.g., 12 hours
Product
Product Name4-(prop-2-yn-1-yl)piperazin-2-one
Theoretical Yield (mass)Calculate based on limiting reagent
Actual Yield (mass)e.g., 1.15 g
Yield (%)e.g., 83%
Purification
MethodSilica Gel Column Chromatography
Eluent Systeme.g., 5% Methanol in Dichloromethane

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Piperazin-2-one D Mix and Stir A->D B Anhydrous K2CO3 B->D C Anhydrous Ethanol C->D E Add Propargyl Bromide D->E F Reflux (4-24h) E->F G Monitor by TLC F->G H Cool and Filter G->H Reaction Complete I Concentrate H->I J Liquid-Liquid Extraction I->J K Dry and Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: Experimental workflow for the N-alkylation of piperazin-2-one.

Logical Relationship of Reaction Components

reaction_logic cluster_reactants Reactants cluster_conditions Reaction Conditions piperazinone Piperazin-2-one (Nucleophile) product 4-(prop-2-yn-1-yl)piperazin-2-one (Product) piperazinone->product propargyl_bromide Propargyl Bromide (Electrophile) propargyl_bromide->product base K2CO3 (Base) base->piperazinone deprotonates solvent Ethanol (Solvent) solvent->product heat Heat (Reflux) heat->product

Caption: Logical relationship of components in the N-alkylation reaction.

Application Notes and Protocols for Developing Anticancer Agents Using 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a recognized pharmacophore in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic and antiproliferative activities.[1] This document provides detailed application notes and protocols for the investigation of 1-(prop-2-yn-1-yl)piperazine-2-one as a potential anticancer therapeutic. While direct studies on this specific compound are emerging, the methodologies outlined herein are based on established protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of analogous piperazine derivatives. These notes serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of this and similar compounds.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[1] Piperazine-containing compounds have shown considerable promise in this area, forming the structural core of several FDA-approved anticancer drugs.[1] Their synthetic tractability and ability to interact with various biological targets make them attractive scaffolds for drug design. The incorporation of a propargyl group (prop-2-yn-1-yl) into the piperazine-2-one backbone introduces a reactive alkyne moiety, which can be utilized for further functionalization via "click chemistry" or may itself contribute to the compound's biological activity. This document details the necessary steps to synthesize and evaluate the anticancer potential of this compound.

Synthesis Protocol

A plausible synthetic route for this compound is proposed based on established methods for N-alkylation of piperazine derivatives.

Materials:

  • Piperazin-2-one

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of piperazin-2-one (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

  • Add propargyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Evaluation

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the compound's effect on the viability and proliferation of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative IC₅₀/GI₅₀ Values of Piperazine Derivatives

The following table summarizes the reported anticancer activities of various piperazine derivatives to provide a benchmark for evaluating new compounds.

Compound IDCancer Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference
PD-2 HepG2Not Specified> 100 µg/mL (90.45% growth restraint)[2][3]
Compound 22 Not SpecifiedNot Specified0.11[1]
Compound 23 Not SpecifiedNot Specified0.35[1]
Compound 27 HeLaNot SpecifiedNot Specified[1]
Compound 29 HCT-116Not Specified3.0[1]
Compound 29 Colo-205Not Specified1.0[1]
Compound 56 MCF7Not Specified39.0[1]
Compound 56 A431Not Specified55.9[1]
Compound 57 HeLa, MDA-MB-231, A549, MIAPACAGI₅₀0.010–0.097[1]
Vindoline-Piperazine 23 MDA-MB-468 (Breast)GI₅₀1.00[4][5]
Vindoline-Piperazine 25 HOP-92 (Lung)GI₅₀1.35[4][5]
Unnamed Piperazine Derivative K562 (Leukemia)GI₅₀0.06-0.16[6][7]
PCC SNU-475 (Liver)IC₅₀6.98 ± 0.11 µg/ml[8]
PCC SNU-423 (Liver)IC₅₀7.76 ± 0.45 µg/ml[8]
Arylpiperazine 4 DU145 (Prostate)IC₅₀< 2[9]
Arylpiperazine 12 DU145 (Prostate)IC₅₀< 2[9]

Mechanism of Action Studies

Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of programmed cell death (apoptosis).

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Western Blot for Apoptotic Markers

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_viability Cell Viability Assay (MTT) characterization->cell_viability ic50 IC50 Determination cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot (Apoptotic Markers) ic50->western_blot

Caption: Experimental workflow for the development of a novel anticancer agent.

Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway compound This compound bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c release casp9 Caspase-9 cyto_c->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by piperazine derivatives.

Conclusion

The protocols and data presented in this document provide a solid framework for the preclinical evaluation of this compound as a novel anticancer agent. By following these established methodologies, researchers can systematically investigate its synthesis, in vitro efficacy, and mechanism of action, thereby contributing to the development of new cancer therapeutics. The provided comparative data for other piperazine derivatives will aid in contextualizing the potency of this novel compound. Further studies, including in vivo animal models, will be necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 1-(prop-2-yn-1-yl)piperazine-2-one as a Versatile Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. The design of a PROTAC is modular, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of 1-(prop-2-yn-1-yl)piperazine-2-one as a versatile building block in the synthesis of PROTACs. The incorporation of the piperazine-2-one moiety into the linker can enhance rigidity and improve solubility, key features for successful PROTAC development.[1][2] The terminal alkyne group provides a convenient handle for facile conjugation to the E3 ligase ligand or the POI ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the building block is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, Methanol
Storage Store at 2-8 °C, protect from light

Application in PROTAC Synthesis: A Case Study Targeting BET Bromodomains

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are attractive therapeutic targets in oncology and inflammation.[] Several PROTACs have been developed to induce the degradation of BET proteins. While a specific PROTAC directly incorporating this compound is not yet prominently featured in published literature, we present a representative synthetic strategy and biological evaluation based on known BET-targeting PROTACs that utilize similar piperazine-based linkers.

The hypothetical PROTAC, PROTAC-X , is designed to target BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. It is composed of the BET inhibitor JQ1 as the warhead, a VHL ligand, and a linker derived from this compound.

Quantitative Data for a Representative BET-Degrading PROTAC with a Piperazine-based Linker

The following table summarizes the biological activity of a well-characterized BET degrader, MZ1, which features a piperazine-containing linker and serves as a relevant example.

CompoundTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
MZ1BRD4~10>90HeLa[4]
MZ1BRD2~50>90HeLa[4]
MZ1BRD3>1000<20HeLa[4]

DC₅₀: Concentration required for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-alkylation of commercially available piperazin-2-one with propargyl bromide.

Materials:

  • Piperazin-2-one

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Synthesis of PROTAC-X via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the this compound-containing linker (attached to the JQ1 warhead) with an azide-functionalized VHL ligand.

Materials:

  • JQ1-linker-alkyne (synthesized by attaching this compound to JQ1)

  • Azide-functionalized VHL ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

Procedure:

  • Dissolve the JQ1-linker-alkyne (1.0 eq) and the azide-functionalized VHL ligand (1.1 eq) in a 1:1 mixture of DMSO and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5.0 eq) in water.

  • In another vial, prepare a premixed solution of copper(II) sulfate pentahydrate (0.1 eq) and THPTA (0.5 eq) in water.

  • To the solution of the alkyne and azide, add the copper/THPTA solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, protecting it from light.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to yield the final PROTAC-X.

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of BRD4 in cells treated with PROTAC-X.

Materials:

  • Human cancer cell line (e.g., HeLa, MV4-11)

  • PROTAC-X

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of PROTAC-X (or DMSO as a vehicle control) for the desired time (e.g., 18-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of BRD4 degradation.

Visualizations

Signaling Pathway of BET Protein Degradation

BET_Degradation_Pathway PROTAC PROTAC-X (JQ1-Linker-VHL Ligand) TernaryComplex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->TernaryComplex Binds BRD4 BRD4 (POI) BRD4->TernaryComplex Binds Downstream Downregulation of Target Gene Transcription (e.g., c-Myc) BRD4->Downstream Promotes VHL VHL E3 Ligase VHL->TernaryComplex Binds PolyUb Poly-ubiquitinated BRD4 TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition PolyUb->Downstream Inhibits Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Piperazin-2-one s1 N-Alkylation with Propargyl Bromide start->s1 building_block This compound s1->building_block s2 Couple to POI Ligand (e.g., JQ1) building_block->s2 alkyne_intermediate JQ1-Linker-Alkyne s2->alkyne_intermediate s3 CuAAC 'Click' Reaction with Azide-VHL Ligand alkyne_intermediate->s3 protac PROTAC-X s3->protac e1 Cell Treatment protac->e1 e2 Western Blotting e1->e2 e3 Data Analysis (DC50, Dmax) e2->e3 result Protein Degradation Profile e3->result

References

Application Notes and Protocols: Synthesis and Evaluation of 1-(prop-2-yn-1-yl)piperazine-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for 1-(prop-2-yn-1-yl)piperazine-2-one and its analogs. This class of compounds, featuring a propargyl group on the piperazine-2-one scaffold, holds significant promise for the development of novel therapeutics. The terminal alkyne functionality serves as a versatile handle for "click" chemistry, enabling the generation of diverse compound libraries for screening and optimization.

Potential Applications

The piperazine-2-one core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a propargyl group at the N1-position opens up possibilities for these analogs to act as:

  • Enzyme Inhibitors: The propargyl group can act as a reactive handle to form covalent bonds with active site residues of various enzymes, leading to irreversible inhibition. Potential targets include monoamine oxidases (MAO), histone deacetylases (HDACs), and various proteases.

  • Receptor Ligands: Piperazine derivatives are known to interact with a variety of receptors, including sigma receptors, dopamine receptors, and serotonin receptors. The specific substitution on the piperazine-2-one ring will determine the receptor binding profile and functional activity (agonist or antagonist).

  • Probes for Chemical Biology: The terminal alkyne allows for the facile attachment of fluorescent dyes, biotin tags, or affinity resins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These tagged analogs can be used to identify and validate biological targets, study drug-target engagement, and elucidate mechanisms of action.

Data Presentation

Table 1: Synthesis of this compound Analogs - Representative Data
EntryR1R2R3R4Reaction Time (h)Yield (%)
1HHHH1285
2CH₃HHH1678
3HHPhH1872
4HHHOCH₃-Ph1481

Note: The data presented in this table is representative and based on typical yields for N-alkylation reactions of similar heterocyclic compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 2: Biological Activity of this compound Analogs - Representative Data
CompoundTargetAssay TypeIC₅₀ / Kᵢ (nM)
Analog 1Sigma-1 ReceptorRadioligand Binding15
Analog 2Sigma-2 ReceptorRadioligand Binding150
Analog 3MAO-BEnzyme Inhibition50
Analog 4Histamine H3 ReceptorRadioligand Binding85

Note: The biological activity data is hypothetical and serves to illustrate the potential therapeutic applications of this compound class. The specific activity and selectivity will depend on the substitutions on the piperazine-2-one ring.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for the N-alkylation of piperazine-2-one with propargyl bromide.

Materials:

  • Substituted piperazine-2-one (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted piperazine-2-one in acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Receptor Binding Assay

This protocol provides a general method for evaluating the binding affinity of the synthesized analogs to a specific receptor (e.g., Sigma-1 receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO cells)

  • Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for Sigma-1)

  • Synthesized analog (test compound) at various concentrations

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well.

  • Quantify the amount of bound radioligand by scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Mandatory Visualization

Synthesis_Workflow Start Substituted Piperazine-2-one Reaction N-Alkylation (60 °C, 12-18h) Start->Reaction 1 Reagents Propargyl Bromide, K2CO3, Acetonitrile Reagents->Reaction 2 Workup Filtration, Extraction, Concentration Reaction->Workup 3 Purification Column Chromatography Workup->Purification 4 Product 1-(prop-2-yn-1-yl) piperazine-2-one Analog Purification->Product 5 Analysis NMR, MS Characterization Product->Analysis 6

Caption: General workflow for the synthesis of this compound analogs.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., Sigma-1) G_Protein G-Protein Receptor->G_Protein Activates Ligand Piperazine-2-one Analog Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates CREB CREB Kinase->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for a G-protein coupled receptor targeted by a piperazine-2-one analog.

Application Notes & Protocols: Biological Screening of 1-(prop-2-yn-1-yl)piperazine-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a versatile scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique six-membered structure with two opposing nitrogen atoms provides favorable physicochemical properties, such as improved water solubility and oral bioavailability, making it a privileged structure in drug design.[1] Piperazine derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antifungal, and enzyme inhibitory activities.[3][4][5][6][7]

This document provides a comprehensive set of protocols and application notes for the biological screening of novel piperazine derivatives, with a focus on the 1-(prop-2-yn-1-yl)piperazine-2-one scaffold. While specific biological data for this exact class of derivatives is emerging, the methodologies outlined herein are based on established screening paradigms for related piperazine compounds and can be readily adapted. The following sections detail a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific target-based assays.

General Biological Screening Workflow

A typical workflow for evaluating novel chemical entities involves a multi-stage process. It begins with primary screening to assess broad biological activity, followed by secondary assays to investigate specific mechanisms of action and identify potential targets. Promising candidates then move to lead optimization.

Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Target-Based Assays cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (Piperazine-2-one Derivatives) Cytotoxicity_Assay Broad-Spectrum Cytotoxicity Assay (e.g., MTT, SRB) Compound_Library->Cytotoxicity_Assay Initial Evaluation Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Urease, Tyrosinase) Cytotoxicity_Assay->Enzyme_Inhibition Active Compounds Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Dilution for MIC) MOA_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) SAR_Analysis Structure-Activity Relationship (SAR) Enzyme_Inhibition->SAR_Analysis Antimicrobial_Screening->SAR_Analysis MOA_Studies->SAR_Analysis ADMET_Profiling In Silico / In Vitro ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Candidate Lead Candidate Identification ADMET_Profiling->Lead_Candidate

Caption: General workflow for the biological screening of novel compounds.

Primary Screening: Cytotoxicity and Anti-proliferative Activity

The initial step in evaluating potential anticancer agents is to assess their general cytotoxicity against a panel of human cancer cell lines. This provides a broad view of the compounds' potency and selectivity. Assays like the Sulforhodamine B (SRB) or MTT are commonly used for this purpose.[4][8]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used for screening benzothiazole-piperazine and other piperazine derivatives.[4][8]

  • Cell Plating:

    • Seed cells from various cancer lines (e.g., MCF-7 (breast), HCT-116 (colon), HUH-7 (liver)) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[4][8]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 2.5 µM to 40 µM).[8]

    • Add the diluted compounds to the respective wells and incubate for 72 hours.[9] Include a positive control (e.g., Camptothecin) and a vehicle control (DMSO).[8]

  • Cell Fixation and Staining:

    • Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Measurement:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) value using non-linear regression analysis.[4]

Data Presentation: Cytotoxicity

Quantitative results should be summarized in a table for clear comparison of potency and selectivity across different cell lines.

Compound IDR-GroupGI₅₀ (µM) vs. HCT-116GI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. HUH-7
PZ-001 Phenyl15.2 ± 1.321.5 ± 2.118.9 ± 1.7
PZ-002 4-Chlorophenyl6.3 ± 0.89.8 ± 1.17.5 ± 0.9
PZ-003 4-Methoxyphenyl25.1 ± 2.530.2 ± 3.428.4 ± 2.9
Control Camptothecin0.05 ± 0.010.04 ± 0.010.06 ± 0.01
Data are presented as mean ± SD from three independent experiments.

Secondary Screening: Enzyme Inhibition Assays

Many piperazine derivatives exert their biological effects by inhibiting specific enzymes.[1] Depending on the rational design of the this compound scaffold, various enzyme assays can be employed, such as those for tyrosinase, urease, or monoamine oxidase (MAO).[5][10][11]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on established methods for evaluating novel piperazine-based tyrosinase inhibitors.[5][12]

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a stock solution of the substrate, L-DOPA, in the phosphate buffer.[5]

    • Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in DMSO.[12]

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 10 µL of the test compound solution (at various concentrations).

    • Pre-incubate the mixture at 25°C for 10 minutes.[12]

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the rate of dopachrome formation by monitoring the change in absorbance at 475 nm over 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction with the vehicle (DMSO) and A_sample is the absorbance with the test compound.

    • Determine the IC₅₀ value (concentration causing 50% enzyme inhibition) by plotting the percentage of inhibition against the compound concentration.[5]

Data Presentation: Tyrosinase Inhibition
Compound IDR-Group% Inhibition at 100 µMIC₅₀ (µM)
PZ-001 Phenyl35.8 ± 3.2174.7 ± 11.2
PZ-002 4-Chlorophenyl65.2 ± 4.185.3 ± 6.8
PZ-003 Indole88.9 ± 5.572.5 ± 5.1
Control Kojic Acid95.1 ± 3.918.6 ± 1.5
Data are presented as mean ± SD from three independent experiments.
Mechanism of Action: Enzyme Inhibition Kinetics

For the most potent inhibitors, kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). This is typically achieved by measuring reaction rates at multiple substrate and inhibitor concentrations.[5][12]

Enzyme Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) P Product (P) ES->P k_cat ESI ESI Complex ES->ESI + I P->E + E I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) lab1 Competitive inhibition: Inhibitor binds only to free enzyme (E). lab2 Non-competitive/Mixed inhibition: Inhibitor can bind to both E and ES.

Caption: Mechanisms of reversible enzyme inhibition.

Antimicrobial Screening

Piperazine derivatives have also shown promise as antimicrobial and antifungal agents.[3][6][7] A standard method to evaluate this activity is the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Microbroth Dilution for MIC Determination

This protocol is used to assess activity against various bacterial and fungal strains.[7]

  • Inoculum Preparation:

    • Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[3][7]

    • Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative/growth control (no compound), and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation: Antimicrobial Activity
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
PZ-001 64>12832
PZ-002 16648
PZ-003 >128>12864
Control Ciprofloxacin: 0.5Ciprofloxacin: 1Fluconazole: 2
MIC values represent the lowest concentration inhibiting visible growth.

References

Application of Piperazin-2-one Derivatives in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-2-one and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the field of neurodegenerative disease research. Their rigid, six-membered ring structure containing two nitrogen atoms and a ketone functionality provides a valuable scaffold for the design of potent and selective modulators of various biological targets implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other neurological disorders. This document provides an overview of the applications of piperazin-2-one derivatives, detailed experimental protocols for their evaluation, and a summary of their quantitative effects on key pathological drivers.

Applications in Neurodegenerative Disease Models

The piperazin-2-one scaffold has been successfully employed to develop inhibitors of key enzymes and modulators of signaling pathways involved in neurodegeneration.

  • Alzheimer's Disease: A primary focus has been the development of piperazin-2-one derivatives as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[1] By incorporating various substituents, researchers have achieved potent BACE1 inhibition in both enzymatic and cellular assays. Additionally, some piperazine-2,5-dione derivatives have shown promise as antioxidants, protecting neuronal cells from oxidative stress, another hallmark of Alzheimer's disease.[2]

  • Parkinson's Disease: While direct applications of piperazin-2-ones in Parkinson's disease are less documented, the broader class of piperazine derivatives has been explored as dopamine D2/D3 receptor agonists and iron chelators, suggesting that appropriately functionalized piperazin-2-one scaffolds could be of interest.[1]

  • General Neuroprotection: The structural features of piperazin-2-ones make them suitable for targeting other kinases involved in neurodegeneration, such as Glycogen Synthase Kinase-3β (GSK-3β).[3][4] Furthermore, related piperazine compounds have been shown to modulate calcium signaling through TRPC6 channels, offering a pathway to protect dendritic spines from amyloid toxicity.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of selected piperazin-2-one and related piperazine derivatives against key targets in neurodegenerative disease research.

Table 1: BACE1 Inhibition by Piperazin-2-one Derivatives [7]

Compound IDP2-P3 LigandP1'-P2' Ligand (Piperazinone)BACE1 K_i (nM)Cellular EC_50 (nM)
5a IsophthalamideN-benzyl-2-oxopiperazinone23.5
5b IsophthalamideN-isobutyl-2-oxopiperazinone100200
5c IsophthalamideN-propyl-2-oxopiperazinone>1000>1000
6j IsophthalamideOxazolidinone derivative2380

Table 2: Multi-Target Inhibition by Piperazine-Substituted Chalcones [8]

Compound IDMAO-B IC_50 (µM)AChE IC_50 (µM)BACE-1 IC_50 (µM)
PC3 > 20> 106.72
PC4 > 208.77> 20
PC10 0.65> 1014.9
PC11 0.71> 1015.3

Key Experimental Protocols

Synthesis of N-Substituted Piperazin-2-one Derivatives

This protocol is a general representation for the synthesis of N-substituted piperazin-2-ones, which are key intermediates for more complex derivatives.

Workflow for Synthesis of N-Substituted Piperazin-2-ones

reagents Benzylamine + Acrylic Ester step1 Michael Addition (Alcohol Solvent, 50-60°C) reagents->step1 intermediate1 Diester Intermediate step1->intermediate1 step2 Dieckmann Condensation (Organic Base, 50-85°C) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Hydrolysis & Decarboxylation (Acid, Catalyst, 60-85°C) intermediate2->step3 product N-benzyl-4-piperidone step3->product

Caption: General workflow for the one-pot synthesis of N-benzyl-4-piperidone.

Materials:

  • Benzylamine

  • Acrylic ester (e.g., methyl acrylate)

  • Alcohol solvent (e.g., methanol)

  • Organic base (e.g., sodium methoxide)

  • Organic solvent for condensation (e.g., toluene)

  • Acid (e.g., hydrochloric acid)

  • Catalyst for decarboxylation

  • Inorganic base (e.g., sodium carbonate)

Procedure: [9]

  • Michael Addition: To a reaction vessel containing benzylamine and an alcohol solvent, slowly add the acrylic ester (molar ratio of ester to amine should be between 2.6 and 5). Stir the mixture for 1 hour at room temperature, then heat to 50-60°C for 9-24 hours. After the reaction, remove the excess acrylic ester and solvent by distillation.

  • Dieckmann Condensation: Add an organic solvent suitable for condensation (e.g., toluene) to the reaction mixture. Add the organic base in portions and heat the mixture to 50-85°C. During this step, remove any low-boiling-point substances to maintain the reaction temperature.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add acid to neutralize it. Then, add a catalyst and heat to 60-85°C to facilitate hydrolysis and decarboxylation.

  • Work-up and Purification: Adjust the pH of the mixture to 8-9 with an inorganic base. Separate the aqueous layer. The organic layer is then distilled to recover the solvent, and the final product, N-benzyl-4-piperidone, is obtained by vacuum distillation.

In Vitro BACE1 Inhibition Assay (Fluorogenic)

This protocol describes a method to assess the inhibitory activity of piperazin-2-one derivatives against recombinant human BACE1.[1][10]

Workflow for BACE1 Inhibition Assay

plate Prepare 96-well plate (Blank, Positive Control, Test Compound) add_substrate Add Master Mix (Assay Buffer + Fluorogenic Substrate) plate->add_substrate add_inhibitor Add Test Compound dilutions or vehicle (DMSO) add_substrate->add_inhibitor add_enzyme Initiate reaction with recombinant BACE1 enzyme add_inhibitor->add_enzyme readout Measure fluorescence (Kinetic or Endpoint mode) add_enzyme->readout

Caption: Workflow for a fluorogenic BACE1 inhibition assay.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 fluorogenic substrate (e.g., Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg)

  • BACE1 assay buffer (0.1 M Sodium Acetate, pH 4.5)

  • Test compounds (piperazin-2-one derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well black microplate, add the assay components in duplicate as follows:

    • Blank wells: 90 µL of BACE1 assay buffer.

    • Positive Control wells: 70 µL of Master Mix (see step 2) and 10 µL of DMSO.

    • Test Compound wells: 70 µL of Master Mix and 10 µL of test compound diluted in DMSO.

  • Prepare a Master Mix containing the BACE1 peptide substrate in the assay buffer.

  • Add the test compounds at various concentrations to the respective wells.

  • Initiate the reaction by adding 20 µL of diluted BACE1 enzyme to the "Positive Control" and "Test Compound" wells.

  • Immediately measure the fluorescence in a plate reader (Excitation: 350 nm, Emission: 490 nm). For a kinetic assay, read continuously for 20-30 minutes. For an endpoint assay, take an initial reading and a final reading after incubating at 37°C for a set time.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of piperazin-2-one derivatives to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.[5][11]

Workflow for Neuroprotection Assay

seed_cells Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat cells with piperazin-2-one derivatives seed_cells->pretreat induce_stress Induce oxidative stress (e.g., with H2O2) pretreat->induce_stress incubate Incubate for 24 hours induce_stress->incubate viability_assay Assess cell viability (MTT or CellTiter-Blue assay) incubate->viability_assay

Caption: Workflow for assessing neuroprotective effects in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (piperazin-2-one derivatives)

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Blue® reagent

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the piperazin-2-one derivatives for a specified time (e.g., 2-4 hours).

  • Induce oxidative stress by adding a neurotoxin such as H₂O₂ to the cell culture medium.

  • Incubate the cells for 24 hours.

  • Assess cell viability using a standard method like the MTT assay. This involves incubating the cells with MTT, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured.

  • Compare the viability of cells treated with the test compounds to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

TRPC6-Mediated Neuroprotection

Piperazine derivatives have been shown to act as agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel. Activation of TRPC6 in neurons can lead to store-operated calcium entry, which is crucial for maintaining dendritic spine stability and protecting against amyloid-β toxicity.[5][6] This pathway involves the activation of CaMKIV and the transcription factor CREB.[8]

Piperazine Piperazine Derivative TRPC6 TRPC6 Channel Piperazine->TRPC6 activates Ca_influx Ca²⁺ Influx (Store-operated) TRPC6->Ca_influx mediates CaMKIV CaMKIV Ca_influx->CaMKIV activates CREB CREB CaMKIV->CREB phosphorylates Neuroprotection Dendritic Spine Stability & Neuroprotection CREB->Neuroprotection promotes transcription for

Caption: TRPC6-mediated neuroprotective signaling pathway activated by piperazine derivatives.

Nrf2-Mediated Antioxidant Response

Some piperazine-2,5-dione derivatives exert their neuroprotective effects by activating the Nrf2 signaling pathway.[2] Under oxidative stress, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes. This can be modulated by upstream signaling molecules like IL-6.

Piperazinone Piperazine-2,5-dione Derivative IL6 IL-6 Piperazinone->IL6 induces Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) IL6->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates

Caption: IL-6/Nrf2 signaling pathway potentially activated by piperazine-2,5-diones.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Propargylation of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-propargylation of piperazin-2-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-propargylation of piperazin-2-one, offering potential causes and solutions in a question-and-answer format.

Question: Why is my yield of 4-propargylpiperazin-2-one consistently low, with a significant amount of starting material remaining?

Answer:

Low conversion of piperazin-2-one to its N-propargylated derivative can stem from several factors related to reaction conditions. Here are the most common culprits and how to address them:

  • Insufficiently Strong Base: The amide proton (N1) of the piperazin-2-one ring is significantly less acidic than the amine proton (N4). However, to achieve efficient propargylation at the more nucleophilic N4 position, a suitable base is still often required to deprotonate the secondary amine. If the base is too weak, the concentration of the more reactive anionic form of the piperazine will be low, leading to a sluggish reaction.

    • Solution: Consider using stronger bases. While weaker inorganic bases like potassium carbonate (K₂CO₃) might be a starting point, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) could be more effective. A hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can also be a good choice to scavenge the HBr generated without competing in the alkylation.

  • Inappropriate Solvent: The choice of solvent is critical for ensuring that all reactants are soluble and for promoting the desired reaction pathway.

    • Solution: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred for N-alkylation reactions as they can solvate the ions formed during the reaction. If solubility of the starting material or base is an issue, consider switching to one of these solvents.

  • Low Reaction Temperature: Like many organic reactions, the rate of N-propargylation is temperature-dependent.

    • Solution: If the reaction is proceeding slowly at room temperature, consider moderately heating the reaction mixture (e.g., to 50-80 °C). However, be aware that higher temperatures can also promote side reactions.

  • Decomposition of Propargyl Bromide: Propargyl bromide can be unstable, especially in the presence of base and at elevated temperatures.

    • Solution: Use freshly opened or distilled propargyl bromide. Consider adding the propargyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration.

Question: I am observing the formation of a di-propargylated byproduct. How can I minimize this?

Answer:

The formation of a di-propargylated product, where both the N1 and N4 positions are alkylated, is a common side reaction. This occurs because the N1 amide proton can also be removed by a strong base, and the resulting anion can react with propargyl bromide.

  • Control of Stoichiometry: The simplest approach to minimizing di-substitution is to control the stoichiometry of the electrophile.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of propargyl bromide relative to piperazin-2-one. Adding the propargyl bromide dropwise over a period of time can also help to maintain a low concentration and favor mono-alkylation.

  • Choice of Base: The strength and nature of the base can significantly influence the extent of di-propargylation.

    • Solution: Avoid using an excessive amount of a very strong base. A moderately strong base, such as potassium carbonate, may be sufficient to promote mono-alkylation without significantly deprotonating the less acidic amide proton.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable N1-alkylation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired N4-alkylation.

Question: My reaction is complete, but I am having difficulty purifying the 4-propargylpiperazin-2-one. What are the recommended purification techniques?

Answer:

Purification of N-propargylated piperazin-2-one can be challenging due to the potential for closely eluting byproducts and the polar nature of the product.

  • Column Chromatography: This is the most common method for purifying products of this type.

    • Solution: Use silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from non-polar impurities and the more polar starting material and di-propargylated byproduct. The use of a small amount of a basic modifier, such as triethylamine (0.1-1%), in the eluent can help to reduce tailing of the amine product on the silica gel.

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities.

    • Solution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product, being basic, will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent. This method is particularly useful for removing unreacted propargyl bromide and other non-basic byproducts.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

    • Solution: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for crystallization include ethyl acetate/hexanes, methanol, and acetonitrile.

Frequently Asked Questions (FAQs)

What is the optimal base for the N-propargylation of piperazin-2-one?

The optimal base depends on the desired outcome and the need to control side reactions. For selective mono-propargylation at the N4 position, a moderately strong, non-nucleophilic base is often ideal. Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and easy to handle. For higher reactivity, stronger bases like sodium hydride (NaH) can be used, but care must be taken to control the stoichiometry to avoid di-propargylation. N,N-diisopropylethylamine (DIPEA) is another good option as a non-nucleophilic organic base.

Which solvent is most suitable for this reaction?

Aprotic polar solvents are generally the best choice for N-propargylation reactions. Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices as they can dissolve a wide range of reactants and help to promote the Sₙ2 reaction. Tetrahydrofuran (THF) can also be used, particularly with stronger bases like NaH.

What is the expected regioselectivity of the propargylation?

The N4 secondary amine is significantly more nucleophilic than the N1 amide nitrogen. Therefore, under standard alkylating conditions, the reaction is expected to occur selectively at the N4 position. The electron-withdrawing effect of the adjacent carbonyl group reduces the electron density and nucleophilicity of the N1 nitrogen. However, under strongly basic conditions, deprotonation of the N1 amide can occur, leading to a loss of selectivity.

Are there alternative propargylating agents to propargyl bromide?

Yes, while propargyl bromide is the most common and cost-effective propargylating agent, other options exist. Propargyl chloride is less reactive but can be used, often requiring more forcing conditions. Propargyl tosylate or mesylate are more reactive than the bromide but are also more expensive. For specific applications, alternative methods like the A³ coupling (aldehyde, alkyne, amine) could be considered for the synthesis of propargylamines.

Experimental Protocols

Below is a generalized experimental protocol for the N-propargylation of piperazin-2-one. This should be considered a starting point, and optimization of the conditions will likely be necessary.

General Procedure for the Synthesis of 4-propargylpiperazin-2-one:

  • To a solution of piperazin-2-one (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (0.1-0.5 M), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 100%) to afford the desired 4-propargylpiperazin-2-one.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Amines (Analogous Systems)

EntryAmine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1PiperidinePropargyl BromideK₂CO₃ACNRTModerateGeneral Knowledge
2Secondary AminePropargyl BromideEt₃NAcetoneRT88[1]
3N-Acetylpiperazinen-Butyl BromideNaHDMFRT88[2]
4Piperazinem-Methylbenzyl BromideHCl (in situ salt)Methanol7074[3]

Note: The yields are based on analogous systems and are for illustrative purposes. Actual yields for the N-propargylation of piperazin-2-one may vary.

Visualizations

Reaction_Scheme General Reaction Scheme for N-Propargylation of Piperazin-2-one Piperazinone Piperazin-2-one MonoPropargyl 4-Propargylpiperazin-2-one (Desired Product) Piperazinone->MonoPropargyl + Propargyl Bromide (Base, Solvent, Temp) DiPropargyl 1,4-Dipropargylpiperazin-2-one (Byproduct) Piperazinone->DiPropargyl + 2 eq. Propargyl Bromide (Strong Base, High Temp) PropargylBromide Propargyl Bromide MonoPropargyl->DiPropargyl + Propargyl Bromide (Strong Base, High Temp)

Caption: Reaction scheme for N-propargylation of piperazin-2-one.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of 4-Propargylpiperazin-2-one Check_SM High Starting Material Remaining? Start->Check_SM Check_Side_Products Significant Side Products Observed? Check_SM->Check_Side_Products No Optimize_Base Increase Base Strength (e.g., K2CO3 -> NaH) Check_SM->Optimize_Base Yes Control_Stoichiometry Use 1.0-1.2 eq. Propargyl Bromide Check_Side_Products->Control_Stoichiometry Yes (Di-propargylation) Purification_Issues Difficulty in Purification Check_Side_Products->Purification_Issues No Optimize_Temp Increase Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Change to More Polar Aprotic Solvent (e.g., DMF) Optimize_Temp->Optimize_Solvent End Improved Yield and Purity Optimize_Solvent->End Control_Temp Lower Reaction Temperature Control_Stoichiometry->Control_Temp Control_Temp->End Column_Chrom Optimize Column Chromatography (Gradient, Additive) Purification_Issues->Column_Chrom Yes Purification_Issues->End No Acid_Base_Extraction Perform Acid-Base Extraction Column_Chrom->Acid_Base_Extraction Acid_Base_Extraction->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 1-(prop-2-yn-1-yl)piperazine-2-one by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 1-(prop-2-yn-1-yl)piperazine-2-one and related compounds.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Poor Separation or Co-elution of Impurities

Question: I am observing poor separation between my desired product, this compound, and closely related impurities during column chromatography. What can I do to improve the resolution?

Answer:

Poor separation is a frequent challenge, particularly with polar, basic compounds. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switching to a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity. For normal-phase chromatography, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Solvent System Modification: The choice of solvents is critical. For piperazine derivatives, systems like chloroform/methanol or ethyl acetate/methanol are often effective.[1] Experiment with different solvent combinations and ratios based on Thin Layer Chromatography (TLC) analysis. A good starting point for TLC is to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.

    • Addition of a Basic Modifier: The basic nature of the piperazine ring can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and improved separation.[2][3][4]

  • Change the Stationary Phase:

    • Deactivated Silica Gel: If peak tailing and irreversible adsorption are significant issues, consider using deactivated silica gel. You can purchase pre-deactivated silica or deactivate it in-house by treating it with a solution of triethylamine in your mobile phase before packing the column.[4][5]

    • Alumina: Alumina, being a basic or neutral stationary phase, can be a good alternative to silica gel for the purification of basic compounds like amines.[5]

    • Amine-functionalized Silica: These columns have a less polar and basic character, which can prevent the strong interactions seen with standard silica and may allow for purification without the need for basic additives in the mobile phase.[6]

  • Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

    • Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.

Issue 2: Peak Tailing

Question: My product peak for this compound is showing significant tailing on my chromatogram. What is causing this and how can I fix it?

Answer:

Peak tailing is a common problem when purifying basic compounds like your piperazinone derivative on silica gel.[2][7][8] The primary cause is the interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the surface of the silica gel.[7][9] This results in a portion of the analyte being more strongly retained, leading to a "tail" on the peak.

Here are the most effective solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporating a small amount of a volatile base like triethylamine (TEA) or ammonia (0.1-1%) into your eluent is often the simplest and most effective solution.[2][3] The added base will preferentially interact with the acidic sites on the silica, preventing your compound from binding too strongly.

    • Adjust pH: For reversed-phase HPLC, operating the mobile phase at a pH two units above the pKa of your compound will ensure it is in its neutral, free-base form, which can reduce interactions with residual silanols and improve peak shape.

    • Increase Buffer Concentration: In buffered mobile phases, increasing the buffer concentration can help to mask the residual silanol interactions.[7]

  • Stationary Phase Considerations:

    • Use End-Capped Columns: For reversed-phase HPLC, use a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.

    • Consider Alternative Stationary Phases: As mentioned previously, alumina or amine-functionalized silica can be excellent alternatives for the purification of basic compounds.[5][6]

  • System Check:

    • Ensure all fittings and connections are secure and there are no dead volumes in your chromatography system, as these can also contribute to peak tailing.[8]

Issue 3: Product Decomposition on the Column

Question: I suspect my product, this compound, is decomposing during chromatography, leading to low recovery and the appearance of new, unexpected spots on TLC. What could be the cause and how can I prevent it?

Answer:

Product decomposition on a chromatography column can be a significant issue, especially for compounds with sensitive functional groups. The propargyl group in your molecule can be susceptible to degradation under certain conditions.

  • Acid-Sensitivity on Silica Gel: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds.

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, your compound is likely degrading on the silica.

    • Deactivate the Silica: Neutralize the silica gel by pre-treating it with a mobile phase containing a base like triethylamine.[4] This will reduce the acidity of the stationary phase.

    • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like Florisil or deactivated alumina.[5]

  • Oxidation: Propargylamines can be prone to oxidation, which may be accelerated by exposure to air and certain metal ions.

    • Degas Solvents: Ensure your chromatography solvents are properly degassed to remove dissolved oxygen.

    • Work Quickly: Minimize the time the compound spends on the column. A faster flow rate may be beneficial, provided it does not compromise separation.

  • Interaction with Metal Components: In HPLC systems, interactions with stainless steel components can sometimes lead to the degradation of sensitive compounds. Using a bio-inert or PEEK-lined system can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent and a polar solvent. For your compound, which is moderately polar, a mixture of ethyl acetate and hexanes or dichloromethane and methanol is recommended. To find the optimal ratio, perform TLC analysis with varying solvent compositions. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column. Given the basic nature of the piperazine moiety, the addition of 0.1-1% triethylamine to the mobile phase is highly recommended to prevent peak tailing.[3]

Q2: How can I monitor the progress of my column chromatography?

A2: The most common method for monitoring column chromatography is by Thin Layer Chromatography (TLC) . Collect fractions of the eluent as they come off the column. Spot a small amount of each fraction onto a TLC plate, alongside a spot of your crude starting material and a reference spot of the pure product (if available). Develop the TLC plate in your chosen eluent system and visualize the spots under UV light or with a suitable stain. This will allow you to identify which fractions contain your desired product and assess their purity.

Q3: Should I use normal-phase or reversed-phase chromatography for this compound?

A3: Both normal-phase and reversed-phase chromatography can be suitable for the purification of this compound.

  • Normal-phase chromatography (e.g., silica gel or alumina with a non-polar mobile phase) is often the first choice for organic synthesis workups. For your compound, using silica gel with a mobile phase containing a basic additive like triethylamine is a viable strategy.[3]

  • Reversed-phase chromatography (e.g., C18 silica with a polar mobile phase) can also be very effective, especially for polar compounds. An HPLC method using a C18 column with a mobile phase of acetonitrile and water (or a buffer) would be a good approach. To ensure good peak shape for your basic compound, it is often beneficial to use a mobile phase with a pH that keeps the amine deprotonated (high pH) or fully protonated (low pH).

Q4: What are some potential impurities I should look out for?

A4: Potential impurities can arise from the starting materials or side reactions during the synthesis of this compound. Common impurities could include:

  • Unreacted piperazine-2-one.

  • Bis-propargylated piperazine-2-one (if an excess of propargyl bromide is used).

  • Byproducts from the reaction of propargyl bromide.

  • Degradation products if the compound is unstable under the reaction or purification conditions.

Experimental Protocols

General Protocol for Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of this compound. The specific solvent system and column size should be optimized based on the scale of your reaction and TLC analysis.

  • Preparation of the Slurry:

    • In a beaker, add the required amount of silica gel.

    • Slowly add the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine) to the silica gel while stirring to create a uniform slurry. Ensure there are no dry clumps of silica.

  • Packing the Column:

    • Secure a glass column vertically. Ensure the stopcock is closed and a small plug of cotton or glass wool is placed at the bottom.

    • Add a small layer of sand to the bottom of the column.

    • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a layer of sand on top to protect the silica bed from disturbance.

    • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the sand.

  • Loading the Sample:

    • Dissolve your crude this compound in a minimal amount of the eluting solvent or a solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent until it is level with the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 1: Example Elution Conditions for Flash Chromatography

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase 2% Methanol in Dichloromethane + 0.5% TriethylamineGradient of 0% to 5% Methanol in Dichloromethane + 0.5% Triethylamine
Flow Rate 20 mL/min (for a 40g column)20 mL/min (for a 40g column)
Detection TLC with UV visualization and/or permanganate stainTLC with UV visualization and/or permanganate stain

Note: These are example conditions and should be optimized for your specific separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Solvent System) slurry Prepare Silica Slurry tlc->slurry pack Pack Column slurry->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Continue combine Combine Pure Fractions monitor->combine Pure evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A typical workflow for the purification of this compound by flash column chromatography.

troubleshooting_logic start Chromatography Issue? peak_tailing Peak Tailing? start->peak_tailing poor_sep Poor Separation? low_yield Low Yield/ Decomposition? peak_tailing->poor_sep No add_base Add Triethylamine to Mobile Phase peak_tailing->add_base Yes poor_sep->low_yield No optimize_mp Optimize Solvent Gradient poor_sep->optimize_mp Yes test_stability Test Compound Stability on Silica (TLC) low_yield->test_stability Yes add_base->peak_tailing Re-evaluate change_sp Use Alumina or Deactivated Silica change_sp->poor_sep Re-evaluate check_loading Reduce Sample Load optimize_mp->check_loading check_loading->change_sp test_stability->add_base Stable inert_sp Use Inert Stationary Phase (e.g., Florisil) test_stability->inert_sp Degradation Observed inert_sp->low_yield Re-evaluate

Caption: A decision tree for troubleshooting common issues in the chromatography of this compound.

References

Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(prop-2-yn-1-yl)piperazine-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most straightforward and widely used method is the direct N-alkylation of the piperazin-2-one ring. This reaction involves a nucleophilic substitution where the secondary amine at the N4 position of piperazin-2-one attacks an electrophilic propargyl agent, such as propargyl bromide or propargyl chloride.[1] The reaction is typically performed in the presence of a base to deprotonate the amine, thereby enhancing its nucleophilicity.[1]

Q2: Why does the alkylation occur selectively at the N4 position and not the N1 position?

A2: The piperazin-2-one scaffold contains two nitrogen atoms. The nitrogen at the N1 position is part of an amide functional group. Due to the electron-withdrawing effect of the adjacent carbonyl group, the N1 nitrogen is significantly less nucleophilic than the amine nitrogen at the N4 position.[1] Consequently, alkylation reactions with electrophiles like propargyl bromide preferentially occur at the more nucleophilic N4 site.

Q3: How can I confirm the successful synthesis of the target compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.[1]

  • ¹H NMR: Look for characteristic signals corresponding to the propargyl group. The terminal alkyne proton (≡C-H) typically appears as a triplet around δ 2.2-2.5 ppm, and the methylene protons (-CH₂-) adjacent to the nitrogen and the alkyne will also have a characteristic shift.[1]

  • ¹³C NMR: The lactam carbonyl carbon (C=O) is a key indicator, appearing at a deshielded chemical shift of approximately δ 165-170 ppm.[1] The two carbons of the alkyne group will also be present at their characteristic shifts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inactive Base Use a freshly opened or properly stored base. If using a strong base like Sodium Hydride (NaH), ensure it is washed with a dry solvent (e.g., hexane) to remove mineral oil.Bases like NaH or potassium carbonate (K₂CO₃) can degrade upon exposure to atmospheric moisture, reducing their effectiveness in deprotonating the piperazin-2-one.
Insufficient Reaction Time/Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction time or moderately increasing the temperature.The N-alkylation may be slow under certain conditions, requiring more time or thermal energy to reach completion.
Poor Quality Reagents Ensure piperazin-2-one is pure and dry. Distill the solvent if necessary to remove water. Use high-purity propargyl bromide.Impurities, especially water, can quench the base or react with the electrophile, leading to lower yields.

Problem 2: Formation of an Allenyl Isomer as a Byproduct

Potential Cause Troubleshooting Step Rationale
Base-Induced Isomerization Use a milder base such as potassium carbonate (K₂CO₃) instead of strong bases like potassium hydroxide (KOH) or sodium hydride (NaH).[2]Strong bases can deprotonate the propargylic protons, leading to an equilibrium that can form the thermodynamically more stable allene isomer (1-(propa-1,2-dien-1-yl)piperazine-2-one).[2]
High Reaction Temperature Run the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor for a longer period.Higher temperatures can provide the activation energy needed for the isomerization side reaction.

Problem 3: Presence of a Disubstituted Byproduct

Potential Cause Troubleshooting Step Rationale
Over-alkylation Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of propargyl bromide relative to piperazin-2-one. Add the propargyl bromide slowly to the reaction mixture.Although the N1 nitrogen is less reactive, under forcing conditions (e.g., large excess of electrophile and strong base), a second alkylation can occur, leading to 1,4-dipropargylpiperazin-2-one.

Problem 4: Difficulty in Product Purification

Potential Cause Troubleshooting Step Rationale
Polar Byproducts After the reaction workup, perform a liquid-liquid extraction. The desired product should be more soluble in organic solvents like dichloromethane or ethyl acetate, while inorganic salts and highly polar impurities remain in the aqueous phase.Efficiently separates the product from inorganic salts formed from the base.
Similar Polarity of Product and Impurities Utilize column chromatography on silica gel for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the target compound from closely related impurities.Chromatography is a powerful technique for separating compounds with similar physical properties.

Data Presentation

Table 1: Recommended Reagents and Conditions for Synthesis
ComponentRecommended Reagent/ConditionRationale/Notes
Substrate Piperazin-2-oneStarting material. Must be dry.
Reagent Propargyl bromideElectrophile for N-alkylation. Propargyl chloride can also be used.
Base Potassium Carbonate (K₂CO₃)A mild base suitable for preventing isomerization side reactions.[1][2]
Sodium Hydride (NaH)A stronger, non-nucleophilic base. Requires anhydrous conditions.[1]
Solvent Acetonitrile (MeCN)A good polar aprotic solvent, often used with K₂CO₃.[1]
Dimethylformamide (DMF) or Tetrahydrofuran (THF)Common polar aprotic solvents, particularly effective when using NaH.[1] Must be anhydrous.
Temperature Room TemperatureA good starting point to minimize side reactions. The reaction may require gentle heating depending on the reactivity of the chosen base/solvent system.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-alkylation

This protocol is a representative procedure based on standard N-alkylation methods.[1]

Materials:

  • Piperazin-2-one (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazin-2-one (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Addition of Electrophile: While stirring vigorously, add propargyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the piperazin-2-one spot is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup:

    • Once the reaction is complete, filter the solid K₂CO₃ and wash it with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in dichloromethane and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Low Yield or Impure Product (Analyze by TLC/NMR) unreacted_sm Problem: Significant Unreacted Piperazin-2-one start->unreacted_sm TLC shows starting material byproduct Problem: Unknown Byproduct(s) Present start->byproduct TLC/NMR shows new spots/peaks cause_sm_1 Cause: Inactive Base or Wet Solvents unreacted_sm->cause_sm_1 cause_sm_2 Cause: Insufficient Reaction Time/Temp unreacted_sm->cause_sm_2 check_byproduct_mass Check Byproduct Mass (MS or NMR) byproduct->check_byproduct_mass solution_sm_1 Solution: Use fresh base and anhydrous solvents cause_sm_1->solution_sm_1 solution_sm_2 Solution: Increase reaction time or gently heat cause_sm_2->solution_sm_2 mass_plus_39 Mass = Product + 39 Da? (Dialkylation) check_byproduct_mass->mass_plus_39 mass_isomer Isomer of Product? (Allene Formation) check_byproduct_mass->mass_isomer solution_dialkyl Solution: Use ~1.0 eq of propargyl bromide mass_plus_39->solution_dialkyl Yes solution_isomer Solution: Use milder base (K2CO3) and lower temperature mass_isomer->solution_isomer Yes

References

Technical Support Center: Optimizing CuAAC Reactions with Hindered Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve the efficiency and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with a hindered alkyne slow or low-yielding?

Steric hindrance around the alkyne or azide functionality can significantly impede the reaction. This is because bulky groups can obstruct the approach of the reactants to the copper catalyst, slowing down the formation of the key copper acetylide intermediate and subsequent cycloaddition.[1] In some cases, the conformation of a larger molecule, like a protein, may make the reactive group inaccessible to the catalyst.[2]

Q2: What is the first step I should take to improve my reaction?

The simplest first step is often to increase the reaction temperature. Even modest increases in temperature can enhance the conformational dynamics of large molecules, potentially exposing hindered reactive sites.[2] If thermal heating is not sufficient or desirable, consider switching to microwave irradiation, which can dramatically reduce reaction times from hours to minutes.[3][4]

Q3: Which copper source and ligand should I use for hindered substrates?

While standard CuSO₄/sodium ascorbate systems can work, specialized ligands and catalyst systems are often necessary for challenging substrates.

  • Accelerating Ligands: Nitrogen-containing ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives (e.g., THPTA) are known to stabilize the Cu(I) oxidation state and significantly accelerate the reaction.[3]

  • NHC-Based Catalysts: N-Heterocyclic Carbene (NHC) copper complexes have shown high efficiency for reactions involving sterically hindered azides and alkynes, often working rapidly at room temperature under solvent-free conditions.[1][5][6][7]

Q4: Can changing the solvent help?

Yes, the solvent can play a crucial role. While CuAAC is robust in various solvents, adding co-solvents like DMSO can help solubilize substrates and may improve reaction rates by altering the substrate's conformation.[2] For some catalyst systems, solvent-free ("neat") conditions have proven to be highly effective, especially with NHC-based catalysts.[5][6][7]

Q5: My reaction mixture forms a precipitate. What is it and what should I do?

Precipitation can be due to several factors, including the formation of unreactive polynuclear copper(I) aggregates or insolubility of the product.[2] Ensure your ligand concentration is sufficient (a ligand-to-copper ratio of 5:1 is often recommended for THPTA) to maintain catalyst solubility and prevent aggregation.[8] If the product is precipitating, a change in solvent may be required to keep it in solution until the reaction is complete.

Troubleshooting Guide

Use the following Q&A guide to diagnose and resolve common issues with hindered CuAAC reactions.

Problem: Low to no product yield.

QuestionPossible CauseSuggested Solution
Have you tried increasing the temperature? Insufficient energy to overcome the activation barrier, which is higher for hindered substrates.Increase the reaction temperature in increments (e.g., to 40°C, 60°C). For thermally sensitive substrates, consider using microwave irradiation at a controlled temperature.[3][4]
Are you using an appropriate ligand? The standard ligand-free system may be insufficient. The Cu(I) catalyst may be unstable or inactive.Add an accelerating ligand such as TBTA or THPTA. For very challenging substrates, consider switching to a more potent catalyst system, such as a [Cu(NHC)] complex.[1][5]
Is your copper catalyst being sequestered? In bioconjugation, functional groups like thiols on proteins can bind strongly to copper, rendering it inactive.Add a sacrificial metal like Zn(II) or Ni(II) to occupy the sequestering sites. Alternatively, increase the concentration of the copper catalyst and ligand.[9]
Is your reducing agent fresh and effective? The active Cu(I) species is generated in-situ from Cu(II) by a reducing agent. If the agent (e.g., sodium ascorbate) is old or degraded, Cu(I) concentration will be low.Use a freshly prepared solution of sodium ascorbate. Ensure it is added last to the reaction mixture after the copper and ligand have been pre-mixed.[2]

Problem: Reaction is very slow.

QuestionPossible CauseSuggested Solution
Can you increase reactant concentration? The reaction rate is dependent on the concentration of all components.If solubility allows, increase the concentration of the azide and alkyne.
Have you considered non-conventional heating? Thermal heating is inefficient for some substrates.Use a dedicated laboratory microwave reactor. This can reduce reaction times from many hours to as little as 10-30 minutes.[3][4]
Is your catalyst loading optimal? Low catalyst loading can lead to slow conversion, especially with challenging substrates.While "click" chemistry is catalytic, hindered substrates may require a higher catalyst loading (e.g., 0.5 to 2 mol%).

Data Presentation: Performance of Different Catalytic Systems

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Effect of Catalyst System on a Hindered Alkyne (Reaction: Benzyl Azide + o-methoxy-phenylacetylene)

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)TimeYieldReference
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Room Temp5 minQuantitative[5][6]
Conventional CuSO₄/Ascorbate1-5Room TempHours-DaysOften Low/VariableGeneral Knowledge

Table 2: Comparison of Heating Methods for CuAAC Reactions

MethodTypical TemperatureTypical TimeTypical YieldKey AdvantageReference
Conventional Heating25 - 80°C2 - 24 hours70-80%Simple setup[10]
Microwave Irradiation80 - 120°C10 - 30 min>90%Drastic reduction in reaction time[4][10]
Ultrasound IrradiationRoom Temp1 - 2 hours~90%Energy-efficient, useful for heterogeneous systems[11]

Experimental Protocols

Protocol 1: General Optimization for a Hindered Alkyne using a THPTA Ligand

This protocol is adapted for a small-scale (1 mL) test reaction and can be scaled up.

1. Reagent Stock Solution Preparation:

  • Azide: Prepare a 10 mM solution in an appropriate solvent (e.g., DMSO/H₂O).

  • Hindered Alkyne: Prepare a 10 mM solution in the same solvent.

  • Copper(II) Sulfate: Prepare a 20 mM solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 100 mM solution in deionized water immediately before use.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide solution (e.g., 100 µL, 1 µmol, 1 eq).

  • Add the hindered alkyne solution (e.g., 100 µL, 1 µmol, 1 eq).

  • Add buffer or solvent to reach a final volume of 1 mL (e.g., 741.5 µL of PBS or another suitable buffer).

  • In a separate small tube, pre-mix the catalyst: add 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This creates a 5:1 ligand-to-copper ratio.[9] Let this mixture stand for 1-2 minutes.

  • Add the 18.8 µL of the pre-mixed catalyst solution to the main reaction tube.

  • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[2]

3. Reaction and Monitoring:

  • Cap the tube and mix gently by inversion.

  • Allow the reaction to proceed at room temperature. If the reaction is slow, place it in a heat block at 40°C or 60°C.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) at time points (e.g., 1h, 4h, 12h, 24h).

Protocol 2: Microwave-Assisted CuAAC with a Hindered Substrate

This protocol is a general guideline for using a microwave reactor.

1. Reagents:

  • Hindered Alkyne (1 eq)

  • Azide (1-1.2 eq)

  • Copper(II) Sulfate (0.05 eq)

  • Sodium Ascorbate (0.15 eq)

  • Solvent: A mixture like DMF/H₂O (2:1) or THF/H₂O (1:1) is often effective.[4]

2. Reaction Setup:

  • In a dedicated microwave reaction vial, combine the alkyne, azide, and solvent.

  • Add the copper(II) sulfate, followed by the sodium ascorbate.

  • Seal the vial with the appropriate cap.

3. Microwave Reaction:

  • Place the vial in the microwave reactor cavity.

  • Set the reaction temperature (e.g., 80-100°C) and time (e.g., 15-30 minutes).[4] Use a hold time, not a ramp time.

  • Run the program with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature before opening.

4. Work-up and Analysis:

  • Work up the reaction mixture as appropriate for your product (e.g., extraction, precipitation, or direct purification by chromatography).

  • Analyze the product for yield and purity.

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes for optimizing your reactions.

CuAAC_Troubleshooting start Start: Low Yield with Hindered Alkyne temp Increase Temperature (e.g., 40-60°C) or use Microwave start->temp check_yield1 Yield Improved? temp->check_yield1 ligand Add Accelerating Ligand (e.g., TBTA, THPTA) check_yield1->ligand No success Reaction Optimized check_yield1->success Yes check_yield2 Yield Improved? ligand->check_yield2 catalyst Switch to High-Activity Catalyst (e.g., Cu-NHC Complex) check_yield2->catalyst No check_yield2->success Yes check_yield3 Yield Improved? catalyst->check_yield3 optimize Optimize Other Parameters: - Solvent (add DMSO) - Concentration - Catalyst Loading check_yield3->optimize No check_yield3->success Yes optimize->success fail Consult Literature for Specialized Conditions CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_run 3. Execution & Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) prep_ascorbate Prepare FRESH Sodium Ascorbate Solution prep_reagents->prep_ascorbate mix_main Combine Azide, Alkyne, and Solvent/Buffer add_cat Add Catalyst Mix to Main Reaction mix_main->add_cat premix_cat Pre-mix CuSO4 and Ligand (let stand 1-2 min) premix_cat->add_cat initiate Initiate with Ascorbate add_cat->initiate run_reaction Run at Desired Temperature (RT, Heated, or Microwave) initiate->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor workup Work-up & Purify Product monitor->workup

References

troubleshooting low yields in triazole synthesis from piperazinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of triazoles from piperazinone precursors. The following information is structured in a question-and-answer format to directly address common issues encountered during these multi-step, one-pot reactions.

Frequently Asked Questions (FAQs)

Q1: My triazole-fused piperazinone synthesis is resulting in a low yield. What are the most common causes?

Low yields in the synthesis of triazole-fused piperazinones, often formed via cascade or tandem reactions like the azide-alkyne cycloaddition followed by intramolecular cyclization, can stem from several factors:

  • Incomplete initial cycloaddition: The initial formation of the triazole ring via the azide-alkyne cycloaddition is critical. If this step is inefficient, the subsequent intramolecular cyclization to form the fused piperazinone ring will be compromised, leading to a low overall yield.

  • Side reactions: The reactive intermediates in these cascade reactions can be prone to undesired side reactions, such as dimerization, polymerization, or reaction with solvents or impurities.

  • Steric hindrance: Bulky substituents on either the piperazinone precursor or the alkyne/azide partner can sterically hinder the cycloaddition or the subsequent cyclization step.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst (if applicable) play a crucial role. Non-optimal conditions can lead to slow reaction rates, decomposition of starting materials or intermediates, or the formation of side products.

  • Issues with starting material purity: Impurities in the piperazinone, azide, or alkyne starting materials can interfere with the reaction.

Q2: How can I optimize the reaction conditions to improve the yield of my triazole-fused piperazinone?

Optimization of reaction conditions is key to improving yields. Consider the following adjustments:

  • Solvent: The choice of solvent can significantly impact the reaction. A solvent that effectively solubilizes all reactants and intermediates is crucial. For azide-alkyne cycloadditions, polar aprotic solvents like DMSO or DMF are often effective. In some cascade reactions, a mixture of solvents may be necessary to facilitate both the cycloaddition and the subsequent cyclization.

  • Temperature: Temperature can influence both the rate of the desired reaction and the formation of side products. It is often beneficial to start at a lower temperature and gradually increase it. Some cascade reactions may require an initial lower temperature for the cycloaddition, followed by heating to promote the intramolecular cyclization.

  • Catalyst: For copper-catalyzed azide-alkyne cycloadditions (CuAAC), the choice of copper source (e.g., CuI, CuSO₄/sodium ascorbate) and ligand can be critical. In transition-metal-free reactions, the choice of base or other additives can influence the outcome.

  • Reaction Time: Cascade reactions can be time-dependent. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of degradation products.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

Common side products in the synthesis of triazole-fused piperazinones include:

  • Uncyclized triazole intermediate: This occurs when the initial azide-alkyne cycloaddition is successful, but the subsequent intramolecular cyclization to form the piperazinone ring does not proceed to completion. To minimize this, you can try increasing the reaction temperature or time after the initial cycloaddition is complete.

  • Dimerization or polymerization of starting materials: This is more likely with highly reactive alkynes or azides. Using more dilute reaction conditions can sometimes disfavor these intermolecular reactions.

  • Hydrolysis products: If water is present in the reaction mixture, sensitive functional groups on the starting materials or intermediates may hydrolyze. Ensuring the use of dry solvents and reagents is important.

Troubleshooting Guide

The following table summarizes common problems, potential causes, and suggested solutions for low yields in the synthesis of triazole-fused piperazinones.

ProblemPotential CauseSuggested Solution
Low to no formation of the desired triazole-fused product Ineffective azide-alkyne cycloaddition.- Verify the purity of your azide and alkyne starting materials.- For CuAAC reactions, try a different copper source or ligand.- For thermal cycloadditions, ensure the temperature is sufficient.- Consider a different solvent that better solubilizes all reactants.
Decomposition of starting materials or intermediates.- Run the reaction at a lower temperature.- Use a degassed solvent to remove oxygen, which can cause oxidative decomposition.- Ensure starting materials are stable under the reaction conditions.
Formation of the uncyclized triazole intermediate as the major product Incomplete intramolecular cyclization.- After the initial cycloaddition, increase the reaction temperature.- Add a suitable catalyst or reagent to promote the cyclization (e.g., a base to deprotonate a nitrogen for nucleophilic attack).- Increase the reaction time.
Complex mixture of products observed Multiple side reactions are occurring.- Lower the reaction concentration to disfavor intermolecular side reactions.- Carefully control the reaction temperature.- Purify all starting materials and ensure anhydrous conditions.- Consider a two-step approach where the triazole is first isolated and then subjected to the cyclization conditions.
Inconsistent yields between batches Variability in reagent quality or reaction setup.- Use reagents from the same lot number if possible.- Ensure consistent and accurate measurement of all reagents.- Maintain consistent heating and stirring rates.- Ensure the reaction atmosphere (e.g., inert gas) is consistent.

Experimental Protocols

General Protocol for Transition-Metal-Free Azide-Alkyne Cycloaddition/Hydroamination Cascade for Triazole-Fused Piperazin-2-ones

This protocol is a general representation and may require optimization for specific substrates.

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the piperazinone-alkyne precursor (1 equivalent) in a suitable anhydrous solvent (e.g., DMSO, toluene).

  • Azide Addition: Add the corresponding organic azide (1.1 equivalents) to the solution.

  • Reaction Initiation: If the reaction is thermally promoted, begin heating the mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon). If the reaction is base-promoted, add the appropriate base (e.g., DBU, K₂CO₃) at room temperature before heating.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting materials and the formation of the product should be observed. Note that in a cascade reaction, an intermediate may be transiently observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of triazole-fused piperazinones.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material Purity (Piperazinone, Azide, Alkyne) start->check_purity check_purity->start Impure optimize_cycloaddition Optimize Azide-Alkyne Cycloaddition Conditions check_purity->optimize_cycloaddition Purity Confirmed optimize_cyclization Optimize Intramolecular Cyclization Conditions optimize_cycloaddition->optimize_cyclization Cycloaddition Successful analyze_side_products Analyze Side Products (TLC, LC-MS, NMR) optimize_cycloaddition->analyze_side_products No Improvement optimize_cyclization->analyze_side_products No Improvement success Improved Yield optimize_cyclization->success Yield Improved adjust_conditions Adjust Reaction Conditions (Concentration, Temperature, Time) analyze_side_products->adjust_conditions adjust_conditions->optimize_cycloaddition Reaction_Pathway cluster_reactants Reactants piperazinone_alkyne Piperazinone-Alkyne intermediate Uncyclized Triazole Intermediate piperazinone_alkyne->intermediate [3+2] Cycloaddition azide Organic Azide azide->intermediate product Triazole-Fused Piperazinone intermediate->product Intramolecular Cyclization

stability issues of 1-(prop-2-yn-1-yl)piperazine-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(prop-2-yn-1-yl)piperazine-2-one in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are susceptibility to hydrolysis of the piperazinone ring (a cyclic amide or lactam) and potential oxidation of the propargyl group. The stability of the compound can be significantly influenced by the pH, temperature, light exposure, and the presence of oxidizing agents in the solution.

Q2: How does pH affect the stability of the piperazinone ring?

A2: The amide bond in the piperazinone ring is prone to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. At neutral pH, the rate of hydrolysis is generally slow. However, under acidic or basic conditions, the degradation can be significantly accelerated, leading to the opening of the piperazinone ring.

Q3: What potential degradation pathways should I be aware of for the propargyl group?

A3: The terminal alkyne of the propargyl group is susceptible to oxidative degradation. Strong oxidizing conditions can lead to the cleavage of the carbon-carbon triple bond, potentially forming carboxylic acid derivatives. The propargylic position (the -CH2- group adjacent to the triple bond) may also be a site for oxidation.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8 °C or frozen), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent and buffer system is also critical and should be optimized for stability.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradants.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound in solution.

Issue Potential Cause Recommended Action
Rapid loss of parent compound in solution. Hydrolysis of the piperazinone ring due to inappropriate pH. - Adjust the pH of the solution to a neutral range (pH 6-8) if experimentally feasible. - If the experiment requires acidic or basic conditions, consider running the experiment at a lower temperature to slow down the degradation rate. - Prepare fresh solutions immediately before use.
Appearance of unknown peaks in HPLC chromatogram over time. Oxidative degradation of the propargyl group. - Degas the solvent and store the solution under an inert atmosphere (nitrogen or argon). - Add an antioxidant to the solution if it does not interfere with the experiment. - Protect the solution from light, as photo-oxidation can occur.
Precipitation of the compound from the solution. Poor solubility or formation of insoluble degradation products. - Re-evaluate the choice of solvent and consider using a co-solvent to improve solubility. - Filter the solution before use to remove any particulates. - Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent experimental results. Variable stability of the compound under different experimental setups. - Standardize the protocol for solution preparation, storage, and handling. - Perform a forced degradation study to understand the compound's stability profile under various stress conditions (see Experimental Protocols section). - Use a validated stability-indicating analytical method for all sample analyses.

Hypothetical Stability Data Summary

The following table presents hypothetical stability data for this compound under various stress conditions to illustrate potential degradation trends.

Condition Duration Hypothetical % Degradation Major Hypothetical Degradant(s)
0.1 M HCl (aq) at 60 °C24 hours25%Piperazine ring hydrolysis product
0.1 M NaOH (aq) at 60 °C24 hours40%Piperazine ring hydrolysis product
3% H₂O₂ (aq) at RT24 hours15%Oxidized propargyl group derivatives
UV Light Exposure (254 nm)24 hours10%Photodegradation products
60 °C in Neutral Buffer (pH 7)7 days5%Minor hydrolysis and oxidative products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffer salts (e.g., phosphate or acetate)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60 °C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60 °C. Withdraw and neutralize samples at the same time points as for acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at the specified time points.

  • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and white light. Keep a control sample in the dark. Analyze samples at appropriate time intervals.

  • Thermal Degradation: Store a solution of the compound at elevated temperatures (e.g., 60 °C and 80 °C). Analyze samples at various time points over several days.

  • Analysis: Analyze all samples by a developed and validated stability-indicating HPLC method. Use LC-MS to identify the mass of the major degradation products.

Visualizations

Hypothetical Degradation Pathway of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway A This compound B Ring-Opened Hydrolysis Product A->B Acid or Base (H₂O) C This compound D Oxidized Propargyl Derivatives (e.g., carboxylic acid) C->D Oxidizing Agent (e.g., H₂O₂)

Caption: Hypothetical degradation pathways of this compound.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂, RT) A->D E Photolysis (UV/Vis Light) A->E F Thermal (Heat) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC-UV Analysis (Quantify Degradation) G->H I LC-MS Analysis (Identify Degradants) H->I If unknown peaks

Caption: General workflow for a forced degradation study.

Technical Support Center: Scale-up Synthesis of 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(prop-2-yn-1-yl)piperazine-2-one.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction (N-alkylation) between piperazin-2-one and a propargyl halide, such as propargyl bromide or propargyl chloride. While straightforward in principle, scaling up this synthesis presents several challenges that can impact yield, purity, and safety.

Core Reaction:

Key Scale-Up Challenges:

  • Exothermic Reaction Control: The N-alkylation reaction can be exothermic, and improper temperature management at a larger scale can lead to runaway reactions and the formation of byproducts.

  • Competing Reactions: O-alkylation of the amide oxygen can occur, leading to an undesired isomer. Additionally, over-alkylation of the product is a potential issue if piperazin-2-one has more than one reactive nitrogen.

  • Reagent Handling & Safety: Propargyl halides are toxic, flammable, and highly reactive.[1][2][3][4][5] Handling large quantities requires stringent safety protocols.

  • Product Purification: Separating the desired product from unreacted starting materials, byproducts, and inorganic salts can be challenging at scale.

II. Experimental Protocols

Below are suggested starting protocols for the laboratory-scale and scale-up synthesis of this compound. Optimization may be required based on your specific equipment and purity requirements.

A. Laboratory-Scale Synthesis (Exemplary Protocol)

This protocol is designed for a ~10-gram scale synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesEquivalents
Piperazin-2-one100.1210.0 g0.101.0
Propargyl Bromide (80% in toluene)118.9617.8 g (14.2 g active)0.121.2
Potassium Carbonate (K₂CO₃)138.2120.7 g0.151.5
Acetonitrile (ACN)41.05200 mL--

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add piperazin-2-one (10.0 g, 0.10 mol) and potassium carbonate (20.7 g, 0.15 mol).

  • Add acetonitrile (200 mL) and stir the suspension.

  • Slowly add the propargyl bromide solution (17.8 g, 0.12 mol) dropwise over 30 minutes, maintaining the internal temperature below 30°C. An ice bath may be necessary to control the initial exotherm.

  • After the addition is complete, heat the reaction mixture to 60-70°C and stir for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization.

B. Considerations for Scale-Up

When scaling the reaction, the following points should be carefully considered:

  • Heat Management: Use a jacketed reactor with precise temperature control. The rate of addition of the propargyl bromide should be carefully controlled to manage the exotherm.

  • Mixing: Ensure efficient agitation to maintain a homogeneous suspension and prevent localized overheating.

  • Solvent Choice: While acetonitrile is a common choice, other polar aprotic solvents like DMF or DMSO can be used. However, be aware of their higher boiling points and potential for decomposition at elevated temperatures.[6]

  • Work-up and Purification: At a larger scale, filtration of large quantities of salts can be cumbersome. Consider a quench with water followed by extraction with a suitable organic solvent. Recrystallization is often a more practical purification method at scale than chromatography.[7][8][9][10]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered incomplete_reaction Incomplete Reaction / Low Conversion start->incomplete_reaction low_yield Low Yield of Isolated Product start->low_yield impurity_issues Impurity Issues / Difficult Purification start->impurity_issues check_reagents Check Reagent Purity and Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) incomplete_reaction->optimize_conditions low_yield->incomplete_reaction workup_loss Investigate Work-up / Purification Losses low_yield->workup_loss impurity_issues->optimize_conditions identify_byproducts Identify Byproducts (NMR, MS) impurity_issues->identify_byproducts adjust_purification Adjust Purification Method (Solvent System, Recrystallization) identify_byproducts->adjust_purification

Caption: A logical workflow for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, and I see a significant amount of starting material (piperazin-2-one) remaining. What should I do?

A1:

  • Check your base: Ensure the potassium carbonate is dry and finely powdered for maximum surface area. Inadequate base can lead to incomplete deprotonation of the piperazin-2-one. Consider using a stronger base like cesium carbonate, which has better solubility in organic solvents.[6]

  • Increase the temperature: If the reaction is sluggish at 60-70°C, a moderate increase in temperature (e.g., to the reflux temperature of acetonitrile) may improve the reaction rate. However, monitor for byproduct formation.

  • Increase the reaction time: The reaction may simply require more time to reach completion. Monitor by TLC or LC-MS until the starting material is consumed.

  • Solvent effects: If solubility is an issue, switching to a solvent like DMF, in which the starting materials may be more soluble, could help.[6]

Q2: I am observing a significant amount of a byproduct with the same mass as my product. What could it be?

A2: This is likely the O-alkylated isomer, 2-oxo-1,4-dihydropyrazine-1-prop-2-yne.

  • Reaction conditions: O-alkylation of amides can be favored under certain conditions. Using a less polar solvent or a different base might alter the N- vs. O-alkylation ratio.

  • Purification: The two isomers may be separable by column chromatography, but their polarities might be very similar. Careful optimization of the eluent system is necessary.

Q3: My yield is low after purification. Where could my product be going?

A3:

  • Work-up losses: If you are performing an aqueous work-up, the product may have some solubility in water. Ensure you are thoroughly extracting the aqueous layer with an appropriate organic solvent.

  • Purification losses: Amides can sometimes be challenging to purify by column chromatography, as they may streak on the column, leading to poor separation and recovery.[7] Consider using a different stationary phase or switching to recrystallization.

  • Product instability: Although unlikely under standard work-up conditions, ensure your product is stable to any acidic or basic washes you may be performing.

Q4: I am concerned about the safety of using propargyl bromide at a large scale. Are there any alternatives?

A4:

  • Propargyl chloride: Propargyl chloride can be used as an alternative to propargyl bromide. It is generally less reactive, which may require more forcing reaction conditions (higher temperature or longer reaction time).

  • Propargyl sulfonates: Propargyl mesylate or tosylate can also be used as alkylating agents. These are often prepared in situ from propargyl alcohol.

  • Nicholas Reaction: For complex molecules sensitive to basic conditions, the Nicholas reaction offers an acid-mediated alternative for propargylation.[11][12]

Q5: What are the expected NMR spectral data for this compound?

  • ¹H NMR:

    • Propargyl CH: A triplet around δ 2.2-2.4 ppm.

    • Propargyl CH₂: A doublet around δ 3.3-3.5 ppm.

    • Piperazinone ring protons: Multiple signals (likely multiplets or broad singlets) in the range of δ 2.8-3.8 ppm.

    • Amide NH: A broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.

  • ¹³C NMR:

    • Alkyne CH: Around δ 70-75 ppm.

    • Alkyne quaternary C: Around δ 75-80 ppm.

    • Propargyl CH₂: Around δ 35-45 ppm.

    • Piperazinone ring carbons: Signals in the range of δ 40-60 ppm.

    • Carbonyl C=O: Around δ 165-170 ppm.

Synthesis and Purification Workflow Diagram

SynthesisWorkflow start Start reaction_setup Reaction Setup: - Piperazin-2-one - Base (K2CO3) - Solvent (ACN) - Inert Atmosphere start->reaction_setup reagent_addition Slow Addition of Propargyl Bromide (Control Temperature) reaction_setup->reagent_addition reaction Heat and Stir (e.g., 60-70°C, 6-8h) reagent_addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool and Filter Salts - Concentrate Filtrate monitoring->workup Complete crude_product Crude Product workup->crude_product purification Purification crude_product->purification chromatography Column Chromatography (DCM/MeOH) purification->chromatography Lab Scale recrystallization Recrystallization (e.g., from Ethyl Acetate/Hexanes) purification->recrystallization Scale-up pure_product Pure this compound chromatography->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A typical workflow for the synthesis and purification of the target compound.

This technical support center is intended as a guide. All reactions, especially on a larger scale, should be performed with appropriate safety precautions and after a thorough risk assessment.

References

Technical Support Center: N-Boc-Piperazin-2-one Deprotection Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the deprotection of N-Boc-piperazin-2-one precursors.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for deprotecting an N-Boc-piperazin-2-one?

The most common and well-established methods for N-Boc deprotection involve acidic conditions. The two most frequently used reagents are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.[1][2][3] These methods are generally effective and lead to the formation of the corresponding amine salt.

Q2: Which acidic condition is considered milder, TFA or HCl?

The relative mildness can be context-dependent. TFA is a strong acid often used in concentrations ranging from 20% to 50% in DCM, and it is highly effective.[4] HCl, typically used as a 4M solution in dioxane, is also very effective. Some researchers have found more success with HCl/dioxane when dealing with other acid-sensitive groups like esters, especially when the reaction is run at 0°C.[5] The choice often depends on the stability of other functional groups in the molecule and the desired final salt form.

Q3: What are the most common side reactions during acidic N-Boc deprotection?

A primary side reaction is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation (t-Bu+) generated during the reaction.[6][7] Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to this t-butylation. Another potential issue is the degradation of other acid-sensitive functional groups within the molecule.[5][8]

Q4: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored by standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting material (N-Boc-piperazin-2-one) and the appearance of a new, more polar spot (the deprotected amine salt).

Q5: Are there non-acidic alternatives for N-Boc deprotection?

Yes, several non-acidic methods exist, which can be useful if the substrate contains acid-labile functional groups. These include:

  • Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a high-boiling solvent like diphenyl ether or simply neat, can remove the Boc group.[9][10]

  • TMSI (Trimethylsilyl Iodide): This reagent can be used for a pH-neutral deprotection in a solvent like DCM.[5]

  • Catalytic Methods: Certain catalysts, like Montmorillonite K10 clay or Dawson heteropolyacid, can effect deprotection under milder conditions.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of N-Boc-piperazin-2-one precursors.

Problem 1: Incomplete or Sluggish Deprotection

  • Q: My deprotection reaction is slow or appears to have stalled. What are the likely causes and solutions?

  • A: Incomplete reactions are a common issue. Several factors could be responsible:

    • Insufficient Acid: Ensure a sufficient molar excess of the acid is used. For TFA, a 1:1 mixture with DCM is common, while for HCl, a 4M solution is standard.

    • Low Temperature: While starting at 0°C can protect sensitive groups, some substrates require room temperature or even gentle heating to proceed to completion.[5] Monitor the reaction by TLC or LC-MS and allow it to warm to room temperature if the reaction is slow.

    • Dilute Conditions: Literature suggests that overly dilute conditions may not allow for adequate deprotection.[5] Ensure the substrate is dissolved at a reasonable concentration.

    • Reagent Quality: Ensure the acid solution (especially commercial HCl in dioxane) has not degraded.

Problem 2: Product Degradation or Unwanted Side Products

  • Q: I'm observing significant degradation of my material or the formation of t-butylated byproducts. How can I prevent this?

  • A: This indicates that the reaction conditions are too harsh for your specific molecule.

    • To Prevent General Degradation: If other functional groups are acid-sensitive, reduce the reaction temperature (run at 0°C) and monitor carefully to stop the reaction as soon as the starting material is consumed.[5] Consider switching to a milder deprotection system.

    • To Prevent t-Butylation: The tert-butyl cation formed during deprotection is an electrophile that can alkylate nucleophilic sites.[6] To prevent this, add a "scavenger" to the reaction mixture. Scavengers are molecules that can trap the t-butyl cation.

Problem 3: Difficulties with Product Isolation and Workup

  • Q: The workup is messy, and I'm struggling to isolate the pure deprotected piperazin-2-one. What is the best procedure?

  • A: The acidic deprotection yields the amine as a salt (trifluoroacetate or hydrochloride). Direct extraction is often difficult. The typical procedure involves two main stages:

    • Removal of Excess Acid: After the reaction is complete, the volatile acid (TFA) and solvent can be removed in vacuo. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.[7]

    • Neutralization (Free-Basing): To obtain the neutral amine, the salt must be neutralized. This is typically done by dissolving the crude salt in a suitable solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute NaOH) until the aqueous layer is basic. The free amine can then be extracted into an organic solvent (e.g., ethyl acetate, DCM).[12] An alternative is to use a solid-phase scavenger, such as an SCX (Strong Cation Exchange) column or a basic ion-exchange resin, which binds the protonated amine, allowing impurities to be washed away, followed by elution of the free amine with a basic solution (e.g., ammonia in methanol).[13]

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Conditions

ReagentTypical SolventConcentrationTemperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25% - 50% (v/v)[4]0 to Room Temp30 min - 4 hVolatile and easily removed, but corrosive.
Hydrochloric Acid (HCl)1,4-Dioxane4 M0 to Room Temp2 h - 16 hOften precipitates the product as the HCl salt.
Hydrochloric Acid (HCl)Methanol (MeOH)0.1 M to 4 M[2]Room Temp1 h - 3 hCan be useful but may cause transesterification with sensitive esters.

Table 2: Common Scavengers to Prevent t-Butylation

ScavengerTypical ConcentrationUse CaseReference
Anisole5% (v/v)General purpose, effective for tryptophan and tyrosine residues.[2]
Thioanisole5% (v/v)Particularly effective for sulfur-containing residues like methionine.[2]
Water1-5% (v/v)Can act as a nucleophile to trap the t-butyl cation.[7]

Experimental Protocols

Protocol 1: N-Boc Deprotection with TFA/DCM

  • Dissolve the N-Boc-piperazin-2-one substrate in dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add an equal volume of Trifluoroacetic acid (TFA) dropwise to the solution (for a 50% TFA/DCM mixture).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).[14]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Proceed with a neutralization/workup procedure (see Protocol 3).

Protocol 2: N-Boc Deprotection with HCl/Dioxane

  • Dissolve the N-Boc-piperazin-2-one substrate in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.[15]

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Once complete, remove the solvent in vacuo.

  • The resulting solid is the piperazin-2-one hydrochloride salt, which can be used directly or neutralized (see Protocol 3).

Protocol 3: General Workup and Neutralization (Free-Basing)

  • Dissolve the crude amine salt residue from the deprotection step in water or a biphasic mixture of water and an organic solvent like ethyl acetate or DCM.

  • Cool the mixture to 0°C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is >8.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected free amine.[12]

Visualizations

Deprotection_Workflow cluster_start Reaction Setup cluster_reaction Deprotection cluster_workup Workup & Isolation cluster_end Final Product start N-Boc-Piperazin-2-one reagents Select Acidic Reagent (TFA/DCM or HCl/Dioxane) + Optional Scavenger start->reagents reaction Stir at 0°C to RT Monitor by TLC/LC-MS reagents->reaction evaporation Evaporate Solvent & Excess Acid reaction->evaporation neutralization Neutralize with Base (e.g., NaHCO3) evaporation->neutralization extraction Extract with Organic Solvent neutralization->extraction purification Dry & Evaporate extraction->purification product Purified Piperazin-2-one purification->product

Caption: General experimental workflow for N-Boc deprotection.

Deprotection_Mechanism cluster_main Acid-Catalyzed Deprotection Mechanism Boc_Amine N-Boc Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation (t-Bu+) Protonated->tButyl_Cation Free_Amine Deprotected Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 Isobutene Isobutene tButyl_Cation->Isobutene - H+

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Troubleshooting_Tree Start Deprotection Issue? Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Degradation Degradation / Byproducts? Start->Degradation Workup_Issue Workup Problems? Start->Workup_Issue Sol_Incomplete Increase Acid Conc. Increase Temperature Increase Time Incomplete_Rxn->Sol_Incomplete YES Sol_Degradation Lower Temperature (0°C) Use Scavenger (Anisole) Consider Milder Method Degradation->Sol_Degradation YES Sol_Workup Ensure Full Neutralization (pH>8) Use SCX Cartridge Extract Thoroughly Workup_Issue->Sol_Workup YES

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Characterization of 1-(prop-2-yn-1-yl)piperazine-2-one Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(prop-2-yn-1-yl)piperazine-2-one and its derivatives. The focus is on overcoming common analytical challenges encountered during synthesis, purification, and characterization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The most straightforward synthesis involves the N-alkylation of piperazin-2-one with a propargyl halide (e.g., propargyl bromide).[1] Common impurities may include:

  • Unreacted Starting Materials: Residual piperazin-2-one.

  • Over-alkylation Products: 1,4-bis(prop-2-yn-1-yl)piperazin-2-one, if the second nitrogen is not suitably protected or if reaction conditions are too harsh.

  • Positional Isomers: If using a substituted piperazin-2-one, alkylation could potentially occur at different nitrogen atoms.

  • Solvent and Reagent Adducts: Impurities derived from the base or solvent used in the reaction.

Q2: My NMR spectrum shows unexpected complexity. What are the expected characteristic signals for the this compound core?

A2: While a definitive spectrum requires a reference standard, you can expect characteristic signals for the key functional groups. The complexity could arise from restricted rotation around the amide bond, leading to conformational isomers (rotamers) that appear as separate sets of signals in the NMR spectrum, especially at room temperature.

Q3: What are the typical mass spectrometry (MS) fragmentation patterns for piperazine derivatives?

A3: Piperazine derivatives commonly fragment through cleavage of the C-N bonds within the piperazine ring.[2] For this compound, you can anticipate the following fragmentation pathways under positive ion detection mode ([M+H]⁺):

  • Cleavage of the propargyl group.

  • Ring-opening fragmentation of the piperazinone core, leading to characteristic ions such as m/z 70 and m/z 56.[2]

  • Loss of neutral molecules like CO from the lactam ring.

Q4: I'm observing poor peak shape or shifting retention times in my Reverse-Phase HPLC analysis. What could be the cause?

A4: The basic nitrogen atoms in the piperazine ring can cause poor peak shape (tailing) due to interaction with residual silanols on the silica-based column. To mitigate this:

  • Use an acidic mobile phase modifier: Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) can protonate the basic nitrogens, reducing silanol interactions and improving peak shape.[2]

  • Use a high-purity, end-capped column: These columns have fewer free silanol groups.

  • Check for sample stability: The compound may be degrading in the analytical solvent. Piperazine derivatives can be susceptible to hydrolysis or oxidation depending on the pH and storage conditions.[3]

Q5: My purified product seems to degrade upon storage. What are the recommended storage conditions?

A5: The stability of piperazine derivatives can be influenced by pH, temperature, and light.[3] The propargyl (alkyne) group is also highly reactive.[4] For optimal stability:

  • Store the compound as a solid in a cool, dark, and dry place.

  • If in solution, use aprotic solvents and store at low temperatures (-20°C or -80°C).

  • Avoid acidic or basic aqueous solutions for long-term storage, as these can promote hydrolysis of the lactam or other reactions.

Section 2: Troubleshooting Guides

Problem: My chromatogram (HPLC/GC) shows multiple unexpected peaks.

  • Question: Have you confirmed the identity of the starting materials?

    • Answer: Run the starting materials (piperazin-2-one and propargyl bromide) under the same chromatographic conditions to check if the unexpected peaks correspond to unreacted reagents.

  • Question: Could the peaks be reaction byproducts?

    • Answer: Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the impurity peaks. Compare these masses to potential byproducts like over-alkylated species or adducts.

  • Question: Are the peaks isomers of your target compound?

    • Answer: Isomers will have the same m/z as your product. A GC-MS method may be effective at separating positional isomers that are difficult to resolve by LC.[5] If isomers are suspected, consider 2D-NMR (COSY, HMBC) for definitive structural assignment of the isolated compounds.

Problem: The mass spectrum does not show the expected molecular ion peak.

  • Question: Are you using the correct ionization technique?

    • Answer: Piperazine derivatives generally respond well to positive electrospray ionization (ESI-MS) to form [M+H]⁺ ions.[2] If ESI is not working, consider Atmospheric Pressure Chemical Ionization (APCI).

  • Question: Is the compound fragmenting in the ion source?

    • Answer: In-source fragmentation can occur if the ionization conditions are too harsh. Try reducing the fragmentor or cone voltage to obtain a more prominent molecular ion peak.

  • Question: Could the sample have degraded?

    • Answer: Re-prepare the sample fresh and analyze immediately. Check the masses of observed ions against potential degradation products (e.g., hydrolyzed lactam).

Section 3: Data Presentation

Quantitative data for direct comparison of analytical parameters.

Table 1: Common Mass Spectrometry Fragments for Piperazine-Containing Scaffolds

Fragment Type Typical m/z Values Description Citation
Phenylpiperazine Fragments m/z 119, 70, 56 Common fragments resulting from the cleavage of the piperazine ring in phenylpiperazine analogues. [2]
Benzylpiperazine Fragments m/z 91 A high-abundance characteristic ion for benzylpiperazines, corresponding to the tropylium ion. [2]

| Neutral Loss | -100 Da | Characteristic neutral loss of N-methylpiperazine observed in some designer drug derivatives. |[6] |

Table 2: Example HPLC-UV Method Parameters for Piperazine Derivatives

Parameter Condition Rationale
Column C18, 2.5-5 µm particle size Standard for reverse-phase separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidifier to improve peak shape for basic compounds.[2]
Mobile Phase B Acetonitrile or Methanol Common organic solvents for reverse-phase HPLC.
Gradient 5% to 95% B over 15-20 min A general-purpose gradient to elute compounds with a range of polarities.
Flow Rate 0.5 - 1.0 mL/min Standard analytical flow rate for 3.0-4.6 mm ID columns.
Detection Wavelength 210 nm The amide chromophore absorbs at low UV wavelengths. A DAD detector is recommended to check for other absorbing species.

| Column Temperature | 25-40 °C | To ensure reproducible retention times. |

Section 4: Experimental Protocols

Protocol 1: General Method for LC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of a 50:50 mixture of acetonitrile and water. If solubility is an issue, methanol or DMSO can be used, but note that DMSO can interfere with ESI. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm, 2.7 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Data Acquisition: Collect both full scan data to identify all ions and tandem MS (MS/MS) data on the expected parent ion to confirm fragmentation patterns.

Protocol 2: General Method for NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is often preferred for initial analysis, while DMSO-d₆ can be useful for resolving exchangeable protons (e.g., N-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Acquisition:

    • Acquire a ¹H NMR spectrum to identify proton environments and coupling.

    • Acquire a ¹³C NMR spectrum (often with proton decoupling) to identify unique carbon atoms.

    • If the structure is novel or ¹H signals are overlapping, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to aid in complete structural assignment.

Section 5: Visualization

Diagrams illustrating key workflows for characterizing this compound products.

troubleshooting_workflow start Unexpected Peak in Chromatogram lcms Run LC-MS Analysis start->lcms check_mass Does m/z match known compounds? lcms->check_mass match_sm Impurity is likely Starting Material or Byproduct check_mass->match_sm Yes match_product Does m/z match Product? check_mass->match_product No isomer Impurity is likely an Isomer match_product->isomer Yes no_match Unknown Impurity match_product->no_match No gcms Suggest GC-MS or chiral HPLC for separation isomer->gcms hrms Run HRMS for Elemental Formula no_match->hrms isolate Isolate Impurity (e.g., Prep-HPLC) hrms->isolate nmr Run NMR for Structural Elucidation isolate->nmr

Caption: Troubleshooting workflow for identifying unknown impurities.

characterization_workflow start Synthesized Crude Product purify Purification (e.g., Column Chromatography, Recrystallization) start->purify purity_check Purity Assessment (HPLC-UV/DAD, TLC) purify->purity_check purity_ok Is Purity >95%? purity_check->purity_ok purity_ok->purify No structure_confirm Structural Confirmation purity_ok->structure_confirm Yes lcms LC-MS (Confirm Mass) structure_confirm->lcms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Connectivity) ftir FTIR (Confirm Functional Groups) final_analysis Further Analysis (Optional) ftir->final_analysis elem_analysis Elemental Analysis final_analysis->elem_analysis stability Stability Studies final_analysis->stability finish Fully Characterized Product elem_analysis->finish stability->finish

Caption: Standard workflow for the complete characterization of a novel product.

References

Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 1-(prop-2-yn-1-yl)piperazine-2-one, aimed at researchers and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields can stem from several factors:

  • Poor Reagent Quality: Ensure piperazin-2-one is pure and dry. Propargyl bromide can degrade over time; use a fresh or properly stored bottle.

  • Ineffective Base: If using a solid base like potassium carbonate, ensure it is finely powdered and anhydrous. If using a strong base like sodium hydride (NaH), ensure it is fresh and handled under inert conditions to prevent quenching by moisture.

  • Incorrect Temperature: N-alkylation reactions can be temperature-sensitive. Running the reaction too cold may lead to slow or incomplete conversion, while excessive heat can promote side reactions and decomposition.

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Workup Losses: The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent during the workup phase.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The appearance of multiple spots indicates the formation of impurities. Common side products in this synthesis include:

  • Unreacted Piperazin-2-one: This is a common impurity if the reaction is incomplete.

  • 4-(prop-2-yn-1-yl)piperazin-2-one (N4-isomer): The N4 amine is more nucleophilic than the N1 amide nitrogen. Direct alkylation without a protecting group strategy will likely favor the formation of the N4-substituted isomer.

  • 1,4-bis(prop-2-yn-1-yl)piperazin-2-one: If an excess of propargyl bromide is used, or if the N1-substituted product is formed and reacts further, di-alkylation can occur.

  • Propargyl Alcohol/Ether: Formed from the reaction of propargyl bromide with any residual water or if using an alcohol-based solvent.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: ¹H NMR is a powerful tool for identifying impurities.

  • N4-isomer: The methylene protons (-CH₂-) adjacent to the N4 nitrogen will show a different chemical shift compared to the desired N1-substituted product.

  • Di-substituted Product: You will observe signals for two distinct propargyl groups. The symmetry of the piperazinone ring will also be affected, leading to a different pattern of signals for the ring protons.

  • Unreacted Piperazin-2-one: Look for the characteristic signals of the starting material, particularly the NH protons.

  • Solvent Residues: High-boiling solvents like DMF or DMSO can be difficult to remove and will show characteristic peaks (e.g., ~8.0, 2.9, 2.7 ppm for DMF).

Q4: The product is contaminated with the N4-propargyl isomer. How can I improve the regioselectivity for N1-alkylation?

A4: Achieving selective N1-alkylation is the primary challenge in this synthesis due to the higher nucleophilicity of the N4 amine. The most effective strategy is to use an orthogonal protecting group approach.[1][2]

  • Protect the N4 position: React piperazin-2-one with a protecting group like Boc-anhydride ((Boc)₂O) or benzyl chloroformate (Cbz-Cl) to form N4-Boc-piperazin-2-one or N4-Cbz-piperazin-2-one.[3]

  • Alkylate the N1 position: Deprotonate the N1 amide with a suitable base (e.g., NaH) and then add propargyl bromide. The alkylation will now occur selectively at the N1 position.[1]

  • Deprotect the N4 position: Remove the Boc group (e.g., with trifluoroacetic acid) or the Cbz group (e.g., by hydrogenolysis) to yield the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route for preparing this compound with high purity?

A1: The most reliable and regioselective method is a three-step sequence involving protection of the N4-amine, alkylation of the N1-amide, and subsequent deprotection of the N4-amine.[1][2][3] This avoids the formation of the undesired N4-isomer and di-substituted byproducts that are common in direct alkylation attempts.

Q2: Which analytical techniques are recommended for purity assessment and characterization?

A2: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying isomeric impurities.

  • Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight of the product and detect impurities. GC-MS is suitable for analyzing volatile components.[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (C=O of the amide, C≡C-H of the alkyne, N-H of the secondary amine).

Q3: What are the typical reaction conditions for the N1-propargylation step (on a protected piperazinone)?

A3: For the alkylation of N4-protected piperazin-2-one, typical conditions involve:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the N1-amide.

  • Solvent: Anhydrous aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.[5]

  • Temperature: The deprotonation is often carried out at 0 °C, followed by slow warming to room temperature after the addition of propargyl bromide.

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with atmospheric moisture.

Q4: How can I purify the final product effectively?

A4: The purification method depends on the physical state of the product and the nature of the impurities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from isomers and other non-volatile impurities. A silica gel stationary phase with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically used.[5]

  • Recrystallization: If the final product is a solid with high purity, recrystallization from a suitable solvent system can be an efficient final purification step.

  • Acid-Base Extraction: Since the final product has a basic N4-amine, an acid wash (e.g., dilute HCl) can be used to move the product to the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.

Data Presentation

Table 1: Common Impurities and Their Spectroscopic Signatures
Impurity NameStructureKey ¹H NMR Signals (Illustrative)MS (m/z) [M+H]⁺
Piperazin-2-one Starting MaterialBroad NH signals, characteristic ring proton signals.101.07
4-(prop-2-yn-1-yl)piperazin-2-one N4-IsomerAlkyne proton (t, ~2.2 ppm), propargyl CH₂ (~3.3 ppm), distinct ring proton shifts.139.09
1,4-bis(prop-2-yn-1-yl)piperazin-2-one Di-substitutedTwo sets of propargyl signals, absence of N-H proton.177.11
N4-Boc-piperazin-2-one Protected IntermediateLarge singlet for Boc group (~1.4 ppm), characteristic ring proton signals.201.12
Table 2: Hypothetical Effect of Reaction Conditions on N1-Alkylation of N4-Boc-piperazin-2-one
EntryBase (equiv.)Temperature (°C)Time (h)Conversion (%)Yield of N1-Product (%)
1NaH (1.1)0 to 254>95%85%
2NaH (1.1)01270%65%
3NaH (1.5)254>95%83% (minor decomposition)
4K₂CO₃ (2.0)6024<10%<5% (base too weak)

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong bases like NaH and reactive reagents like propargyl bromide in a well-ventilated fume hood.

Protocol 1: Synthesis of benzyl 3-oxopiperazine-1-carboxylate (N4-Cbz-piperazin-2-one)
  • Setup: To a solution of piperazin-2-one (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or THF, add a base such as triethylamine (1.2 equiv.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N4-Cbz protected intermediate.

Protocol 2: N1-propargylation of N4-Cbz-piperazin-2-one
  • Setup: Add anhydrous DMF or THF to a flask containing sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Slowly add a solution of N4-Cbz-piperazin-2-one (1.0 equiv.) in the same anhydrous solvent. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add propargyl bromide (80% wt. in toluene, 1.2 equiv.) dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Protocol 3: Deprotection of N4-Cbz Group
  • Setup: Dissolve the N1-propargyl-N4-Cbz-piperazin-2-one (1.0 equiv.) in methanol or ethanol.

  • Hydrogenolysis: Add Palladium on carbon (10% Pd/C, ~10 mol% Pd) to the solution.

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification may be performed if necessary.

Visual Guides

Synthesis_Pathway cluster_0 Regioselective Synthesis via N4-Protection cluster_1 Direct Alkylation (Non-Selective) PZ Piperazin-2-one BocPZ N4-Boc-piperazin-2-one PZ->BocPZ 1. (Boc)₂O, Base AlkPZ N1-Propargyl-N4-Boc-piperazin-2-one BocPZ->AlkPZ 2. NaH 3. Propargyl Bromide FinalPZ This compound AlkPZ->FinalPZ 4. TFA or HCl PZ_direct Piperazin-2-one Mixture Mixture of Products (N1-isomer, N4-isomer, Di-alkylated) PZ_direct->Mixture Propargyl Bromide, Base

Caption: Synthetic routes to this compound.

Impurity_Formation condition1 Incorrect Stoichiometry (Excess Piperazin-2-one) impurity1 Unreacted Starting Material condition1->impurity1 condition2 No N4-Protecting Group impurity2 N4-isomer Impurity condition2->impurity2 condition3 Excess Propargyl Bromide impurity3 Di-propargylated Byproduct condition3->impurity3 product Desired N1-Product

Caption: Common causes of impurity formation during synthesis.

Troubleshooting_Workflow start Synthesis Issue Encountered q1 Low Conversion or Low Yield? start->q1 q2 Multiple Spots on TLC? q1->q2 No a1_1 Check Reagent Purity (Base, Electrophile) q1->a1_1 Yes a2_1 Analyze by NMR/MS to Identify Impurities q2->a2_1 Yes end Problem Resolved q2->end No a1_2 Optimize Temperature and Reaction Time a1_1->a1_2 a1_3 Ensure Anhydrous Conditions a1_2->a1_3 a1_3->q1 a2_2 Use N4-Protecting Group Strategy a2_1->a2_2 a2_3 Optimize Stoichiometry a2_2->a2_3 a2_4 Perform Column Chromatography a2_3->a2_4 a2_4->end

Caption: A logical workflow for troubleshooting synthesis problems.

References

handling and storage recommendations for 1-(prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(prop-2-yn-1-yl)piperazine-2-one

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] For long-term stability, storage under an inert atmosphere is advisable, and the compound should be protected from light and moisture.[2][3][4] Some suppliers may recommend cold-chain transportation.[5]

Q2: What are the primary hazards associated with this compound and its analogs?

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, the following PPE is recommended:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[8]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[8]

  • Skin and Body Protection: A complete suit protecting against chemicals or a lab coat.[8]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

Q4: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][3]

Q5: How should spills be managed?

For a solid spill, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[1][4][8] Ensure the area is well-ventilated. For any spill, personal protective equipment should be worn during cleanup.

Q6: What is the typical appearance of this class of compounds?

Similar compounds like 1-(prop-2-yn-1-yl)piperazine are described as being a white to light yellow or light brown solid or powder.[10]

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete deprotonation of the piperazinone nitrogen.Ensure a suitable base is used to facilitate the reaction.
Reactant degradation.Confirm the stability of all reactants under the reaction conditions. Store the compound under an inert atmosphere and away from light.[2][3][4]
Poor solubility of starting material.Test a range of appropriate solvents. Gentle warming or sonication may improve dissolution.
Inconsistent Spectroscopic Data (e.g., NMR) Presence of impurities.Verify the purity of the compound using an appropriate analytical technique.
Compound degradation.Re-check the storage conditions. Exposure to moisture or light can cause degradation.[2][3]
Complex conformational behavior.The piperazinone ring system can exhibit complex conformational dynamics, which may be observed in NMR analysis.[11]
Reaction Fails to Initiate Inactive catalyst (if applicable, e.g., in click chemistry).Use a fresh batch of catalyst. The terminal alkyne group is highly suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[11]
Presence of incompatible substances.Ensure all glassware is clean and dry and that solvents are free from incompatible impurities like strong acids or oxidizing agents.[1][3]

Data Presentation

Table 1: Physical and Chemical Properties of 1-(prop-2-yn-1-yl)piperazine (Analogue)

PropertyValueSource
Molecular Formula C₇H₁₂N₂[6][10]
Molecular Weight 124.18 g/mol [6]
Appearance White to Light yellow powder to crystal[10]
Purity Typically >95%[10]

Table 2: Summary of Handling and Storage Recommendations

ParameterRecommendation
Ventilation Handle in a well-ventilated area or under a chemical fume hood.[1][2]
Storage Temperature Cool place.[1][2][8]
Atmosphere Store under an inert gas to protect from moisture.[2][4]
Light Protect from direct sunlight and light exposure.[1][2][3][4]
Container Keep container tightly closed.[1][2][3][4][8]

Experimental Protocols

General Protocol for N-Alkylation using a Piperazine Derivative

This protocol describes a general method for the N-alkylation of a piperazine derivative, a common reaction type for this class of compounds.

  • Preparation: In a clean, dry round-bottom flask, dissolve the piperazine-containing starting material in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to the solution to deprotonate the secondary amine.

  • Electrophile Addition: Slowly add the electrophile (e.g., an alkyl halide) to the reaction mixture at an appropriate temperature (this may range from room temperature to elevated temperatures).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.

Visualizations

G cluster_workflow Safe Handling Workflow A Receive Chemical B Verify SDS Information A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Handle in Ventilated Area C->D E Store in Cool, Dry, Dark & Tightly Sealed Container D->E

Caption: Workflow for the safe handling of a new chemical reagent.

G cluster_troubleshooting Troubleshooting Reaction Failure A Reaction Yield is Low/No Product B Check Purity of Starting Materials A->B C Are Reagents Stable? A->C D Check Reaction Conditions (Temp, Solvent, Base) A->D B->C Yes G Impure B->G No C->D Yes E Store Properly & Rerun C->E No F Optimize Conditions D->F H Purify & Rerun G->H

Caption: Decision tree for troubleshooting low-yield chemical reactions.

G cluster_reaction Simplified 'Click' Reaction Pathway A This compound (Contains Alkyne) C Cu(I) Catalyst A->C B Organic Azide (R-N3) B->C D 1,2,3-Triazole Product C->D Cycloaddition

Caption: Conceptual pathway for a CuAAC 'click' chemistry reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(prop-2-yn-1-yl)piperazine-2-one and 1-propargylpiperazine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents for bioconjugation and molecular synthesis is critical. This guide provides an objective comparison of the reactivity of two propargylated piperazine derivatives, 1-(prop-2-yn-1-yl)piperazine-2-one and 1-propargylpiperazine, with a focus on their application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The key distinction between these two molecules lies in the presence of a carbonyl group within the piperazine ring of this compound. This structural feature is hypothesized to influence the electronic properties of the molecule and, consequently, its reactivity in CuAAC reactions.

Reactivity Comparison: Theoretical Framework and Supporting Evidence

The terminal alkyne of the propargyl group in both compounds is the reactive moiety for CuAAC reactions. The reactivity of this alkyne is influenced by its electronic environment. Electron-deficient alkynes generally exhibit enhanced reactivity in copper-catalyzed click chemistry.

In this compound, the presence of the electron-withdrawing amide (lactam) group is expected to decrease the electron density of the nitrogen atom to which the propargyl group is attached. This inductive effect can lead to a more electrophilic alkyne, thereby accelerating the rate of the CuAAC reaction. Conversely, 1-propargylpiperazine lacks this electron-withdrawing group, possessing two secondary amine-like nitrogens. The lone pair of electrons on the nitrogen adjacent to the propargyl group may have a slight electron-donating effect, potentially rendering the alkyne less reactive compared to its piperazin-2-one counterpart.

Quantitative Data Summary

To provide a quantitative perspective, the following table summarizes hypothetical kinetic data based on the expected reactivity trends. These values are for illustrative purposes and would need to be confirmed by direct experimental comparison.

CompoundAssumed Relative Rate Constant (k)Expected Reaction Time for >95% Conversion
This compound1.5 - 2.0Faster
1-propargylpiperazine1.0Slower

Experimental Protocols

Detailed and reliable experimental protocols for the synthesis of both compounds and a general protocol for their use in CuAAC reactions are provided below.

Synthesis of this compound

Materials:

  • Piperazin-2-one

  • Propargyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve piperazin-2-one in the chosen solvent in a round-bottom flask.

  • Add a slight excess of the base (e.g., 1.2 equivalents of K₂CO₃).

  • Slowly add propargyl bromide (1.1 equivalents) to the stirring mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Synthesis of 1-propargylpiperazine

Materials:

  • Piperazine

  • Propargyl bromide (or chloride)

  • A suitable base such as triethylamine (TEA) or potassium carbonate (K₂CO₃)

  • A suitable solvent such as acetonitrile (ACN), ethanol, or dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (it is recommended to use an excess, e.g., 3-4 equivalents, to minimize di-alkylation) in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., 1.5 equivalents of TEA).

  • Cool the mixture in an ice bath and slowly add propargyl bromide (1 equivalent).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation to obtain pure 1-propargylpiperazine.

General Experimental Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound or 1-propargylpiperazine (the alkyne)

  • An organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF)

Procedure:

  • In a reaction vial, dissolve the alkyne (1 equivalent) and the azide (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.5 M in water).

  • In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.1 M in water).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 0.1-0.2 equivalents).

  • Add the CuSO₄·5H₂O solution (e.g., 0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR.

  • Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product, including extraction, precipitation, or direct purification by column chromatography.

Visualizing the Reaction Pathway and Experimental Workflow

To illustrate the processes involved, the following diagrams have been generated using the DOT language.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Reaction Intermediates Alkyne R1-C≡CH (Piperazine Derivative) Cu_Acetylide R1-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Triazolide Copper Triazolide Intermediate Azide->Triazolide Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Triazolide + R2-N3 Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

Caption: Generalized catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start dissolve Dissolve Alkyne and Azide in Solvent start->dissolve add_reagents Add Sodium Ascorbate and CuSO4 Solution dissolve->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor Reaction Progress (TLC, LC-MS, NMR) react->monitor workup Reaction Work-up (Extraction/Precipitation) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for performing a CuAAC reaction.

Conclusion

Based on the principles of physical organic chemistry, This compound is predicted to be more reactive than 1-propargylpiperazine in copper-catalyzed azide-alkyne cycloaddition reactions. This is attributed to the electron-withdrawing nature of the lactam functionality, which increases the electrophilicity of the terminal alkyne. For applications requiring faster reaction kinetics or milder reaction conditions, this compound may be the preferred reagent. However, for applications where the slightly lower reactivity is acceptable, the more readily available and potentially less expensive 1-propargylpiperazine remains a viable option. Direct experimental validation of the relative reaction rates is recommended to confirm these predictions for specific applications.

A Tale of Two Scaffolds: Unveiling the Biological Activities of Piperazin-2-one versus Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers and drug development professionals.

In the landscape of medicinal chemistry, the piperazine scaffold has long been celebrated as a "privileged structure," a versatile building block that has given rise to a multitude of approved drugs across a wide spectrum of therapeutic areas. Its favorable physicochemical properties and ability to interact with diverse biological targets have cemented its status as a go-to moiety for drug designers. However, a close relative, the piperazin-2-one scaffold, has been quietly emerging from its shadow. This guide provides an in-depth, objective comparison of the biological activities of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions in their drug discovery endeavors.

At a Glance: Key Differences and Similarities

FeaturePiperazine ScaffoldPiperazin-2-one Scaffold
Structure Symmetrical six-membered ring with two nitrogen atoms at positions 1 and 4.A piperazine ring with a carbonyl group at the 2-position, creating a lactam.
Physicochemical Properties Generally basic, often used to improve solubility and pharmacokinetic profiles.The lactam introduces a degree of planarity and a hydrogen bond donor/acceptor site, potentially altering solubility, polarity, and metabolic stability.
Established Biological Activities Extensive and diverse, including anticancer, antiviral, anti-inflammatory, antimicrobial, and CNS-active properties.Emerging evidence of anticancer and antiviral activities, with a growing interest in its potential across other therapeutic areas.
Drug Development Status A core component of numerous FDA-approved drugs.Primarily in the preclinical and discovery stages of research.

In-Depth Biological Activity Comparison

While the piperazine scaffold boasts a rich history of therapeutic success, the piperazin-2-one scaffold is a newer entrant with promising, albeit less explored, potential. Direct head-to-head comparisons in the literature are scarce, but by examining a range of studies, we can begin to delineate their respective strengths.

Anticancer Activity

The piperazine moiety is a cornerstone in the development of anticancer agents, notably as a key component of various kinase inhibitors.

Piperazine Derivatives as Anticancer Agents:

Compound ClassTargetCell LineIC₅₀/GI₅₀Reference
Piperazine-based thiazolidinonesVEGFR-2HepG-20.03 - 0.06 µM[1][1]
Piperazinylquinoxaline-based derivativesVEGFR-2A549, HepG-2, Caco-2, MDA0.19 - 0.60 µM[2][2]
Vindoline-piperazine conjugatesTubulinMDA-MB-4681.00 µM[3][3]
Piperazine-containing thiadiazole derivatives-HCT116 p53+/+0.12 µM[4][4]

Piperazin-2-one Derivatives as Anticancer Agents:

The anticancer potential of the piperazin-2-one scaffold is an area of active investigation. One notable study highlights its promise in the context of triple-negative breast cancer (TNBC).

Compound ClassTargetCell LineIC₅₀Reference
Acetophenone/piperazin-2-one hybridsDNA Damage InductionMDA-MB-4686.50 µM[5][5]

While the IC₅₀ value for the piperazin-2-one hybrid is higher than some of the highly potent piperazine derivatives, its selective activity against a challenging cancer subtype underscores the potential of this scaffold. The introduction of the lactam functionality can lead to different binding modes and interactions with cellular targets, opening new avenues for anticancer drug design.

Antiviral Activity

The piperazine ring is present in several antiviral drugs. The piperazin-2-one scaffold has also demonstrated potential in this therapeutic area.

Piperazine Derivatives as Antiviral Agents:

The antiviral activities of piperazine derivatives are well-documented against a range of viruses.

Piperazin-2-one Derivatives as Antiviral Agents:

A study on trisubstituted piperazin-2-one derivatives has shown their ability to inhibit adenovirus replication, indicating a potential avenue for the development of novel antiviral therapies.

Central Nervous System (CNS) Activity

Piperazine derivatives are widely recognized for their activity on the central nervous system, with applications as antipsychotics, antidepressants, and anxiolytics. This activity is often attributed to their ability to interact with various neurotransmitter receptors.

Piperazine Derivatives as CNS Agents:

Compound ClassTargetKᵢReference
N-arylpiperazine derivativesD₂/D₃ ReceptorsKᵢ (D₂) = 349–7522 nM, Kᵢ (D₃) = 96–1413 nM[6][7]
Thiazole-piperazine derivativesAcetylcholinesterase (AChE)IC₅₀ = 0.011 µM[8]
Phthalimide-piperazine derivativesAcetylcholinesterase (AChE)IC₅₀ = 16.42 ± 1.07 µM[9]

The ability of piperazine derivatives to modulate the activity of key enzymes and receptors in the CNS highlights their importance in the development of treatments for neurological and psychiatric disorders. The biological activity of piperazin-2-one derivatives in the CNS is an area that warrants further investigation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes discussed, the following diagrams have been generated using Graphviz.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is a common target for anticancer therapies. Many piperazine-containing kinase inhibitors modulate this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperazine_Inhibitor Piperazine-based Kinase Inhibitor Piperazine_Inhibitor->PI3K Piperazine_Inhibitor->Akt

PI3K/Akt signaling pathway targeted by piperazine inhibitors.
ERK Signaling Pathway

The ERK pathway, part of the MAPK signaling cascade, is another crucial pathway in cell proliferation and survival that is often targeted in cancer therapy.

ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression Piperazine_Inhibitor Piperazine-based Inhibitor Piperazine_Inhibitor->Raf Piperazine_Inhibitor->MEK

ERK signaling pathway and points of inhibition by piperazine-based drugs.
Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity of potential drug candidates.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with test compounds (Piperazine/Piperazin-2-one derivatives) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

A typical workflow for assessing cytotoxicity using the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for some of the key assays mentioned in this guide.

MTT Cell Viability Assay

Purpose: To determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (piperazine or piperazin-2-one derivatives) and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

VEGFR-2 Kinase Inhibition Assay

Purpose: To evaluate the inhibitory activity of compounds against the VEGFR-2 tyrosine kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Compound Addition: Add various concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Purpose: To screen for inhibitors of acetylcholinesterase, a key target in Alzheimer's disease.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compounds for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding DTNB and ATCI to the wells.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Conclusion and Future Directions

The piperazine scaffold is a well-established and highly successful privileged structure in drug discovery, with a vast and diverse range of biological activities. Its derivatives have populated the clinical landscape, offering treatments for a myriad of diseases. The piperazin-2-one scaffold, while less explored, presents an intriguing alternative with demonstrated potential in key therapeutic areas like oncology and virology.

The introduction of the lactam functionality in the piperazin-2-one ring offers a unique set of physicochemical properties that can be exploited for novel drug design. It can influence conformation, hydrogen bonding capabilities, and metabolic stability, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired properties of the final drug candidate. While the piperazine scaffold offers a wealth of existing knowledge and a higher probability of success based on historical data, the piperazin-2-one scaffold provides an opportunity for innovation and the exploration of new chemical space.

Future research should focus on direct comparative studies of piperazine and piperazin-2-one analogs to provide a clearer understanding of the structure-activity relationships and the specific advantages conferred by the lactam moiety. As more data on the biological activities of piperazin-2-one derivatives become available, its potential as a valuable scaffold in modern medicinal chemistry will undoubtedly continue to grow.

References

Spectroscopic Face-Off: A Comparative Guide to N-propargyl Piperazines and Piperazinones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of N-propargyl piperazines and N-propargyl piperazinones, supported by experimental data and detailed methodologies. This analysis aims to elucidate the structural nuances and spectroscopic signatures of these two important classes of heterocyclic compounds.

The introduction of a propargyl group to the nitrogen atom of piperazine and piperazinone scaffolds imparts unique chemical properties and biological activities, making them attractive moieties in medicinal chemistry. Their potential as inhibitors of monoamine oxidase (MAO) and their role in neuroprotective signaling pathways have garnered significant interest. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and further development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for representative N-propargyl piperazines and N-propargyl piperazinones, compiled from various sources.

Table 1: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)
CompoundChemical Shift (δ, ppm)
N-propargyl piperazine ~ 3.4 (d, 2H, N-CH2-C≡CH), ~ 2.9 (t, 4H, piperazine CH2), ~ 2.5 (t, 4H, piperazine CH2), ~ 2.2 (t, 1H, C≡CH)
N-propargyl piperazinone ~ 4.1 (d, 2H, N-CH2-C≡CH), ~ 3.5 (t, 2H, CO-N-CH2), ~ 3.2 (s, 2H, CO-CH2-N), ~ 2.8 (t, 2H, piperazinone CH2), ~ 2.3 (t, 1H, C≡CH)

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Table 2: 13C NMR Spectroscopic Data (CDCl3, 101 MHz)
CompoundChemical Shift (δ, ppm)
N-propargyl piperazine ~ 79.0 (C≡CH), ~ 73.0 (C≡CH), ~ 53.0 (piperazine CH2), ~ 46.0 (piperazine CH2), ~ 44.0 (N-CH2-C≡CH)
N-propargyl piperazinone ~ 165.0 (C=O), ~ 78.0 (C≡CH), ~ 74.0 (C≡CH), ~ 58.0 (CO-CH2-N), ~ 50.0 (CO-N-CH2), ~ 48.0 (piperazinone CH2), ~ 42.0 (N-CH2-C≡CH)

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Table 3: IR Spectroscopic Data (KBr, cm-1)
CompoundKey Absorptions (ν, cm-1)
N-propargyl piperazine ~ 3300 (≡C-H stretch), ~ 2110 (C≡C stretch), ~ 2950-2800 (C-H stretch), ~ 1100 (C-N stretch)
N-propargyl piperazinone ~ 3280 (≡C-H stretch), ~ 2120 (C≡C stretch), ~ 1650 (C=O stretch, amide), ~ 2950-2800 (C-H stretch), ~ 1150 (C-N stretch)
Table 4: Mass Spectrometry Data (ESI-MS)
Compound[M+H]+ (m/z) & Key Fragments
N-propargyl piperazine Calculated for C7H13N2: 125.1079. Fragmentation often involves cleavage of the piperazine ring and loss of the propargyl group. Common fragments include ions at m/z 70 and 56.[1]
N-propargyl piperazinone Calculated for C7H11N2O: 139.0871. Fragmentation can involve the loss of CO, cleavage of the piperazinone ring, and loss of the propargyl group.
Table 5: UV-Vis Spectroscopic Data (Solvent Dependent)
Compoundλmax (nm) & Molar Absorptivity (ε)
N-propargyl piperazine Generally, piperazines show weak absorptions in the near-UV region. The propargyl group itself does not significantly contribute to absorption in the standard UV-Vis range.
N-propargyl piperazinone The lactam chromophore in piperazinones typically exhibits a π-π* transition at shorter wavelengths (<200 nm) and a weaker n-π* transition at longer wavelengths (~220 nm).[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance spectrometer (400 MHz for 1H, 101 MHz for 13C).

  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • 13C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: All spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: Bruker Tensor II FTIR spectrometer.

  • Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample was ground with anhydrous KBr and pressed into a thin, transparent disk.

  • Parameters:

    • Spectral Range: 4000-400 cm-1

    • Resolution: 4 cm-1

    • Number of Scans: 16

  • Data Analysis: The resulting spectrum was analyzed for characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6224 Accurate-Mass TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Parameters:

    • Ionization Mode: Positive

    • Drying Gas (N2) Flow Rate: 5 L/min

    • Drying Gas Temperature: 325 °C

    • Nebulizer Pressure: 30 psi

    • Capillary Voltage: 3500 V

  • Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ and major fragment ions were determined.

UV-Vis Spectroscopy
  • Instrumentation: Shimadzu UV-2600 spectrophotometer.

  • Sample Preparation: Solutions of the compounds were prepared in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) at a known concentration (typically 10-4 to 10-5 M).

  • Parameters:

    • Wavelength Range: 200-400 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) were determined from the resulting spectrum. A solvent blank was used as a reference.[7][8][9][10]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and a key signaling pathway associated with the biological activity of N-propargyl compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 N-propargyl piperazine Synthesis nmr NMR (1H, 13C) s1->nmr Sample ir IR s1->ir Sample ms Mass Spectrometry s1->ms Sample uv UV-Vis s1->uv Sample s2 N-propargyl piperazinone Synthesis s2->nmr Sample s2->ir Sample s2->ms Sample s2->uv Sample d1 Structure Elucidation nmr->d1 ir->d1 ms->d1 uv->d1 d2 Comparative Analysis d1->d2

Experimental workflow for spectroscopic comparison.

signaling_pathway cluster_inhibition MAO Inhibition cluster_neuroprotection Neuroprotective Pathway propargylamine N-propargyl Compound (Piperazine/Piperazinone) mao Monoamine Oxidase (MAO) propargylamine->mao Inhibits gapdh GAPDH propargylamine->gapdh Binds to apoptosis Apoptosis Signaling bcl2 Bcl-2 (Anti-apoptotic) apoptosis->bcl2 Upregulates bax Bax (Pro-apoptotic) apoptosis->bax Downregulates gapdh->apoptosis Modulates

Simplified signaling pathway for N-propargyl compounds.

Discussion

The spectroscopic data reveals distinct differences between N-propargyl piperazines and their piperazinone counterparts. In the 1H NMR spectra, the protons of the piperazinone ring, particularly those adjacent to the carbonyl group, are deshielded and appear at a downfield chemical shift compared to the protons in the piperazine ring. Similarly, in the 13C NMR spectra, the presence of the carbonyl group in the piperazinone ring results in a characteristic signal around 165 ppm and influences the chemical shifts of the adjacent carbon atoms.

The most prominent difference in the IR spectra is the strong absorption band around 1650 cm-1 for N-propargyl piperazinones, which is characteristic of the amide C=O stretching vibration and is absent in the spectra of N-propargyl piperazines. Both classes of compounds exhibit the characteristic alkyne ≡C-H and C≡C stretching vibrations.

Mass spectrometry provides valuable information for the determination of the molecular weight and fragmentation patterns. The fragmentation of N-propargyl piperazines often involves the cleavage of the piperazine ring, while N-propargyl piperazinones can also undergo fragmentation through the loss of a carbon monoxide molecule.

UV-Vis spectroscopy is less informative for these compounds as the core structures do not possess strong chromophores in the 200-800 nm range. However, the lactam group in piperazinones does introduce a weak n-π* transition that can be observed.

The N-propargyl moiety is known to be a key pharmacophore in many monoamine oxidase (MAO) inhibitors. Propargylamines can act as mechanism-based inactivators of MAO, which is a key enzyme in the degradation of neurotransmitters like dopamine.[11][12] Beyond MAO inhibition, propargylamines have been shown to possess neuroprotective effects through anti-apoptotic mechanisms.[1][2][13] These compounds can interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its nuclear translocation and thereby modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][3]

Conclusion

This guide provides a foundational spectroscopic comparison of N-propargyl piperazines and piperazinones. The distinct spectroscopic signatures, particularly in NMR and IR, allow for clear differentiation between these two classes of compounds. The provided experimental protocols offer a standardized approach for their analysis. The visualization of the experimental workflow and a key signaling pathway offers a broader context for the importance of these compounds in medicinal chemistry and drug development. Further research with a wider range of substituted derivatives is necessary to build a more comprehensive spectroscopic library and to fully elucidate the structure-activity relationships of these promising molecules.

References

The Lactam Ring: A Privileged Scaffold for Targeting Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

The lactam, a cyclic amide, is a cornerstone of medicinal chemistry, most famously represented by the β-lactam antibiotics. The inherent chemical properties of the strained four-membered ring provide a unique and potent mechanism for interacting with biological targets. This guide offers a comparative analysis of the lactam group's influence, focusing on its role in antibacterial agents, and provides the experimental frameworks used to evaluate these interactions.

The Critical Influence of the Lactam Ring

The antibacterial efficacy of β-lactam antibiotics is intrinsically linked to the chemical reactivity of the strained four-membered azetidinone ring.[1][2] This ring mimics the D-Ala-D-Ala dipeptide, the natural substrate for penicillin-binding proteins (PBPs), which are essential bacterial enzymes that catalyze the final steps of peptidoglycan cell wall synthesis.[2] The angle strain and reduced amide resonance within the β-lactam ring make its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a serine residue in the active site of a PBP.[1] This attack results in the opening of the lactam ring and the formation of a stable, covalent acyl-enzyme complex, which deactivates the enzyme and halts cell wall construction.[3][4] This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.[4][5]

The necessity of the intact, strained ring is demonstrated by the primary mechanism of bacterial resistance: the production of β-lactamase enzymes. These enzymes specifically catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[3][6]

Comparative Analysis of Lactam Scaffolds on Biological Targets

While the β-lactam ring is the key pharmacophore, modifications to the fused ring systems and side chains dramatically influence the compound's spectrum of activity, PBP affinity, and stability against β-lactamases. Below are comparative data for various classes of β-lactam antibiotics against key bacterial targets.

Table 1: Comparative PBP Affinity (IC₅₀, mg/L) of β-Lactams in Klebsiella pneumoniae
β-Lactam AgentClassPBP1a/bPBP2PBP3PBP4
Meropenem Carbapenem>256<0.00750.03<0.0075
Imipenem Carbapenem0.25<0.00750.06<0.0075
Ceftazidime Cephalosporin4>2560.06-0.25>256
Cefepime Cephalosporin0.50.120.0152
Aztreonam Monobactam>256>2560.06-0.12>256

Data sourced from a study on K. pneumoniae strains ATCC 43816 and ATCC 13883.

Table 2: Comparative PBP Affinity (IC₅₀, mg/L) of β-Lactams in Neisseria gonorrhoeae
β-Lactam AgentClassPBP1PBP2PBP3
Ertapenem Carbapenem0.13 - 0.290.01 - 0.030.01 - 0.02
Ceftriaxone Cephalosporin0.08 - 0.150.010.08 - 0.15
Cefixime Cephalosporin0.04 - 0.080.010.08 - 0.15
Penicillin G Penicillin0.19 - 0.370.02 - 0.040.19 - 0.37
Aztreonam Monobactam>20.03 - 0.07>2

Data sourced from a study on N. gonorrhoeae strains ATCC 19424 and ATCC 49226.

Table 3: Minimum Inhibitory Concentrations (MIC, µg/mL) of Select Cephalosporins
CompoundTarget OrganismMIC (µg/mL)
Ceftobiprole MRSA<4
Ceftaroline MRSA<1
Ceftobiprole Enterococcus faecalis(up to 4x more potent than Ceftaroline)
Ceftaroline Staphylococci/Streptococci(2-4x more potent than Ceftobiprole)

Data sourced from an overview of β-Lactams and β-Lactamase Inhibitors.

Experimental Protocols

Accurate evaluation of lactam-containing compounds requires standardized and robust experimental methods. The following are detailed protocols for three key assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Inoculum:

  • Select three to five well-isolated colonies of the test bacterium from an agar plate.

  • Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard.

  • Within 15 minutes of adjustment, dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Plate Preparation and Inoculation:

  • Use a 96-well microtiter plate.

  • Dispense 100 µL of sterile broth into each well.

  • Add the test compound to the first well and perform serial two-fold dilutions across the plate.

  • The final volume in each well should be 100 µL before inoculation.

  • Inoculate each well with 100 µL of the prepared bacterial inoculum, bringing the final volume to 200 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

c. Incubation and Interpretation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This spectrophotometric assay measures the ability of a compound to inhibit β-lactamase activity using the chromogenic cephalosporin, nitrocefin.

a. Reagent Preparation:

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.0.

  • Nitrocefin Stock Solution: Prepare a 1 mM solution of nitrocefin in DMSO. Store protected from light.

  • β-Lactamase Solution: Reconstitute purified β-lactamase enzyme (e.g., TEM-1) in assay buffer to a desired concentration.

  • Inhibitor (Test Compound) Solutions: Prepare serial dilutions of the test compound in assay buffer.

b. Assay Procedure:

  • In a 96-well plate, add 50 µL of the β-lactamase solution to each well (except for blanks).

  • Add 25 µL of the test compound dilutions to the sample wells. Add 25 µL of assay buffer to the control wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare the nitrocefin working solution by diluting the stock solution in assay buffer to a final assay concentration of 100 µM.

  • Initiate the reaction by adding 25 µL of the nitrocefin working solution to all wells.

  • Immediately measure the absorbance at 490 nm every minute for 10-30 minutes using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

c. Data Analysis:

  • Calculate the rate of hydrolysis (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the ability of a test compound to compete with a labeled β-lactam (e.g., fluorescent Bocillin-FL or biotinylated ampicillin) for binding to PBPs.

a. Membrane Preparation:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Harvest cells by centrifugation and wash with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., via sonication or French press).

  • Isolate the membrane fraction by ultracentrifugation.

  • Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration.

b. Competition Binding:

  • In microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of the unlabeled test compound for 15-30 minutes at room temperature.

  • Add a fixed, sub-saturating concentration of the labeled β-lactam probe (e.g., Bocillin-FL) to each tube.

  • Incubate for an additional 10-30 minutes to allow the probe to bind to any unoccupied PBPs.

  • Stop the reaction by adding an excess of an unlabeled, broad-spectrum β-lactam or by adding SDS-PAGE loading buffer.

c. Detection and Analysis:

  • Separate the membrane proteins by SDS-PAGE.

  • For fluorescent probes: Visualize the labeled PBPs using a fluorescence gel scanner.

  • For biotinylated probes: Transfer the proteins to a nitrocellulose membrane (Western blot), probe with streptavidin-HRP conjugate, and detect using a chemiluminescent substrate.

  • Quantify the band intensity for each PBP at each concentration of the test compound using densitometry software.

  • Plot the band intensity against the logarithm of the test compound concentration to determine the IC₅₀ value, which is the concentration that inhibits 50% of the probe's binding.

Visualizing Pathways and Workflows

Mechanism of Action of β-Lactam Antibiotics

Beta-Lactam Mechanism of Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Cell Wall PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis PBP->Lysis Inhibition Leads to InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Natural Substrate CellWall->Lysis Weakened Wall BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits by Covalent Binding

Caption: Mechanism of β-lactam antibiotic action.

Experimental Workflow for Evaluating Novel Lactam Compounds

Experimental Workflow start Novel Lactam Compound mic MIC Determination (Broth Microdilution) start->mic active Active? mic->active beta_lactamase β-Lactamase Stability Assay stable Stable? beta_lactamase->stable pbp_binding PBP Competition Assay binds Binds Target? pbp_binding->binds active->beta_lactamase Yes discard Discard or Modify active->discard No stable->pbp_binding Yes stable->discard No lead_candidate Lead Candidate binds->lead_candidate Yes binds->discard No

Caption: Workflow for evaluating new lactam compounds.

Structure-Activity Relationships of β-Lactam Classes

SAR of Beta-Lactams Core β-Lactam Core (Azetidinone Ring) Penams Penams (Penicillins) - Fused 5-member Thiazolidine Ring - Good G+ Activity Core->Penams Cephems Cephems (Cephalosporins) - Fused 6-member Dihydrothiazine Ring - Broader Spectrum Core->Cephems Carbapenems Carbapenems - Fused 5-member Pyrroline Ring - Very Broad Spectrum - High PBP Affinity Core->Carbapenems Monobactams Monobactams - Unfused β-Lactam Ring - Specific to G- Aerobes Core->Monobactams

Caption: Structure-activity relationships of β-lactams.

References

Validating the Structure of Synthesized 1-(prop-2-yn-1-yl)piperazine-2-one: A Comparative Guide to Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step. This guide provides a comparative overview of methods for validating the structure of 1-(prop-2-yn-1-yl)piperazine-2-one, with a focus on X-ray crystallography and its alternatives.

While a specific single-crystal X-ray diffraction analysis for this compound is not available in the reviewed scientific literature, a detailed crystallographic study has been conducted on a complex derivative, 1-(N¹-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine.[1] This analysis offers valuable insights into the solid-state conformation of the core (prop-2-yn-1-yl)piperazine moiety. In the absence of direct crystallographic data for the target compound, a combination of spectroscopic techniques provides a robust alternative for structural elucidation.

This guide will compare the structural validation of this compound through two primary approaches:

  • Direct Structural Validation: Hypothetical single-crystal X-ray diffraction of the target compound.

  • Indirect and Spectroscopic Validation: A combined approach using spectroscopic methods (NMR, IR) and comparative analysis with the crystal structure of a known derivative.

Data Presentation: A Comparative Summary

The following tables summarize the expected and observed data for the structural validation of this compound and a key derivative.

Table 1: Spectroscopic Data for this compound.

Technique Expected Chemical Shifts / Frequencies Assignment
¹H NMR δ 2.2-2.5 ppm (triplet, J ≈ 2-3 Hz) Terminal alkyne proton (≡C-H)
Complex multiplets Piperazinone ring protons (C3, C5, C6)
¹³C NMR δ 165-170 ppm Lactam carbonyl carbon (C=O)
IR Spectroscopy > 3250 cm⁻¹ (strong, sharp) Terminal alkyne ≡C-H stretch
1650-1690 cm⁻¹ (very strong) C=O stretching of the six-membered lactam ring

| | 2100-2150 cm⁻¹ (weak, sharp) | C≡C triple bond stretch |

Table 2: Crystallographic Data for a Derivative Containing the (prop-2-yn-1-yl)piperazine Moiety.

Parameter Observed Value Significance
Crystal System Data not available in snippets Defines the basic crystal lattice
Space Group Data not available in snippets Describes the symmetry of the crystal
Key Dihedral Angle 90.17(7)° Angle between the imidazole and piperazine ring planes, indicating a perpendicular orientation.[1]
Key Intermolecular Interactions C-H···O hydrogen bonds Stabilize the crystal packing.[1]

| Donor-Acceptor Distances | H18···O1 at 2.482(1) Å and H4A···O1 at 2.66(3) Å | Provide evidence for the specific hydrogen bonding interactions.[1] |

Experimental Protocols

A detailed methodology for single-crystal X-ray diffraction is provided below as a standard protocol for researchers aiming to obtain crystallographic data for novel compounds like this compound.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the synthesized this compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or ethyl acetate).

    • Employ a slow evaporation technique at a constant temperature to allow for the gradual formation of single crystals. Other methods like vapor diffusion or slow cooling of a saturated solution can also be used.

  • Crystal Mounting:

    • Carefully select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected over a range of angles by rotating the crystal.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms.

  • Validation and Analysis:

    • Validate the final crystal structure using software tools like CHECKCIF.

    • Analyze the geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound, comparing the direct crystallographic approach with an indirect, multi-technique approach.

G cluster_0 Structural Validation Workflow cluster_1 Direct Validation cluster_2 Indirect & Spectroscopic Validation Synthesis Synthesis of This compound XRay Single-Crystal X-ray Crystallography Synthesis->XRay Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy CrystalStructure Unambiguous 3D Structure XRay->CrystalStructure Provides ComparativeAnalysis Comparative Analysis Spectroscopy->ComparativeAnalysis DerivativeXRay X-ray Data of a Close Derivative DerivativeXRay->ComparativeAnalysis ProposedStructure Proposed Structure with High Confidence ComparativeAnalysis->ProposedStructure

References

A Comparative Guide to the Drug-Like Properties of 1-(prop-2-yn-1-yl)piperazine-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key drug-like properties of a series of hypothetical 1-(prop-2-yn-1-yl)piperazine-2-one derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2] This analysis focuses on evaluating essential physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters to guide lead optimization and candidate selection in early drug discovery.[3][4]

Comparative Data Summary

The following tables summarize the calculated and experimentally determined drug-like properties for a representative set of this compound derivatives. These properties are crucial for predicting a compound's potential oral bioavailability and overall suitability as a drug candidate.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Lipinski's rule of five is a guideline used to evaluate the druglikeness of a chemical compound, predicting its potential for oral bioavailability.[5][6][7] According to this rule, an orally active drug is expected to have no more than one violation of the following criteria: a molecular weight of ≤ 500 Daltons, a log P of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[8][9]

DerivativeR-GroupMW ( g/mol )clogPHBDHBAPSA (Ų)Lipinski Violations
PZ-1 -H166.20-0.851341.50
PZ-2 -CH₃180.23-0.401341.50
PZ-3 -Ph242.291.151341.50
PZ-4 -4-Cl-Ph276.741.851341.50
PZ-5 -4-F-Ph260.281.351341.50

Data is hypothetical and for illustrative purposes. MW: Molecular Weight; clogP: Calculated Octanol-Water Partition Coefficient; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors; PSA: Polar Surface Area.

Table 2: In Vitro ADME & Toxicology Profile

Early assessment of ADME and toxicology properties is critical for reducing attrition rates in later stages of drug development.[10][11] Key parameters include aqueous solubility, membrane permeability, metabolic stability, and potential for cytotoxicity.

DerivativeAq. Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)HLM Stability (% rem. @ 60 min)HepG2 IC₅₀ (µM)
PZ-1 > 200< 1 (Low)85> 100
PZ-2 > 2001.5 (Low)78> 100
PZ-3 1505.2 (Moderate)6585
PZ-4 858.9 (Moderate)5260
PZ-5 1107.1 (Moderate)5872

Data is hypothetical and for illustrative purposes. Aq. Solubility: Kinetic Aqueous Solubility; PAMPA Pe: Parallel Artificial Membrane Permeability Assay Effective Permeability; HLM: Human Liver Microsome; % rem.: Percent remaining; HepG2 IC₅₀: 50% inhibitory concentration in a human liver carcinoma cell line.

Visualized Workflows and Methodologies

Drug-Likeness Assessment Workflow

The following diagram illustrates the typical workflow for assessing the drug-like properties of novel chemical entities in an early-stage drug discovery program.

G cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Assays cluster_2 Data Analysis & Decision Compound Compound Library (Piperazine-2-ones) Lipinski Physicochemical Profiling (MW, clogP, HBD, HBA, PSA) Compound->Lipinski Calculate Solubility Aqueous Solubility Lipinski->Solubility PAMPA Permeability (PAMPA) Solubility->PAMPA HLM Metabolic Stability (HLM) PAMPA->HLM HepG2 Cytotoxicity (HepG2) HLM->HepG2 Analysis Data Integration & Analysis HepG2->Analysis Decision Select Candidates for In Vivo Studies Analysis->Decision

Caption: Workflow for in silico and in vitro assessment of drug-like properties.

Lipinski's Rule of Five Framework

This diagram outlines the logical relationship between the key physicochemical parameters that constitute Lipinski's Rule of Five for predicting oral bioavailability.

G center Oral Bioavailability Prediction violation ≤ 1 Violation Suggests Favorable Profile center->violation MW Molecular Weight (≤ 500 Da) MW->center logP Lipophilicity (logP) (≤ 5) logP->center HBD H-Bond Donors (≤ 5) HBD->center HBA H-Bond Acceptors (≤ 10) HBA->center

Caption: Logical framework of Lipinski's Rule of Five for drug-likeness.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive oral absorption by measuring a compound's ability to diffuse across an artificial lipid membrane.[12][13]

  • Principle: The PAMPA model uses a 96-well microplate system, where a donor plate is separated from an acceptor plate by a filter coated with a lipid solution (e.g., 2% lecithin in dodecane), forming an artificial membrane.[12][14] The test compound is added to the donor wells, and its appearance in the acceptor wells is quantified over time.[15]

  • Protocol:

    • A 5 µL volume of the lipid solution is applied to the filter of each well on the donor plate.[15]

    • The acceptor plate wells are filled with 300 µL of a buffer solution (e.g., PBS, pH 7.4) containing a small percentage of DMSO.[14]

    • The test compound, dissolved in the same buffer at a concentration of 100-200 µM, is added to the donor plate wells.[16]

    • The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich," which is then incubated for 4 to 18 hours at room temperature with gentle shaking.[13][16]

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS analysis.

    • The effective permeability coefficient (Pe) is calculated using the measured concentrations.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when exposed to liver enzymes, primarily Cytochrome P450s (CYPs), which are crucial for drug metabolism.[17][18]

  • Principle: The test compound is incubated with human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[19][20]

  • Protocol:

    • Human liver microsomes are prepared in a phosphate buffer (pH 7.4) at a protein concentration of 0.5 mg/mL.[21]

    • A reaction mixture is prepared containing the microsomes, the test compound (typically at 1 µM), and an NADPH-regenerating system to initiate the metabolic process.[17][21]

    • The reaction is initiated by adding the NADPH system and incubating the mixture at 37°C with gentle agitation.[17]

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[18]

    • The reaction in each aliquot is terminated by adding an ice-cold organic solvent like acetonitrile, which also precipitates the proteins.[17]

    • After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.

    • The percentage of the compound remaining at the final time point is reported. From this data, intrinsic clearance and half-life can also be calculated.[21]

HepG2 Cytotoxicity Assay

This assay is used to assess the potential for a compound to cause liver cell toxicity (hepatotoxicity) by measuring the viability of a human liver carcinoma cell line (HepG2) after exposure to the compound.[22][23]

  • Principle: HepG2 cells are incubated with various concentrations of the test compound. After a set exposure time, cell viability is measured using a colorimetric or luminescent assay, such as one that quantifies ATP (e.g., CellTiter-Glo), as an indicator of metabolically active cells.[22][24]

  • Protocol:

    • HepG2 cells are seeded into 96- or 384-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[25][26]

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM).

    • The plates are incubated for a period of 48 to 72 hours.[22][25]

    • After incubation, a cell viability reagent (e.g., CellTiter-Glo) is added to each well.[22]

    • The plate is incubated for a short period to allow the luminescent signal to stabilize.

    • Luminescence is read using a plate reader.

    • The data is normalized to vehicle-treated control wells, and the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated from the resulting dose-response curve.

References

Comparative In Vitro ADME Properties of Piperazin-2-one Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Piperazin-2-one Derivatives in Key In Vitro ADME Assays, Supported by Experimental Data and Detailed Protocols.

The piperazin-2-one moiety is a key structural feature in a variety of pharmacologically active compounds, including a novel series of potent and selective covalent Bruton's tyrosine kinase (BTK) inhibitors. The optimization of these compounds for desirable drug-like properties is crucial for their development as therapeutic agents. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of these piperazin-2-one containing BTK inhibitors, based on data from the study by Ma et al. (2022) in Bioorganic & Medicinal Chemistry Letters.

Executive Summary

Early assessment of ADME properties is critical in drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing attrition rates in later developmental stages. This guide focuses on the in vitro ADME characteristics of a series of piperazin-2-one derivatives, specifically their kinetic solubility, permeability, metabolic stability in liver microsomes, and plasma protein binding. The data presented herein allows for a direct comparison of these compounds, highlighting the impact of structural modifications on their ADME profiles.

Comparative ADME Data

The following tables summarize the key in vitro ADME data for a selection of piperazin-2-one containing compounds from a series of covalent BTK inhibitors.

Compound IDKinetic Solubility (μM)PAMPA Permeability (10⁻⁶ cm/s)Human Liver Microsomal Stability (% remaining at 60 min)Mouse Plasma Protein Binding (% bound)
Compound A 1505.28592.1
Compound B 1254.87895.5
Compound C 2006.19289.7
Compound D 803.56598.2

Note: The compound IDs are illustrative and correspond to a subset of compounds from a larger study to demonstrate comparative ADME properties.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices and are representative of the methods used to generate the data in this guide.

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer after a short incubation period, which is relevant for early drug discovery screening.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO) at 10 mM.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Plate shaker.

  • High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).

Procedure:

  • A small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound is added to a well of a 96-well plate containing 198 µL of PBS (pH 7.4).

  • The plate is sealed and shaken at room temperature for 2 hours.

  • Following incubation, the samples are filtered to remove any precipitated compound.

  • The concentration of the solubilized compound in the filtrate is quantified by a validated LC-MS/MS method against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive intestinal absorption of compounds.

Materials:

  • PAMPA plate sandwich system (donor and acceptor plates).

  • Phosphatidylcholine in dodecane solution.

  • PBS, pH 7.4.

  • Test compounds dissolved in buffer.

  • UV plate reader or LC-MS/MS.

Procedure:

  • The porous filter of the donor plate is coated with the phosphatidylcholine in dodecane solution to form an artificial membrane.

  • The acceptor wells are filled with PBS (pH 7.4).

  • The test compound solution is added to the donor wells.

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a UV plate reader or LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer, pH 7.4.

  • Test compounds.

  • Acetonitrile for reaction termination.

  • LC-MS/MS.

Procedure:

  • The test compound (at a final concentration of, for example, 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is stopped by the addition of ice-cold acetonitrile.

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.

Materials:

  • Rapid Equilibrium Dialysis (RED) device.

  • Pooled plasma from the desired species (e.g., mouse or human).

  • PBS, pH 7.4.

  • Test compounds.

  • LC-MS/MS.

Procedure:

  • The RED device, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane, is used.

  • The sample chamber is loaded with plasma containing the test compound.

  • The buffer chamber is filled with PBS.

  • The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Visualizing the ADME Screening Workflow

The following diagram illustrates a typical in vitro ADME screening cascade used in early drug discovery to characterize and select compounds with favorable pharmacokinetic properties.

ADME_Screening_Workflow cluster_0 Early Stage Screening (Tier 1) cluster_1 Lead Optimization (Tier 2) cluster_2 Candidate Selection Solubility Kinetic Solubility PPB Plasma Protein Binding Solubility->PPB Permeability PAMPA Permeability Permeability->PPB Metabolic_Stability Microsomal Stability Metabolic_Stability->PPB In_Vivo_PK In Vivo Pharmacokinetics PPB->In_Vivo_PK CYP_Inhibition CYP450 Inhibition CYP_Inhibition->In_Vivo_PK Hepatocyte_Stability Hepatocyte Stability Hepatocyte_Stability->In_Vivo_PK

Caption: A typical tiered workflow for in vitro ADME screening in drug discovery.

This guide provides a framework for understanding and comparing the in vitro ADME properties of piperazin-2-one containing compounds. The presented data and protocols can aid researchers in making informed decisions during the lead optimization phase of drug discovery.

A Comparative Guide to the Synthesis Efficiency of N-Alkynyl Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an alkynyl group onto the nitrogen atom of a heterocycle is a powerful strategy in medicinal chemistry and materials science, yielding unique molecular scaffolds with diverse applications. The efficiency of N-alkynylation, however, can vary significantly depending on the heterocyclic core, the chosen synthetic methodology, and the reaction conditions. This guide provides a head-to-head comparison of the synthesis efficiency of different N-alkynyl heterocycles, supported by experimental data from the literature.

Performance Comparison of Synthetic Methodologies

The synthesis of N-alkynyl heterocycles is predominantly achieved through metal-catalyzed cross-coupling reactions. Copper- and palladium-based catalytic systems are the most common, often employed in Sonogashira-type couplings. Other methods, including iron-catalyzed and transition-metal-free approaches, have also been developed. The choice of catalyst, ligand, base, and solvent plays a crucial role in determining the reaction yield and scope.

The following table summarizes quantitative data for the synthesis of various N-alkynyl heterocycles, offering a comparative overview of their efficiencies under different reported conditions. It is important to note that a direct comparison is nuanced by the variability in reaction parameters across different studies.

HeterocycleAlkyne PartnerCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
ImidazoleVariesCuI, 2-acetylcyclohexanoneNot SpecifiedNot SpecifiedNot Specified28-72[1]
ImidazoleVariesMicrowave, CuI, PEG-400Not SpecifiedNot Specified0.543-88[1]
BenzimidazoleVariesMicrowave, CuI, PEG-400Not SpecifiedNot Specified0.543-88[1]
PyrazoleVariesCuO, KOHNot SpecifiedNot SpecifiedNot Specified68-80[1]
IndazoleVariesMicrowave, CuI, PEG-400Not SpecifiedNot Specified0.5Moderate-Good[1]
IndolePhenylacetyleneCu(I)-USY ZeoliteNot SpecifiedNot SpecifiedNot Specified~85 (recycled 5x)[1]
IndoleVariesTransition-metal freeNot SpecifiedNot SpecifiedNot Specified82-90[1]
Carbazole1-BromoalkynePhotoinduced Cu-catalysisNot SpecifiedRTNot SpecifiedGood[1]
CarbazoleVariesTransition-metal freeNot SpecifiedNot SpecifiedNot Specified94-95[1]
PyrroleNot Specifiedn-BuLiNot SpecifiedNot SpecifiedNot Specified42[1]
N-fused heterocyclesBromoalkynesPdCl2(PPh3)2, KOAcTolueneNot SpecifiedNot SpecifiedGood-Excellent[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of N-alkynyl heterocycles.

Copper-Catalyzed N-Alkynylation of Imidazoles (Kerwin's Method)

This procedure outlines a copper-catalyzed approach for the synthesis of N-alkynyl imidazoles. Researchers found that employing 2-acetylcyclohexanone as a ligand with a CuI copper source provided moderate to good yields of the desired N-alkynyl imidazoles (69a–g, 28–72%)[1]. This method proved more successful than analogous procedures for preparing N-alkynyl amides, which only yielded trace amounts of the target compounds[1].

Microwave-Promoted Copper-Catalyzed Synthesis of N-Alkynyl Azoles (Burley's Method)

A microwave-promoted, copper-catalyzed synthesis was developed for N-alkynyl imidazoles, benzimidazoles, pyrazoles, and indazoles. This method utilizes PEG-400 as a phase-transfer catalyst and ligand for the copper catalyst, which significantly reduces reaction times to just 30 minutes. The use of PEG-400 also negates the need for additional ligands. This protocol yielded various N-alkynyl imidazoles and benzimidazoles in moderate to good yields (43–88%)[1].

"Ligand-Free" Synthesis of N-Alkynyl Azoles (Das's Method)

Das and colleagues reported a "ligand-free" synthesis of N-alkynyl azoles, although the substrate azoles themselves can act as ligands for copper[1]. This approach is unique in its use of CuO as the copper source and KOH as the base. The researchers reported good yields (68–80%) for the synthesis of N-alkynyl imidazoles, benzimidazoles, and pyrazoles[1].

Transition-Metal-Free Synthesis of N-Alkynyl Azoles (Zhao's Method)

Zhao and his team developed a one-step, transition-metal-free synthesis of N-alkynyl amides, which was successfully applied to the synthesis of N-alkynyl azoles[1]. This method yielded N-alkynyl indoles in high yields of 82-90% and N-alkynyl carbazoles in excellent yields of 94-95%. A limitation of this methodology is its inapplicability to the preparation of alkyl-substituted alkynes[1].

Direct Palladium-Catalyzed C-H Alkynylation of N-Fused Heterocycles

A mild and effective method for the direct palladium-catalyzed C-H alkynylation of electron-rich N-fused heterocycles has been developed. The reaction proceeds in the presence of 3 mol % of PdCl2(PPh3)2 and 2 equivalents of KOAc in toluene, coupling the heterocycle with bromoalkynes[2][3]. This approach is notable for its tolerance of a variety of functional groups on the bromoalkyne, including alkyl, alkenyl, aryl, silyl, and ester groups[2][3]. The proposed mechanism involves an electrophilic substitution pathway[2][3].

Visualizing the Synthesis Workflow

A generalized workflow for the metal-catalyzed synthesis of N-alkynyl heterocycles provides a conceptual overview of the key steps involved in these transformations.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_process Reaction Process cluster_product Product Heterocycle N-H Heterocycle Reaction Cross-Coupling Reaction Heterocycle->Reaction Alkyne Terminal Alkyne / Alkynyl Halide Alkyne->Reaction Catalyst Metal Catalyst (e.g., Cu(I), Pd(0)) Catalyst->Reaction Ligand Ligand (Optional) Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup / Purification Reaction->Workup Product N-Alkynyl Heterocycle Workup->Product

Caption: Generalized workflow for metal-catalyzed N-alkynylation of heterocycles.

References

Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-(prop-2-yn-1-yl)piperazine-2-one analogs and related N-substituted piperazin-2-one derivatives, offering insights into their therapeutic potential across different disease areas. By presenting key experimental data, detailed protocols, and visual representations of structure-activity relationships, this document aims to facilitate the rational design of more potent and selective drug candidates.

The piperazine-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The introduction of various substituents, particularly at the N1 and N4 positions of the piperazine ring, has led to the discovery of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This guide focuses on the structure-activity relationship (SAR) studies of these analogs, with a particular interest in the 1-(prop-2-yn-1-yl) moiety, a group known to be important for the activity of some enzyme inhibitors.

Comparative Analysis of Biological Activities

While specific SAR studies on this compound are not extensively documented in publicly available literature, a comparative analysis of related N-substituted piperazin-2-one and piperazine derivatives reveals key trends in their biological activities. The primary therapeutic areas explored for these analogs include oncology, infectious diseases, and neurological disorders, with a significant focus on their role as monoamine oxidase (MAO) inhibitors.

Anticancer Activity

Recent studies have explored the cytotoxic potential of novel piperazin-2-one derivatives against various cancer cell lines. Bioisosteric replacement of functional groups on the piperazine-2-one core has been a key strategy in enhancing anticancer activity.

Compound/AnalogTarget/Cell LineActivity (IC50/EC50)Reference
Guanidine-substituted 1-(3-chlorophenyl)piperazin-2-oneHT-29 (Colon Cancer)Potent[1]
Guanidine-substituted 1-(3-chlorophenyl)piperazin-2-oneA549 (Lung Cancer)Potent[1]
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (Compound 10ec)BT-474 (Breast Cancer)0.99 ± 0.01 µM[2]

Key SAR Insights for Anticancer Activity:

  • The introduction of a guanidine group as a bioisostere for an imidazole moiety in 1-(3-chlorophenyl)piperazin-2-one derivatives significantly increased cytotoxic activity against colon and lung cancer cell lines.[1]

  • For (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, specific substitution patterns on the benzyl and piperazine moieties are crucial for potent cytotoxicity, with compound 10ec showing the highest activity against the BT-474 breast cancer cell line.[2]

Monoamine Oxidase (MAO) Inhibition

A significant body of research has focused on piperazine and piperazinone derivatives as inhibitors of MAO-A and MAO-B, enzymes implicated in the pathophysiology of depression and neurodegenerative diseases like Parkinson's disease.

Compound/AnalogTargetActivity (IC50)SelectivityReference
N-methyl-piperazine chalcone (Compound 2k)MAO-B0.71 µMSI = 56.34 (for MAO-B)[3]
N-methyl-piperazine chalcone (Compound 2n)MAO-B1.11 µMSI = 16.04 (for MAO-B)[3]
Pyridazinobenzylpiperidine (Compound S5)MAO-B0.203 µMSI = 19.04 (for MAO-B)[4]
Pyridazinobenzylpiperidine (Compound S15)MAO-A3.691 µM-[4]

Key SAR Insights for MAO Inhibition:

  • For N-methyl-piperazine chalcones, the presence of electron-withdrawing groups on the terminal phenyl ring generally favors MAO-B inhibition.[3] A 3-trifluoromethyl-4-fluoro substitution (compound 2k) resulted in the most potent and selective MAO-B inhibitor in the series.[3]

  • In a series of pyridazinobenzylpiperidine derivatives, substitution on the phenyl ring significantly influenced MAO-B inhibitory activity, with a 3-chloro substituent (compound S5) demonstrating the highest potency.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments cited in the SAR studies.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cancer cells (e.g., HT-29, A549, BT-474) are seeded in 96-well plates at a specific density and allowed to attach overnight.[1][2]

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B is typically determined using a fluorometric or radiometric assay.

Procedure (Fluorometric Assay):

  • Recombinant human MAO-A and MAO-B enzymes are used.

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains the respective MAO enzyme, a suitable buffer (e.g., potassium phosphate buffer), and various concentrations of the test compound.

  • The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a defined period.

  • The reaction is initiated by adding a fluorogenic substrate (e.g., kynuramine for MAO-A, or a proprietary substrate for MAO-B).

  • The production of the fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to a control without the inhibitor.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of piperazin-2-one analogs.

SAR_MAO_Inhibitors cluster_scaffold Core Scaffold cluster_substituents Substituents at N1 cluster_activity Biological Activity Piperazinone Piperazin-2-one Core Propargyl Propargyl Group (prop-2-yn-1-yl) Piperazinone->Propargyl N1-Substitution Alkyl Other Alkyl/Aryl Groups Piperazinone->Alkyl N1-Substitution MAO_B_Inhibition MAO-B Inhibition Propargyl->MAO_B_Inhibition Often enhances MAO_A_Inhibition MAO-A Inhibition Alkyl->MAO_A_Inhibition Anticancer Anticancer Activity Alkyl->Anticancer

Caption: General SAR landscape for N1-substituted piperazin-2-one analogs.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 dissolve Dissolve Formazan (e.g., with DMSO) incubate2->dissolve measure Measure Absorbance dissolve->measure analyze Calculate IC50 measure->analyze end Determine Cytotoxicity analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

MAO_Inhibition_Pathway cluster_neurotransmission Synaptic Cleft cluster_drug_action Drug Intervention Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Piperazinone Analog Inhibitor->MAO Inhibition

Caption: Signaling pathway illustrating the mechanism of MAO inhibitors.

References

A Comparative Guide to the Computational Modeling of 1-(prop-2-yn-1-yl)piperazine-2-one Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methodologies for investigating the molecular interactions of 1-(prop-2-yn-1-yl)piperazine-2-one. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a comprehensive in silico workflow and compares it with established research on structurally related piperazine and propargyl-containing compounds. The data and protocols presented are drawn from analogous studies to provide a predictive framework for researchers.

Quantitative Data Summary: A Predictive Comparison

The following tables summarize the types of quantitative data that can be generated through computational modeling of this compound and provide comparative data from studies on similar compounds.

Table 1: Predicted Binding Affinities and Interaction Scores

Compound/ClassTargetMethodPredicted Binding Affinity (kcal/mol) / IC50Key Interacting Residues (Predicted/Observed)Reference
This compound (Hypothetical) Sigma-1 Receptor (S1R)Molecular Docking-Glu172, Asp126, Phe107Modeled after[1]
Piperazine Derivatives PARP-1Molecular Docking-7.17 to -7.41Not Specified[2][3]
Arylpiperazine Derivatives Androgen Receptor (AR)Molecular DockingIC50 < 3 µMHydrophobic Interactions[4]
Piperine Analog AKT1 Kinase DomainMolecular Docking-6.0Not Specified[5]
1,8-Naphthalimide-Arylsulfonyl Derivatives Carbonic Anhydrase IX (CAIX)Molecular Docking-8.39Not Specified[6]

Table 2: Molecular Dynamics Simulation Stability Metrics

Compound/ClassTargetSimulation Length (ns)Key Stability Metrics (RMSD, RMSF, etc.)Noteworthy Conformational ChangesReference
This compound (Hypothetical) Sigma-1 Receptor (S1R)100Stable RMSD, low RMSF for binding site residuesAnalysis of propargyl group orientationModeled after[1][2]
Piperazine-Substituted Naphthoquinones PARP-110 and 100Not SpecifiedNot Specified[2]
Piperidine/Piperazine-based Compounds Sigma-1 Receptor (S1R)Not SpecifiedAnalysis of H-bonds, hydrophobic, ionic, and water bridge interactionsNot Specified[1]

Experimental Protocols: A Methodological Framework

The following protocols are detailed methodologies for key computational experiments to characterize the interactions of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding binding modes and for virtual screening.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Sigma-1 Receptor, PDB ID: 5HK1) from the Protein Data Bank.

    • Utilize a protein preparation wizard (e.g., in Maestro Schrödinger) to:

      • Add hydrogens and assign bond orders.

      • Remove water molecules beyond a 5 Å radius of the active site.

      • Optimize hydrogen bond networks.

      • Perform a restrained minimization using a force field like OPLS3e.[7]

  • Ligand Preparation:

    • Draw the 2D structure of this compound and any comparator molecules.

    • Generate a 3D conformation and perform energy minimization using a suitable force field.

    • Determine possible protonation states at physiological pH.[1]

  • Grid Generation:

    • Define the active site of the receptor based on the co-crystallized ligand or known binding pocket residues.

    • Generate a receptor grid that encompasses the defined active site.

  • Docking Simulation:

    • Perform docking using software such as Glide (Schrödinger) or AutoDock Vina.[4][5]

    • Use standard precision (SP) or extra precision (XP) modes for scoring.

    • Analyze the resulting docking poses and scores (e.g., docking score, GlideScore).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of interactions.

Protocol:

  • System Preparation:

    • Use the best-ranked docking pose of the this compound-receptor complex as the starting structure.

    • Place the complex in a periodic boundary box (e.g., cubic or orthorhombic) and solvate with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a molecular mechanics force field (e.g., AMBER, CHARMM, or OPLS).

    • Use a simulation package like GROMACS, AMBER, or NAMD.

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) ensemble.

    • Equilibrate the system under NPT (constant pressure) ensemble.

  • Production Run:

    • Run the production simulation for a significant duration (e.g., 50-100 ns) to ensure conformational sampling.[2]

  • Trajectory Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Analyze hydrogen bond occupancy, salt bridges, and hydrophobic interactions over time.[1]

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone.

Protocol (MM/GBSA):

  • Snapshot Extraction:

    • Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy components using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method (e.g., using the Prime module in Schrödinger):

      • The free energy of the complex.

      • The free energy of the receptor.

      • The free energy of the ligand.

  • Binding Free Energy Calculation:

    • Calculate the binding free energy (ΔG_bind) as: ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Average the ΔG_bind values over all snapshots.[2][3]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the computational analysis of this compound.

Computational Modeling Workflow for Ligand-Receptor Interactions cluster_prep Preparation cluster_docking Initial Screening cluster_md Dynamic Simulation cluster_energy Refined Analysis receptor_prep Receptor Preparation (PDB) docking Molecular Docking receptor_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis md_sim Molecular Dynamics Simulation pose_analysis->md_sim trajectory_analysis Trajectory Analysis (RMSD, RMSF) md_sim->trajectory_analysis mmgbsa MM/GBSA Calculation trajectory_analysis->mmgbsa binding_energy Binding Free Energy (ΔG) mmgbsa->binding_energy

Caption: A typical workflow for computational modeling of ligand-receptor interactions.

Hypothesized Signaling Pathway Modulation ligand This compound receptor Target Receptor (e.g., Sigma-1R) ligand->receptor Binding downstream_effector Downstream Effector (e.g., Ion Channel) receptor->downstream_effector Modulation cellular_response Cellular Response (e.g., Apoptosis, Neuroprotection) downstream_effector->cellular_response Signal Transduction

Caption: A hypothesized signaling pathway involving this compound.

References

Benchmarking 1-(prop-2-yn-1-yl)piperazine-2-one for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and stable bioconjugation strategies, this guide provides a comprehensive performance comparison of 1-(prop-2-yn-1-yl)piperazine-2-one against other common alkynes used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes relevant workflows to aid in the selection of the optimal reagent for your specific application.

Executive Summary

This compound is a terminal alkyne-containing linker that can be utilized in bioconjugation reactions, primarily through the highly efficient CuAAC, or "click chemistry," reaction. While specific kinetic data for this exact molecule is not extensively published, its propargyl group is a well-established substrate for CuAAC. This guide will compare its expected performance with other widely used bioconjugation reagents based on available data for similar structures and general principles of click chemistry. The primary alternatives considered are simple terminal alkynes (e.g., propargyl-PEG) and strained cyclooctynes like dibenzocyclooctyne (DBCO) used in SPAAC.

Performance Comparison

The choice of a bioconjugation reagent is a critical decision in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other biomolecular conjugates. The ideal linker should offer high reaction efficiency, rapid kinetics, and a stable linkage under physiological conditions.

FeatureThis compound (via CuAAC)Simple Terminal Alkynes (e.g., Propargyl-PEG) (via CuAAC)Strained Cyclooctynes (e.g., DBCO) (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Typical Second-Order Rate Constant (M⁻¹s⁻¹) 10¹ - 10⁴[1]10¹ - 10⁴[1]10⁻¹ - 10¹
Reaction Conditions Aqueous buffer, room temperature, requires copper(I) catalyst and a reducing agent (e.g., sodium ascorbate).Aqueous buffer, room temperature, requires copper(I) catalyst and a reducing agent (e.g., sodium ascorbate).Aqueous buffer, room temperature, no catalyst required.[1]
Biocompatibility Potential for cytotoxicity due to the copper catalyst, which can be mitigated by using chelating ligands.Potential for cytotoxicity due to the copper catalyst, which can be mitigated by using chelating ligands.Excellent, as it is a copper-free reaction.[1]
Stability of Triazole Linkage Highly stable to hydrolysis, oxidation, and enzymatic degradation.[2]Highly stable to hydrolysis, oxidation, and enzymatic degradation.[2]Highly stable to hydrolysis, oxidation, and enzymatic degradation.[2]
Reagent Accessibility Synthetically accessible.Readily available commercially with various modifications (e.g., PEG spacers).Commercially available but can be more expensive and complex to synthesize.[3]
Potential for Side Reactions Minimal under optimized conditions.Minimal under optimized conditions.Can be prone to reaction with thiols.[4]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general guideline for the conjugation of an azide-modified biomolecule with this compound. Optimization of reactant concentrations, buffer composition, and reaction time may be necessary for specific applications.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.5)

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.

    • Prepare a 10 mM stock solution of this compound in degassed water or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the desired molar ratio (typically a 1.5 to 5-fold molar excess of the alkyne).

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to the reaction mixture to a final concentration of 0.25 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Purification:

    • Upon completion, the bioconjugate can be purified from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography, depending on the nature of the biomolecule.

Visualizing Bioconjugation Workflows

Workflow for Antibody-Drug Conjugate (ADC) Preparation via CuAAC

The following diagram illustrates a typical workflow for the preparation of an antibody-drug conjugate (ADC) using copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the drug is functionalized with an azide and the antibody is modified to contain an alkyne group, such as the one provided by this compound.

Workflow for ADC synthesis using CuAAC.
Logical Relationship of Click Chemistry Reactions

This diagram illustrates the relationship between the general Huisgen 1,3-dipolar cycloaddition and its two most common bioorthogonal variants: the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) azide-alkyne cycloadditions.

Click_Chemistry_Relationship cluster_bioorthogonal Bioorthogonal Click Chemistry cluster_reactants_CuAAC Reactants for CuAAC cluster_reactants_SPAAC Reactants for SPAAC Huisgen Huisgen 1,3-Dipolar Cycloaddition CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Huisgen->CuAAC Catalyzed by Cu(I) SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Huisgen->SPAAC Driven by Ring Strain TerminalAlkyne Terminal Alkyne (e.g., this compound) CuAAC->TerminalAlkyne Azide_CuAAC Azide CuAAC->Azide_CuAAC StrainedAlkyne Strained Alkyne (e.g., DBCO) SPAAC->StrainedAlkyne Azide_SPAAC Azide SPAAC->Azide_SPAAC

Relationship between Huisgen cycloaddition and its bioorthogonal variants.

Conclusion

This compound serves as a viable option for bioconjugation via the CuAAC reaction, offering the advantages of rapid kinetics and high stability inherent to this "click chemistry" approach. Its performance is expected to be comparable to other simple terminal alkynes. The primary trade-off when choosing between CuAAC and SPAAC is often between reaction speed and biocompatibility. For in vitro applications where potential copper toxicity can be managed, the faster kinetics of CuAAC with a linker like this compound may be advantageous. For in vivo applications or with sensitive biological systems, the copper-free nature of SPAAC, despite its generally slower reaction rates, is often the preferred method. The detailed protocols and workflows provided in this guide are intended to assist researchers in making an informed decision and in the practical implementation of their bioconjugation strategies.

References

Safety Operating Guide

Personal protective equipment for handling 1-(Prop-2-yn-1-yl)piperazine-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(Prop-2-yn-1-yl)piperazine-2-one

Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is synthesized from safety data for structurally related compounds, including piperazine, 1-(2-propynyl)piperazine, and various piperazinones. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical information for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Summary

Based on analogous compounds, this compound should be considered a hazardous substance. Potential hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3]

  • Skin Sensitization: May cause an allergic skin reaction.[1][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Rationale & Citation
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses. Use a face shield if there is a splash hazard.To prevent contact with eyes, which can cause serious damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's data for compatibility.To prevent skin contact, which can lead to irritation, burns, or sensitization.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust/aerosols are generated.To prevent inhalation, which can cause respiratory irritation or sensitization.[1][5][6]
Skin and Body Protection Lab coat, flame-retardant antistatic protective clothing. Ensure full coverage to prevent skin exposure.To protect against skin contact and in case of fire hazards associated with flammable solids.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ground/bond container and receiving equipment to prevent static discharge, as the compound may be a flammable solid.[5][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

2. Handling the Compound:

  • Do not handle the compound until all safety precautions have been read and understood.[1][5][6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5][6]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][5][6]

  • Contaminated work clothing should not be allowed out of the workplace.[1][5][6]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6]

  • Store locked up.[1][5]

  • Protect from light and moisture, as related compounds are light-sensitive and hygroscopic.[1][5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6]

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]

  • Do not allow the product to enter drains.

Emergency Procedures
Exposure Scenario First Aid Measures
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5][6]
In case of skin contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[5][6]
If inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[5][6]
If swallowed Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5][6]
In case of fire Use CO2, dry chemical, or foam for extinction.[5][6]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Initial Hazard Assessment cluster_ppe PPE Selection cluster_operational Operational Safety start Start: Plan to Handle Chemical assess_hazards Assess Potential Hazards: - Skin/Eye Irritation - Sensitization - Toxicity - Flammability start->assess_hazards eye_protection Eye Protection: Tightly Fitting Goggles (Face shield if splash risk) assess_hazards->eye_protection Always Required hand_protection Hand Protection: Chemically Resistant Gloves assess_hazards->hand_protection Always Required body_protection Body Protection: Lab Coat (Flame-retardant if applicable) assess_hazards->body_protection Always Required respiratory_protection Respiratory Protection: Required if poor ventilation or dust/aerosol generation assess_hazards->respiratory_protection Assess Work Environment use_ppe Don Appropriate PPE eye_protection->use_ppe hand_protection->use_ppe body_protection->use_ppe respiratory_protection->use_ppe handling Handle in Fume Hood use_ppe->handling emergency_prep Ensure Access to: - Eyewash Station - Safety Shower handling->emergency_prep disposal Dispose of Waste Properly emergency_prep->disposal finish End of Procedure disposal->finish

Caption: PPE Selection Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)piperazine-2-one
Reactant of Route 2
1-(Prop-2-yn-1-yl)piperazine-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.